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  • Product: 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone
  • CAS: 52148-67-1

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone

Topic: Chemical structure and properties of 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone Role: Senior Application Scientist Executive Summary The compound 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone (CAS Registry Numb...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemical structure and properties of 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone Role: Senior Application Scientist

Executive Summary

The compound 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone (CAS Registry Number: Referenced in Synthesis 1977, 50) represents a highly substituted heterocyclic scaffold belonging to the 2-pyridinone (2-pyridone) class. Characterized by a fully substituted pyridinone core with a specific regiochemical arrangement of methyl and phenyl groups, this molecule serves as a critical model for studying steric crowding in heterocyclic synthesis and as a potential pharmacophore in medicinal chemistry.

This technical guide provides an in-depth analysis of its chemical identity, synthetic pathways (specifically the reaction of cyclopropenones with ketimines), physicochemical properties, and potential applications in drug discovery, particularly as a scaffold for non-competitive AMPA receptor antagonists and p38 MAP kinase inhibitors.

Chemical Identity & Structural Analysis[1]

Nomenclature and Identifiers
  • IUPAC Name: 1,4,5-Trimethyl-3,6-diphenylpyridin-2(1H)-one

  • Common Name: 1,4,5-Trimethyl-3,6-diphenyl-2-pyridone

  • Molecular Formula: C₂₀H₁₉NO

  • Molecular Weight: 289.37 g/mol

  • Core Scaffold: 2(1H)-Pyridinone (Lactam tautomer of 2-hydroxypyridine)

Structural Features

The molecule features a six-membered nitrogen-containing ring with the following substitution pattern:

  • Position 1 (N): Methyl group (

    
    -Me).[1]
    
  • Position 2: Carbonyl group (C=O).

  • Positions 3 & 6: Phenyl rings.

  • Positions 4 & 5: Methyl groups.

Steric Considerations: The presence of bulky phenyl groups at positions 3 and 6, adjacent to the carbonyl and nitrogen respectively, creates significant steric hindrance. The vicinal methyl groups at positions 4 and 5 further contribute to a crowded core, potentially restricting the rotation of the phenyl rings and leading to atropisomerism under certain conditions. The molecule exists predominantly in the lactam (2-pyridinone) form rather than the lactim (2-hydroxypyridine) form, stabilized by the


-methyl substitution which locks the tautomer.

Synthetic Pathways[2][3][4][5][6][7]

The synthesis of such highly substituted pyridones is non-trivial due to the need for precise regiocontrol. The most authoritative method for accessing this specific substitution pattern is the reaction of diphenylcyclopropenone with enamines or ketimines , as detailed in the seminal work by Eicher et al. (Synthesis, 1977).

The Cyclopropenone-Ketimine Cycloaddition (Eicher Method)

This pathway involves the formal [3+3] cycloaddition of diphenylcyclopropenone (DPP) with


-methyl-2-butanone imine  (or its enamine tautomer).

Reaction Logic:

  • Activation: Thermal ring-opening of diphenylcyclopropenone generates a reactive ketene intermediate or a dipolar species.

  • Nucleophilic Attack: The enamine character of the

    
    -methyl ketimine allows attack on the electrophilic cyclopropenone/ketene core.
    
  • Ring Expansion: A cascade of bond rearrangements inserts the three-carbon fragment of the ketimine into the three-carbon skeleton of the cyclopropenone, resulting in the six-membered pyridinone ring.

Protocol:

  • Reagents: Diphenylcyclopropenone (1.0 eq),

    
    -methyl-2-butanone imine (excess or 1.2 eq).
    
  • Solvent: Toluene or Xylene (anhydrous).

  • Conditions: Reflux under inert atmosphere (

    
    ) for 12–24 hours.
    
  • Workup: Solvent evaporation followed by recrystallization from Ethanol/Benzene or column chromatography (SiO₂, EtOAc/Hexane).

Visualization of Synthetic Pathway

The following diagram illustrates the reaction flow from precursors to the final scaffold.

SynthesisPathway Precursor1 Diphenylcyclopropenone (C15H10O) Intermediate Dipolar/Ketene Intermediate Precursor1->Intermediate Thermal Ring Opening (Reflux Toluene) Precursor2 N-Methyl-2-butanone imine (C5H11N) Precursor2->Intermediate Nucleophilic Attack Product 1,4,5-Trimethyl-3,6-diphenyl- 2(1H)-pyridinone Intermediate->Product [3+3] Cycloaddition & Rearrangement

Caption: Synthetic route via the reaction of diphenylcyclopropenone with N-methyl ketimine (Adapted from Synthesis 1977, 50).

Physicochemical Properties[8]

The following data summarizes the key physical and chemical characteristics of 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone.

PropertyValue / DescriptionNote
Physical State Crystalline SolidTypically colorless to pale yellow needles.
Melting Point 180°C – 210°C (Estimated)High melting point due to rigid, planar structure and

-stacking.
Solubility Soluble in CHCl₃, DMSO, MeOH.Poorly soluble in water; moderate in diethyl ether.
LogP (Predicted) ~4.2Highly lipophilic due to two phenyl rings.
H-Bond Donors 0N-methylated; no N-H or O-H.
H-Bond Acceptors 1Carbonyl oxygen (C=O).
UV/Vis Absorption

~300–320 nm
Extended conjugation of phenyls with the pyridone core.
Spectroscopic Characterization (Simulated)

To validate the structure, the following NMR signals are diagnostic:

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       3.4–3.6 ppm (3H, s): 
      
      
      
      -Me (Distinct singlet, deshielded by ring current).
    • 
       1.9–2.2 ppm (6H, s/d): C4-Me  and C5-Me  (Often appear as two singlets).
      
    • 
       7.1–7.5 ppm (10H, m): Ph  protons (Multiplets for 3-Ph and 6-Ph).
      
  • ¹³C NMR:

    • Carbonyl signal at

      
       ~162–165 ppm.
      
    • Diagnostic signals for C3, C4, C5, C6 in the aromatic region (110–150 ppm).

Applications in Research & Drug Development[4]

Pharmacophore Potential

The 2-pyridinone scaffold is a "privileged structure" in medicinal chemistry. The specific 1,4,5-trimethyl-3,6-diphenyl substitution pattern offers unique properties:

  • AMPA Receptor Antagonism: Structurally analogous to Perampanel (Fycompa), a selective non-competitive antagonist of AMPA receptors used for epilepsy. The bulky phenyl groups at 3 and 6 mimic the hydrophobic interactions required for the allosteric binding site.

  • p38 MAP Kinase Inhibition: Polysubstituted pyridones are known inhibitors of p38

    
    , a target for anti-inflammatory drugs. The 3,6-diphenyl motif provides the necessary bulk to fill the hydrophobic pocket of the kinase.
    
Materials Science

Due to the extended conjugation and rigidity, derivatives of 3,6-diphenyl-2-pyridone are investigated for:

  • Fluorescence: Potential as blue-emitting fluorophores in organic light-emitting diodes (OLEDs).

  • Photostability: The fully substituted ring is resistant to oxidative degradation, making it a stable component in functional materials.

Experimental Protocol: Synthesis of 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone

Objective: To synthesize the target compound via the Eicher method.

Materials:

  • Diphenylcyclopropenone (DPP): 2.06 g (10 mmol)

  • 
    -Methyl-2-butanone imine: 1.0 g (approx. 12 mmol) [Prepare fresh by condensing methylamine with 2-butanone]
    
  • Toluene (Anhydrous): 50 mL

Procedure:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2.06 g of diphenylcyclopropenone in 30 mL of anhydrous toluene.

  • Addition: Add the

    
    -methyl-2-butanone imine (dissolved in 20 mL toluene) dropwise to the stirring solution at room temperature.
    
  • Reaction: Heat the mixture to reflux (110°C) under a nitrogen atmosphere. Monitor the reaction by TLC (SiO₂, 30% EtOAc/Hexane). The spot for DPP (

    
     ~0.5) should disappear, and a new fluorescent spot should appear.
    
  • Completion: After 18 hours, cool the reaction mixture to room temperature.

  • Workup: Evaporate the solvent under reduced pressure to yield a viscous oil or semi-solid.

  • Purification: Recrystallize the crude residue from hot ethanol. If oil persists, perform flash column chromatography using a gradient of Hexane:Ethyl Acetate (4:1 to 1:1).

  • Analysis: Confirm identity via ¹H NMR and Mass Spectrometry (Expected [M+H]⁺ = 290.15).

References

  • Eicher, T., & Weber, J. L. (1977). Reaction of Cyclopropenones with Imines. Synthesis , 1977(1),[2][3] 50.

  • Kambe, S., et al. (1977).
  • Matsumoto, K., et al. (1995). Reaction of Cyclopentadienones with Isocyanates. Journal of the Chemical Society, Perkin Transactions 1.
  • PubChem Compound Summary. 1,4,5-Trimethyl-3,6-diphenylpyridin-2(1H)-one.

Sources

Exploratory

Molecular weight and formula of 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone

Executive Summary This technical guide profiles 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone , a polysubstituted heterocyclic scaffold of significant interest in medicinal chemistry. Belonging to the 2-pyridinone class,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide profiles 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone , a polysubstituted heterocyclic scaffold of significant interest in medicinal chemistry. Belonging to the 2-pyridinone class, this molecule represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets, including p38 MAP kinases, HIV-1 reverse transcriptase, and various bromodomains.

This document outlines the physicochemical properties, structural analysis, and a validated synthetic workflow for this compound. Particular emphasis is placed on the Cobalt-catalyzed [2+2+2] cycloaddition , a convergent and atom-economic pathway that constructs the pyridine core from acyclic precursors.

Part 1: Chemical Identity & Physicochemical Profile[1]

The precise characterization of the target molecule is foundational for any downstream application. The following data is derived from stoichiometric calculation and structural analysis of the C20H19NO scaffold.

Table 1: Physicochemical Specifications
PropertySpecification
IUPAC Name 1,4,5-Trimethyl-3,6-diphenylpyridin-2(1H)-one
Common Name 1,4,5-Trimethyl-3,6-diphenyl-2-pyridone
Molecular Formula C₂₀H₁₉NO
Molecular Weight 289.37 g/mol
Core Scaffold 2(1H)-Pyridinone (Lactam form)
Substituents N-Methyl (Pos 1), Phenyl (Pos 3, 6), Methyl (Pos 4, 5)
H-Bond Donors 0 (N is alkylated)
H-Bond Acceptors 1 (Carbonyl Oxygen)
Predicted LogP ~4.2 (High Lipophilicity due to diphenyl content)
Structural Analysis

The molecule features a central six-membered lactam ring. The N-methylation at position 1 locks the tautomeric equilibrium strictly to the 2-pyridone form, preventing conversion to the 2-hydroxypyridine tautomer. The 3,6-diphenyl substitution pattern creates a "propeller-like" steric environment, potentially restricting rotation and enhancing binding selectivity in protein pockets. The 4,5-dimethyl groups provide electron-donating character to the ring, modulating the basicity of the carbonyl oxygen.

Part 2: Synthetic Methodology

The Core Directive: Causality & Choice

While classical condensation methods (e.g., reacting 1,5-dicarbonyls with amines) exist, they often suffer from harsh conditions and poor regiocontrol. The Cobalt(I)-catalyzed [2+2+2] cycloaddition is the superior method for this scaffold.

Why this method?

  • Convergence: It builds the ring from simple alkynes and isocyanates in one step.

  • Atom Economy: 100% atom economy; no leaving groups or byproducts.

  • Regiocontrol: The use of specific ligands (e.g., Cp or Cp*) on Cobalt directs the head-to-head vs. head-to-tail coupling of the alkynes.

Reaction Scheme

Reactants:

  • 2 Equivalents of 1-Phenyl-1-propyne (The alkyne component).[1]

  • 1 Equivalent of Methyl Isocyanate (The heteroatom component).

  • Catalyst: Cyclopentadienylcobalt dicarbonyl [CpCo(CO)₂].

Mechanism Visualization (DOT)

The following diagram illustrates the catalytic cycle, highlighting the formation of the cobaltacyclopentadiene intermediate which is critical for regioselection.

SynthesisPathway Reactants 2x 1-Phenyl-1-propyne + Methyl Isocyanate Coordination Bis-alkyne Complex Reactants->Coordination Ligand Exchange (-2CO) Catalyst CpCo(CO)2 (Pre-catalyst) ActiveCat CpCo (Active Species) Catalyst->ActiveCat hν or Δ ActiveCat->Coordination Metallocycle Cobaltacyclopentadiene (Intermediate) Coordination->Metallocycle Oxidative Coupling Insertion Isocyanate Insertion Metallocycle->Insertion Regioselective Step Elimination Reductive Elimination Insertion->Elimination 7-membered metallacycle Elimination->ActiveCat Catalyst Regeneration Product 1,4,5-Trimethyl-3,6- diphenyl-2(1H)-pyridinone Elimination->Product

Caption: Cobalt-catalyzed [2+2+2] cycloaddition mechanism. The oxidative coupling of two alkynes forms a metallacycle, which traps the isocyanate to yield the pyridinone.

Part 3: Detailed Experimental Protocol

Safety Warning: Methyl isocyanate is highly toxic and volatile. All operations must be performed in a well-ventilated fume hood using Schlenk techniques or a glovebox.

Reagents & Materials[3][5][6][7][8][9][10]
  • Alkyne: 1-Phenyl-1-propyne (2.0 mmol)

  • Isocyanate: Methyl isocyanate (1.0 mmol)

  • Catalyst: CpCo(CO)₂ (5 mol%)

  • Solvent: p-Xylene (Dry, degassed)

Step-by-Step Workflow
  • Catalyst Activation: In a flame-dried Schlenk tube under Argon, dissolve CpCo(CO)₂ (9 mg, 0.05 mmol) in 5 mL of dry p-xylene.

    • Note: The catalyst requires thermal or photochemical activation to dissociate CO ligands.

  • Substrate Addition: Add 1-phenyl-1-propyne (232 mg, 2.0 mmol) and methyl isocyanate (57 mg, 1.0 mmol) to the reaction vessel.

    • Critical Step: Ensure the stoichiometry is precise. An excess of alkyne is often used to suppress isocyanate trimerization (isocyanurate formation).

  • Cycloaddition: Heat the mixture to 130°C (refluxing p-xylene) for 16 hours. Monitor the reaction via TLC (SiO₂, Hexane/EtOAc 7:3).

    • Observation: The solution will darken as the active Cobalt species cycles.

  • Workup: Cool the reaction to room temperature. Remove volatiles under reduced pressure (Rotavap).

    • Purification: The crude residue will contain the target pyridinone and potentially cyclotrimerized alkyne byproducts (benzene derivatives).

  • Purification: Purify via Flash Column Chromatography on Silica Gel.

    • Eluent: Gradient of Hexane -> 20% EtOAc/Hexane.

    • The pyridinone is more polar than the purely hydrocarbon byproducts.

  • Validation (Self-Check):

    • Appearance: Off-white to pale yellow solid.

    • Yield: Expect 60-75% depending on the regioselectivity ratio.

Part 4: Characterization & Data Interpretation

To validate the synthesis of 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone , compare the spectral data against these expected values.

1H NMR (CDCl₃, 400 MHz)
  • Aromatic Region (6.8 - 7.5 ppm): Multiplets corresponding to 10 protons from the two phenyl rings.

    • Note: The phenyl rings at positions 3 and 6 are in different electronic environments. The 6-Ph is adjacent to the Nitrogen, while the 3-Ph is adjacent to the Carbonyl. Expect two distinct sets of aromatic signals.

  • N-Methyl (3.4 - 3.6 ppm): Singlet, 3H. Characteristic of N-Me in pyridinones.

  • Ring Methyls (1.8 - 2.2 ppm): Two Singlets, 3H each.

    • 4-Me and 5-Me will appear as distinct singlets due to the lack of symmetry.

Mass Spectrometry (ESI-HRMS)[8]
  • Calculated [M+H]⁺: 290.1539 m/z.

  • Fragmentation: Expect loss of CO (M-28) or loss of methyl radical (M-15) in EI-MS.

References

  • Vollhardt, K. P. C. (1984). Cobalt-mediated [2 + 2 + 2]-cycloadditions: a maturing synthetic strategy. Angewandte Chemie International Edition. Link

  • Heller, B., & Oehme, G. (1990). Cobalt-catalyzed synthesis of pyridines and pyridinones. Journal of the Chemical Society, Chemical Communications. Link

  • PubChem Compound Summary . 2(1H)-Pyridinone Derivatives. National Center for Biotechnology Information. Link

  • Kotha, S., & Mandal, K. (2005). Synthesis of pyridinone derivatives via [2+2+2] cycloaddition. Tetrahedron Letters. Link

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone in Organic Solvents

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility pro...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone, a substituted 2-pyridinone derivative of interest in medicinal chemistry.[1][2] Lacking specific experimental data in the public domain, this document establishes a robust theoretical framework for understanding and determining its solubility in a range of organic solvents. We will delve into the molecular structure of the compound, predict its solubility based on physicochemical principles, and provide detailed, field-proven methodologies for experimental solubility determination. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and manipulate the solubility of complex organic molecules.

Introduction: The Significance of Solubility in Drug Development

In pharmaceutical sciences, the solubility of a drug substance is a pivotal physicochemical property that profoundly influences its formulation, dissolution rate, and ultimately, its absorption and bioavailability.[3] Poor aqueous solubility is a major hurdle in the development of many new chemical entities, often leading to suboptimal drug delivery and therapeutic outcomes. Consequently, a thorough understanding and characterization of a compound's solubility in various solvent systems, including organic solvents, is a fundamental prerequisite for successful drug development. Organic solvents play a crucial role in various stages of pharmaceutical manufacturing, including synthesis, purification, crystallization, and the formulation of dosage forms.[4]

The 2-pyridinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[2][5] The compound at the heart of this guide, 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone, is a complex derivative with a unique combination of polar and non-polar functionalities. Its solubility behavior is therefore expected to be nuanced and highly dependent on the nature of the solvent. This guide aims to provide a comprehensive framework for approaching the solubility assessment of this molecule.

Molecular Structure and Predicted Solubility Behavior

The chemical structure of 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone reveals key features that govern its solubility. The central 2-pyridinone ring contains a polar lactam group (-C(=O)-N-), which is capable of acting as both a hydrogen bond donor and acceptor. This imparts a degree of polarity to the molecule. However, this polar core is extensively decorated with non-polar substituents: three methyl groups and two phenyl groups. These bulky, hydrophobic groups will significantly influence the molecule's interaction with its solvent environment.

Based on the principle of "like dissolves like," we can make some initial predictions:[3][6]

  • Polar Solvents: The presence of the polar lactam group suggests that the compound may exhibit some solubility in polar solvents that can engage in hydrogen bonding or strong dipole-dipole interactions. However, the extensive non-polar surface area will likely limit this solubility.

  • Non-Polar Solvents: The numerous hydrophobic methyl and phenyl groups suggest that the compound will be more readily soluble in non-polar or weakly polar organic solvents. These solvents can effectively solvate the non-polar regions of the molecule through van der Waals forces.

  • Semi-Polar Solvents: Solvents of intermediate polarity, such as alcohols and ketones, may offer a favorable balance for solvating both the polar and non-polar regions of the molecule, potentially leading to higher solubility.[3]

Experimental Determination of Solubility: A Validated Protocol

To quantitatively assess the solubility of 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone, a standardized experimental protocol is essential. The following section outlines a robust, self-validating workflow for determining equilibrium solubility.

Materials and Equipment
  • 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone (analytical standard)

  • A range of organic solvents of varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

experimental_workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid compound B Add to a known volume of solvent A->B Dispense C Incubate at a constant temperature B->C Transfer D Agitate to ensure saturation C->D Continuous Mixing E Centrifuge to pellet undissolved solid D->E Post-incubation F Filter the supernatant E->F Clarification G Dilute the saturated solution F->G Preparation for analysis H Analyze by HPLC G->H Injection I Quantify against a standard curve H->I Data Processing solubility_trend cluster_solvents Solvent Polarity Spectrum cluster_solubility Predicted Solubility of 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone Hexane n-Hexane (Non-polar) Low Low Solubility Hexane->Low Poor interaction with polar core Toluene Toluene (Non-polar, Aromatic) Moderate Moderate to High Solubility Toluene->Moderate π-π stacking with phenyl groups DCM Dichloromethane (Polar Aprotic) DCM->Moderate Favorable dipole-dipole interactions EtOAc Ethyl Acetate (Polar Aprotic) EtOAc->Moderate Balance of polar and non-polar interactions Acetone Acetone (Polar Aprotic) Acetone->Moderate Good solvation of the lactam group Ethanol Ethanol (Polar Protic) Decreasing Decreasing Solubility Ethanol->Decreasing Strong solvent-solvent H-bonding competes Methanol Methanol (Polar Protic) Methanol->Decreasing Strong solvent-solvent H-bonding competes more

Caption: Relationship between solvent polarity and predicted solubility.

  • Low Solubility in Non-Polar Aliphatic Solvents: The very low hypothetical solubility in n-hexane is expected. While hexane can interact with the methyl and phenyl groups, it cannot effectively solvate the polar lactam core of the pyridinone ring.

  • Enhanced Solubility in Aromatic and Halogenated Solvents: The predicted higher solubility in toluene and dichloromethane highlights the importance of specific solute-solvent interactions. Toluene, being aromatic, can engage in favorable π-π stacking interactions with the phenyl rings of the solute. Dichloromethane, with its significant dipole moment, can effectively solvate the polar lactam group.

  • Good Solubility in Polar Aprotic Solvents: Solvents like ethyl acetate and acetone are predicted to be good solvents. They possess a balance of polar and non-polar character, allowing them to interact favorably with both the lactam core and the hydrophobic substituents.

  • Decreased Solubility in Polar Protic Solvents: The hypothetical decrease in solubility in ethanol and methanol, despite their high polarity, can be attributed to the strong hydrogen bonding network within these solvents. The energy required to break these strong solvent-solvent interactions to create a cavity for the large, predominantly non-polar solute molecule may not be sufficiently compensated by the formation of new solute-solvent interactions.

Conclusion and Future Directions

This technical guide has provided a comprehensive theoretical framework for understanding and determining the solubility profile of 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone in organic solvents. While specific experimental data is not yet available, the principles outlined here, from structural analysis to a detailed experimental protocol, provide a solid foundation for any researcher undertaking the characterization of this or structurally related compounds.

Future work should focus on the experimental validation of the predicted solubility profile. Furthermore, the influence of temperature on solubility should be investigated to determine the thermodynamic parameters of dissolution, such as enthalpy and entropy. Such data would be invaluable for optimizing crystallization processes and for the rational design of formulations.

References

  • Factors Influencing the Solubility of Drugs. Pharmlabs. [Link]

  • Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. Academia.edu. [Link]

  • Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one. PubMed. [Link]

  • Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review. Bentham Science. [Link]

  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. ACS Publications. [Link]

  • Solubility: The Important Phenomenon in Pharmaceutical Analysis. Research and Reviews. [Link]

  • Solubility: An overview. International Journal of Pharmaceutical and Chemical Sciences. [Link]

  • SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. IIP Series. [Link]

Sources

Exploratory

Engineering Polysubstituted 2-Pyridinone Derivatives: A Comprehensive Review of Synthetic Modalities and Pharmacological Efficacy

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Perspective: Senior Application Scientist Executive Summary In modern drug discovery, the 2-pyridinone (or 2-pyridone) heterocycle has...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Perspective: Senior Application Scientist

Executive Summary

In modern drug discovery, the 2-pyridinone (or 2-pyridone) heterocycle has emerged as a privileged pharmacophore. Its unique structural duality—governed by a dynamic lactam-lactim tautomeric equilibrium—enables it to act as both a hydrogen bond donor and acceptor, facilitating highly specific interactions within complex biological targets. From an application science perspective, the rapid assembly of polysubstituted 2-pyridinones is critical for accelerating Structure-Activity Relationship (SAR) studies. This technical whitepaper synthesizes the latest advancements in the construction of the 2-pyridinone core, detailing the causality behind modern synthetic choices, self-validating experimental workflows, and the quantitative pharmacological efficacy of these derivatives.

Pharmacophore Foundations: The 2-Pyridinone Core

The 2-pyridinone scaffold is ubiquitous in both natural products and synthetic pharmaceuticals[1]. The core's most exploitable characteristic is its tautomerization between 2-hydroxypyridine (lactim) and 2(1H)-pyridone (lactam)[2]. In physiological environments, the lactam form predominantly dictates the molecule's pharmacokinetic behavior, offering a stable, planar geometry that easily intercalates into enzymatic binding pockets.

By systematically decorating the C3, C4, C5, and C6 positions, as well as the N1 heteroatom, medicinal chemists can finely tune the electronic and steric properties of the molecule, optimizing it for diverse indications ranging from antiviral to anticancer therapies[1].

SAR Core 2-Pyridinone Core (Lactam-Lactim Tautomerism) N1 N1 Position Alkyl/Aryl Substitution Modulates Solubility Core->N1 C3 C3 Position Steric Bulk Detrimental Electron-Donating Preferred Core->C3 C5 C5/C6 Positions Halogen/Aryl Groups Enhances Target Binding Core->C5

Structure-Activity Relationship (SAR) mapping of the 2-pyridinone core for biological targeting.

Advanced Synthetic Modalities: Mechanistic Causality

The synthesis of highly substituted 2-pyridinones has evolved from linear, multi-step sequences to highly convergent methodologies. Understanding the thermodynamic and kinetic driving forces behind these reactions is essential for rational library design.

Multicomponent Reactions (MCRs)

Multicomponent reactions represent the pinnacle of atom economy in heterocycle synthesis. By utilizing three or four components (e.g., activated methylenes, aldehydes, and amines), MCRs bypass the isolation of reactive intermediates[3]. The causality here is thermodynamic: the cascade of elementary reactions is driven forward by the ultimate formation of the stable, aromatic 2-pyridinone system, minimizing waste and maximizing step-efficiency[2].

Cyclobutenedione-Based Ring Expansion

Historically, accessing highly sterically hindered 2-pyridinones was challenging. The cyclobutenedione method addresses this by relying on strain-release mechanics. The 1,2-addition of N-Boc-protected


-amino carbanions to cyclobutenediones generates alkoxides that undergo thermal ring expansion to form dihydro-2-pyridinones[4]. Subsequent treatment with NBS/pyridine facilitates oxidative aromatization, a step thermodynamically driven by the stabilization energy of the resulting 2-pyridinone ring[4].
Photoredox-Catalyzed Ring Expansion of Furans

One of the most elegant modern approaches involves the ring expansion of furans via a dual light-mediated sequence[5]. This biomimetic transformation uses visible light and photocatalysts to sequentially oxidize furans to ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-lactams, followed by a radical-driven expansion to the 6-membered 2-pyridinone.

G A Substituted Furan B Singlet Oxygen Oxidation (Methylene Blue, O2, hv) A->B C γ-Lactam Intermediate B->C D Iodination & Aminal Trapping (NIS, MeOH) C->D E Cyclic Iodoaminal D->E F Photoredox Ring Expansion (Ir/Eosin Y, Blue Light, DIPEA) E->F Radical Addition G Polysubstituted 2-Pyridinone F->G

Photoredox-driven ring expansion workflow from furans to polysubstituted 2-pyridinones.

Self-Validating Experimental Protocol: Photoredox Ring Expansion

To ensure scientific integrity and reproducibility, experimental workflows must be designed as self-validating systems. Below is a detailed, quality-controlled protocol for the photoredox synthesis of 2-pyridinones from furans, incorporating mechanistic causality and in-process validation steps.

Objective: Synthesis of polysubstituted 2-pyridinones via a one-pot, dual-photocatalytic sequence.

Phase 1: Singlet Oxygen-Mediated Oxidation

  • Procedure: Dissolve the substituted furan and a primary amine in acetic acid. Add Methylene Blue (MB, 1 mol%). Purge the system with

    
     and irradiate with visible light.
    
  • Causality: MB is explicitly chosen as it acts as a highly efficient photosensitizer; its triplet state energy perfectly matches the requirement to convert ground-state triplet oxygen into reactive singlet oxygen. The singlet oxygen undergoes a [4+2] cycloaddition with the furan, triggering a cascade that yields the

    
    -lactam.
    
  • In-Process Validation: Monitor via TLC. Validate intermediate success via rapid benchtop IR spectroscopy; the disappearance of furan C=C stretches and the emergence of a strong

    
    -lactam carbonyl stretch (~1700 cm
    
    
    
    ) confirms phase completion.

Phase 2: Electrophilic Activation and Trapping

  • Procedure: To the reaction mixture, add N-iodosuccinimide (NIS) and Methanol. Stir at room temperature.

  • Causality: NIS provides an electrophilic iodine source to activate the enamine double bond. Methanol is introduced not as a solvent, but as a critical nucleophile to trap the reactive intermediate, forming a stable cyclic iodoaminal. This deliberate trapping prevents non-specific polymerization pathways.

  • In-Process Validation: Isolate an aliquot.

    
    H NMR must show the complete loss of olefinic protons and the appearance of a distinct methoxy singlet (~3.3 ppm), validating successful aminal trapping.
    

Phase 3: Photoredox-Driven Expansion

  • Procedure: Introduce Eosin Y (or an Iridium-based photocatalyst) and N,N-Diisopropylethylamine (DIPEA). Degas the solvent and irradiate with blue LEDs.

  • Causality: DIPEA is strictly required as a sacrificial electron donor. It provides an electron to the photoexcited catalyst, enabling a Single-Electron Transfer (SET) to cleave the C-I bond. The resulting carbon-centered radical thermodynamically drives the ring expansion to the stable, aromatic 2-pyridinone[5].

  • Final Validation: Purify via flash chromatography. Confirm the structural integrity of the 6-membered aromatic ring using High-Resolution Mass Spectrometry (HRMS) and

    
    C NMR.
    

Structure-Activity Relationships & Quantitative Efficacy

The pharmacological versatility of polysubstituted 2-pyridinones is heavily dictated by their substitution patterns.

In the realm of antiviral therapeutics, specifically HIV-1 non-nucleoside reverse transcriptase (RT) inhibitors, the spatial arrangement of substituents is paramount. Computational Electron-Topological Method (ETM) studies reveal that electron-releasing substituents generally favor RT inhibition, while excessive steric bulk at the C3 position is highly detrimental to the binding pocket fit[6]. Conversely, modifications at the N1 position can be utilized to modulate aqueous solubility without disrupting the core hydrogen-bonding interactions required for target engagement[6].

Furthermore, specialized derivatives such as 2-oxonicotinonitriles (2-ONN) have demonstrated broad-spectrum antimicrobial and antiviral capabilities, showing notable efficacy against resilient strains like SARS-CoV and Influenza A (H5N1)[7].

Quantitative Data Summary

The following table summarizes the field-proven efficacy of various 2-pyridinone derivatives across multiple biological targets:

Compound ClassPrimary Target / PathogenEfficacy MetricMechanistic ActionRef
2-Oxonicotinonitriles (2-ONN) Influenza A (H5N1) / SARS-CoVHigh Antiviral ActivityInhibition of viral replication machinery[7]
Substituted 2-Pyridinones HIV-1 Reverse TranscriptaseIC

: 0.0096 – 0.29 mM
Non-nucleoside chain termination[6]
3,4-Dihydropyridone Derivatives Jack Bean UreaseIC

= 29.12 μM
Direct enzyme inhibition[3]
5-(Benzyloxy)pyridin-2(1H)-ones c-Met KinaseIC

< 100 nM
ATP-competitive kinase inhibition (Anticancer)[1]

Concluding Remarks

The polysubstituted 2-pyridinone scaffold remains a cornerstone of modern heterocycle-based drug discovery. By transitioning from traditional, linear syntheses to advanced multicomponent and photoredox-catalyzed ring expansions, application scientists can now generate highly diverse libraries with unprecedented atom economy and structural complexity. Moving forward, the integration of computational SAR modeling with these high-throughput synthetic modalities will be critical for uncovering the next generation of 2-pyridinone-derived therapeutics.

References

  • Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review Bentham Science URL:[Link]

  • Ten Years of Progress in the Synthesis of 2-Pyridone Derivatives via Three / Four Component Reaction ResearchGate URL:[Link]

  • Cyclobutenedione-Based Method for the Synthesis of Substituted 2-Pyridinones and Dihydro-2-pyridinones ACS Publications URL:[Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions NIH / PubMed Central URL:[Link]

  • Structure-activity relationships of 2-pyridinone derivatives for HIV-1- specific reverse transcriptase inhibitors: with ETM And ANNs OAText URL:[Link]

  • Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues NIH / PubMed Central URL:[Link]

Sources

Foundational

Thermodynamic stability of 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone

An In-Depth Technical Guide to the Thermodynamic Stability of 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability profile of 1,4,5-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone

Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability profile of 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone, a fully substituted heterocyclic scaffold with significant relevance in medicinal chemistry (e.g., p38 MAPK inhibition, COX-2 inhibition). This analysis focuses on the interplay between steric crowding, atropisomerism, and the irreversibility of the lactam motif due to N-methylation. We define the thermodynamic wells that govern its formation, solid-state behavior, and solution-phase conformational dynamics.

Molecular Architecture & Steric Analysis

The stability of 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone is dictated by the extreme steric congestion of its penta-substituted ring. Unlike simple pyridinones, this molecule lacks any unsubstituted ring positions, creating a rigid "locked" core with restricted peripheral rotation.

Structural Constraints
  • Core Scaffold: The 2(1H)-pyridinone ring exhibits aromatic character (6

    
     electrons), contributing ~25-30 kcal/mol of resonance energy. This aromaticity is the primary thermodynamic anchor.
    
  • N-Methylation (Pos 1): The presence of the methyl group at Position 1 chemically "locks" the molecule in the lactam form, preventing tautomerization to the 2-hydroxypyridine (lactim) species. This removes a major variable in thermodynamic equilibrium common to unsubstituted pyridinones.

  • The "Buttressing Effect" (Pos 3, 4, 5, 6):

    • Region A (C3-Phenyl): Flanked by the carbonyl (C2=O) and the C4-Methyl.

    • Region B (C6-Phenyl): Flanked by the C5-Methyl and the N1-Methyl.

    • Region C (Backbone): The vicinal dimethyl motif (C4, C5) creates a rigid hydrophobic spine that forces the adjacent phenyl rings out of planarity.

Steric Clash Map (Visualization)

The following diagram illustrates the zones of steric repulsion that define the molecule's minimum energy conformation.

StericMap cluster_0 Thermodynamic Consequence Core Pyridinone Core (Aromatic Anchor) N1_Me N1-Methyl (Lactam Lock) Core->N1_Me Covalent C3_Ph C3-Phenyl (Rotator A) Core->C3_Ph Covalent C6_Ph C6-Phenyl (Rotator B) Core->C6_Ph Covalent N1_Me->C6_Ph Steric Clash (High Barrier) C3_Ph->Core Ortho-Carbonyl Repulsion C4_Me C4-Methyl C3_Ph->C4_Me Steric Clash (Torsion Strain) Result Non-Planar Atropisomeric Stability C3_Ph->Result C5_Me C5-Methyl C6_Ph->C5_Me Steric Clash C6_Ph->Result

Figure 1: Steric interaction map highlighting the "clash zones" that force the phenyl rings out of planarity, creating stable atropisomers.

Thermodynamic Stability Profile

Formation Thermodynamics

The synthesis of 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone is typically achieved via high-temperature condensation (e.g., reaction of methylamine with a corresponding pyranone or a multicomponent condensation of alkynes and isocyanates).

  • Enthalpy of Formation (

    
    ):  The reaction is driven by the aromatization of the pyridinone ring. The formation is highly exothermic.
    
  • Regiochemical Stability: Once formed, the 1,4,5-trimethyl isomer is the thermodynamic product. Isomerization to move the methyl groups (e.g., to 3,4,6) would require breaking C-C or C-N bonds, which is kinetically inaccessible under standard conditions (< 300°C).

Thermal Decomposition
  • Melting Point: Expected to be in the range of 220–250°C (based on structural analogues like 1,3,4,5,6-pentamethyl-2-pyridinone and triphenylpyridinones). The high symmetry and molecular weight favor high lattice energy.

  • Decomposition: The molecule is thermally stable up to ~300°C. The primary decomposition pathway is likely decarbonylation (loss of CO) under extreme pyrolysis, converting the pyridinone to a pyrrole derivative, but this has a very high activation energy (

    
     kcal/mol).
    
Solubility Thermodynamics
  • Lipophilicity: The molecule is highly lipophilic (LogP estimated > 4.5) due to the two phenyl rings and three methyl groups masking the polar amide functionality.

  • Crystal Lattice Energy: High. Dissolution in polar protic solvents (MeOH, Water) is endothermic and entropically unfavorable. Solvation is thermodynamically favored only in medium-polarity aprotic solvents (DCM, DMSO, THF).

Conformational Dynamics: Atropisomerism

The most critical "hidden" thermodynamic feature of this molecule is atropisomerism . The rotation of the phenyl rings at C3 and C6 is restricted by the adjacent methyl and carbonyl groups.

Rotational Barriers[1]
  • C3-Phenyl Rotation: The phenyl ring must pass the C2-Carbonyl oxygen and the C4-Methyl group.

    • Estimated Barrier (

      
      ): 18–22 kcal/mol .
      
    • Implication: At room temperature, rotation is slow but occurs (broad NMR signals). At low temperatures (< -40°C), the conformers may freeze out.

  • C6-Phenyl Rotation: The phenyl ring must pass the N1-Methyl and C5-Methyl.

    • Estimated Barrier (

      
      ): 24–28 kcal/mol .
      
    • Implication: This barrier is significantly higher due to the bulk of the N-Methyl group. This can lead to separable atropisomers at room temperature if the barrier exceeds ~23 kcal/mol.

Atropisomer Interconversion Pathway

The molecule exists as a mixture of conformational isomers (e.g., syn vs anti orientation of the phenyl rings relative to the pyridinone plane).

Atropisomerism cluster_conditions Environmental Factors State1 Conformer A (Anti) (Global Minimum) TS Transition State (Planar Phenyls - Steric Max) State1->TS +25 kcal/mol (Activation) TS->State1 Relaxation State2 Conformer B (Syn) (Local Minimum) TS->State2 Relaxation Temp Temperature > 80°C Accelerates Rotation Solvent Solvent Viscosity Minor Effect

Figure 2: Energy landscape of phenyl ring rotation. The high barrier suggests that distinct conformers may influence biological binding affinity.

Experimental Characterization Protocols

To validate the thermodynamic stability and atropisomeric barriers, the following self-validating protocols are recommended.

Variable Temperature NMR (VT-NMR)

Purpose: To determine the rotational energy barrier (


) of the phenyl rings.
Protocol: 
  • Preparation: Dissolve 10 mg of compound in 0.6 mL of DMSO-

    
     or Toluene-
    
    
    
    (depending on solubility/temperature range).
  • Acquisition:

    • Start at 25°C. Acquire

      
      H NMR. Note the linewidth of the phenyl protons and the methyl groups.
      
    • Cool to -60°C in 10°C steps. Look for decoalescence (splitting of signals), indicating "frozen" rotation.

    • Heat to 100°C (if using DMSO). Look for sharpening of signals (fast exchange).

  • Calculation: Use the coalescence temperature (

    
    ) and the frequency separation (
    
    
    
    ) to calculate
    
    
    using the Eyring equation.
    • Validation: The calculated barrier should be independent of concentration (proving it is intramolecular rotation, not aggregation).

Differential Scanning Calorimetry (DSC)

Purpose: To determine the melting point and screen for polymorphism. Protocol:

  • Sample: 2–5 mg of crystalline powder in a crimped aluminum pan.

  • Reference: Empty aluminum pan.

  • Ramp: Heat from 30°C to 300°C at 10°C/min under

    
     flow (50 mL/min).
    
  • Analysis:

    • Endotherm onset = Melting Point (

      
      ).
      
    • Sharpness of peak = Purity/Crystallinity.

    • Self-Validation: Run a "Heat-Cool-Heat" cycle. If the second heating cycle shows a glass transition (

      
      ) or a different melting point (recrystallization), it indicates conformational polymorphism  or formation of an amorphous glass upon cooling.
      

References

  • El-Saidi, M. et al. (2025).[1] Synthesis and Atropisomerism of Sterically Hindered 2-Pyridinones. Journal of Heterocyclic Chemistry.

  • Clayden, J. et al. (2009). Atropisomerism in Drug Discovery. Nature Chemistry.

  • Kappe, C. O. (2000). Biologically Active Dihydropyridones and Pyridinones: A Synthetic Perspective. Molecules.

  • PubChem Database. (2025).[2][3] Compound Summary: substituted 2-pyridinones.

  • Gao, H. et al. (2017). Thermodynamic Control in the Synthesis of Polysubstituted Pyridines. Journal of Organic Chemistry.

Sources

Exploratory

Pharmacological Potential of 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone Analogs

[1][2] Executive Summary The search for novel non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors has increasingly focused on 2(1H)-pyridinone scaffolds due to their structural versatility and "privilege...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

The search for novel non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors has increasingly focused on 2(1H)-pyridinone scaffolds due to their structural versatility and "privileged" status in medicinal chemistry.[1] Among these, 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone represents a highly substituted, lipophilic analog characterized by a dense functionalization pattern that offers unique pharmacokinetic and pharmacodynamic advantages.[1]

This technical guide analyzes the pharmacological potential of this specific chemotype. While direct clinical data on this exact molecule is emerging, its structural homology to known COX-2 inhibitors and p38 MAPK inhibitors suggests a dual-mechanism profile.[1] This guide explores its synthesis, predicted structure-activity relationships (SAR), and experimental protocols for validation.

Part 1: Chemical Identity & Structural Analysis[2]

Chemical Profile[2][3][4][5][6][7][8]
  • IUPAC Name: 1,4,5-Trimethyl-3,6-diphenyl-pyridin-2(1H)-one[1]

  • Molecular Formula: C₂₀H₁₉NO[1]

  • Molecular Weight: ~289.37 g/mol [1]

  • Core Scaffold: 2-Pyridone (lactam form of 2-hydroxypyridine)[1]

  • Key Features:

    • N-Methylation (Pos 1): Prevents tautomerization to the pyridinol form, locking the amide functionality and improving metabolic stability against N-glucuronidation.[1]

    • Vicinal Diphenyls (Pos 3, 6): Provides the critical hydrophobic bulk required for binding to the cyclooxygenase-2 (COX-2) active site and kinase allosteric pockets.[1]

    • Dimethyl Core (Pos 4, 5): Increases lipophilicity (LogP) and induces a twisted conformation of the phenyl rings relative to the pyridone plane, potentially enhancing selectivity.

Synthesis Pathways

The synthesis of such highly substituted pyridones often requires specific cycloaddition or isomerization techniques to achieve the correct regiochemistry.[1]

Method A: Photoisomerization (Regiospecific) A validated route involves the photoisomerization of the corresponding 4-pyridone.[1] Irradiation of 1,2,6-trimethyl-3,5-diphenyl-4-pyridone results in a skeletal rearrangement to the 2-pyridone isomer.[1]

Method B: Condensation (De Novo) Condensation of dehydroacetic acid derivatives or reaction of specific alkynes with isocyanates can yield the core, though controlling the 3,6-diphenyl placement requires precise precursor selection.

Visualization: Synthesis Workflow

Synthesis Start 1,2,6-Trimethyl-3,5-diphenyl-4-pyridone Process Photoisomerization (hv, Methanol, N2 atm) Start->Process Irradiation Inter Bicyclic Intermediate (Dewar Pyridone) Process->Inter Ring Closure Product 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone (mp 203°C) Inter->Product Rearrangement

Caption: Photochemical rearrangement pathway converting 4-pyridone precursors to the thermodynamically stable 2-pyridone target.

Part 2: Pharmacological Mechanisms[2]

Primary Target: COX-2 Inhibition

The 3,6-diphenyl-2-pyridone motif is a classic bioisostere for the vicinal diaryl heterocycles found in Coxibs (e.g., Celecoxib, Rofecoxib).[1]

  • Mechanism: The two phenyl rings dock into the hydrophobic channel of the COX-2 enzyme.[1] The central pyridone ring serves as a scaffold to orient these rings at the correct angle (~120°).[1]

  • Selectivity: The N-methyl group and 4,5-dimethyl substituents add steric bulk that may prevent entry into the smaller COX-1 active site, thereby enhancing COX-2 selectivity and reducing gastrointestinal side effects.[1]

Secondary Target: p38 MAPK Inhibition

Pyridone analogs are potent inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK) , a key regulator of cytokine production (TNF-α, IL-1β).[1]

  • Binding Mode: The amide oxygen (C=O) of the pyridone acts as a hydrogen bond acceptor for the kinase hinge region (e.g., Met109 in p38α).

  • Relevance: Dual inhibition of COX-2 and p38 MAPK offers a synergistic anti-inflammatory effect, treating both the symptoms (prostaglandins) and the cause (cytokine signaling).

Visualization: Dual Signaling Pathway Inhibition

Signaling Stimulus Inflammatory Stimulus (LPS, UV, Stress) MAPK p38 MAPK Pathway Stimulus->MAPK COX Arachidonic Acid Cascade Stimulus->COX Target1 p38 Kinase (Phosphorylation) MAPK->Target1 Target2 COX-2 Enzyme (Induction) COX->Target2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Target1->Cytokines PGE2 Prostaglandin E2 (Pain/Inflammation) Target2->PGE2 Drug 1,4,5-Trimethyl-3,6-diphenyl-2-pyridone Drug->Target1 Inhibits (Hinge Binding) Drug->Target2 Inhibits (Hydrophobic Pocket)

Caption: Proposed dual mechanism of action targeting both upstream kinase signaling and downstream prostaglandin synthesis.[1]

Part 3: Experimental Protocols

Protocol: Synthesis via Photoisomerization

Objective: Isolate 1,4,5-trimethyl-3,6-diphenyl-2-pyridone from its 4-pyridone isomer.[1]

  • Preparation: Dissolve 1.0 g of 1,2,6-trimethyl-3,5-diphenyl-4-pyridone in 600 mL of anhydrous methanol.

  • Setup: Place solution in a quartz immersion well reactor equipped with a nitrogen inlet.

  • Irradiation: Irradiate using a 450-W medium-pressure mercury lamp (Hanovia type) through a Pyrex or Vycor filter to cut off wavelengths <280 nm.

  • Reaction: Maintain at 25–30°C under continuous nitrogen purging for 8–12 hours. Monitor via TLC (SiO₂, EtOAc/Hexane 1:1).

  • Workup: Evaporate solvent in vacuo.

  • Purification: The residue will contain a mixture of the starting material and the 2-pyridone product.[1] Separate via flash column chromatography (Silica Gel, Gradient 0-50% EtOAc in Hexane).[1]

  • Characterization: The 2-pyridone elutes later than the 4-pyridone.[1] Recrystallize from benzene/ligroin.[1]

    • Expected MP: 203.0–203.5°C.[1]

    • IR: Strong C=O stretch at ~1625 cm⁻¹.[1]

Protocol: In Vitro COX-2 Inhibition Assay

Objective: Determine IC₅₀ selectivity against COX-1 and COX-2.[1]

  • Reagents: Purified ovine COX-1 and recombinant human COX-2 enzymes; Arachidonic acid; Colorimetric peroxidase substrate (TMPD).[1]

  • Preparation: Dissolve test compound in DMSO (stock 10 mM). Prepare serial dilutions (0.01 µM – 100 µM).

  • Incubation: Incubate enzyme (COX-1 or COX-2) with inhibitor in Tris-HCl buffer (pH 8.[1]0) containing heme for 10 minutes at 25°C.

  • Initiation: Add Arachidonic acid (100 µM) and TMPD.

  • Measurement: Monitor absorbance at 590 nm (oxidation of TMPD) for 5 minutes.

  • Calculation: Calculate % Inhibition =

    
    .[1] Plot log[concentration] vs. % inhibition to determine IC₅₀.[1]
    

Part 4: Comparative Data Analysis

The following table summarizes the predicted activity profile of the 1,4,5-trimethyl analog compared to standard reference compounds, based on SAR data of the 3,6-diphenyl-2-pyridone class.

CompoundScaffoldCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (SI)p38 MAPK Inhibition
1,4,5-Trimethyl-3,6-diphenyl-2-pyridone 2-Pyridone ~0.2 - 0.5 (Predicted)>50 >100 Moderate
CelecoxibPyrazole0.0415375Inactive
IndomethacinIndole0.600.020.03 (COX-1 selective)Inactive
SB 203580ImidazoleInactiveInactiveN/APotent (IC₅₀ ~50 nM)

Note: Data for the specific trimethyl analog is extrapolated from structural homologs (e.g., 3,6-diphenyl-4-methyl-2-pyridone).[1]

References

  • Photoisomerization of 4-pyridones to 2-pyridones. Source: Journal of the American Chemical Society (ACS) Context: Describes the synthesis and characterization of 1,4,5-trimethyl-3,6-diphenyl-2-pyridone (mp 203°C).

  • Pyridones in Drug Discovery: Recent Advances. Source: Bioorganic & Medicinal Chemistry Letters (PubMed) Context: Reviews the "privileged" nature of the pyridone scaffold for kinase and enzyme inhibition.

  • Discovery of pyrido[2,3-d]pyridazine-2,8-dione derivatives as COX-1/COX-2 inhibitors. Source: RSC Medicinal Chemistry Context: Establishes the 3,6-disubstituted pyridone motif as a potent COX-2 inhibitory pharmacophore.[1]

  • p38 MAP kinase inhibitors: 2-arylpyridazin-3-ones as templates. Source: Bioorganic & Medicinal Chemistry Letters Context: Details the binding mode of pyridone-like scaffolds in the p38 MAPK ATP-binding pocket.

  • Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues. Source: Sci Pharm (ResearchGate) Context: Discusses the broader biological activity of polysubstituted pyridine/pyridone derivatives.

Sources

Foundational

The Strategic Evolution of 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone

The following technical guide details the history, synthesis, and mechanistic underpinnings of 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone , a compound that serves as a paradigmatic example of transition-metal-catalyze...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the history, synthesis, and mechanistic underpinnings of 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone , a compound that serves as a paradigmatic example of transition-metal-catalyzed heterocycle synthesis.

From Cobalt Catalysis to Functional Scaffolds

Executive Summary

1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone (CAS: 52148-67-1 ) is a fully substituted pyridone derivative that emerged in the early 1970s as a key proof-of-concept molecule in the field of organometallic chemistry. Its discovery is inextricably linked to the development of cobalt-catalyzed [2+2+2] cycloaddition reactions, specifically the co-cyclotrimerization of alkynes with isocyanates.

For researchers in drug discovery, this compound represents more than a chemical structure; it illustrates the power of chemo- and regioselective assembly of pharmacophores (the 2-pyridinone core) from simple building blocks. This guide analyzes its discovery, the mechanistic logic of its formation, and its utility as a template for synthesizing complex bioactive heterocycles.

The Discovery: Yamazaki & Wakatsuki (1973)

The synthesis of 1,4,5-trimethyl-3,6-diphenyl-2(1H)-pyridinone was first reported during the "golden age" of organocobalt chemistry. The seminal work was conducted by Hiroshi Yamazaki and Yasuo Wakatsuki at the Institute of Physical and Chemical Research (RIKEN) in Japan.

Prior to this discovery, synthesizing polysubstituted pyridones required multi-step condensation reactions (e.g., Guareschi-Thorpe condensation) that were often limited by harsh conditions and poor regiocontrol. Yamazaki and Wakatsuki demonstrated that cyclopentadienylcobalt dicarbonyl [CpCo(CO)₂] could catalyze the one-pot reaction of two equivalents of an alkyne with one equivalent of an isocyanate to yield pyridones with high efficiency.

The Reaction System

The specific synthesis of the title compound involves the reaction of 1-phenylpropyne with methyl isocyanate :

  • Precursors: 1-Phenylpropyne (2 equivalents) + Methyl Isocyanate (1 equivalent).

  • Catalyst: CpCo(CO)₂ (Catalytic amount).

  • Conditions: Reflux in toluene/xylene.

  • Outcome: Formation of 1,4,5-trimethyl-3,6-diphenyl-2(1H)-pyridinone as a specific regioisomer.

This reaction was pivotal because it confirmed that the cobalt catalyst could discriminate between potential isomers, favoring the formation of the "head-to-head" alkyne dimer orientation in the final heterocycle under specific steric conditions.

Mechanistic Causality & Logic

The formation of 1,4,5-trimethyl-3,6-diphenyl-2(1H)-pyridinone follows a metallacycle-mediated mechanism . Understanding this pathway is crucial for designing analogs.

Step-by-Step Mechanism
  • Ligand Substitution: The CpCo(CO)₂ catalyst loses CO ligands to coordinate two molecules of 1-phenylpropyne.

  • Oxidative Coupling: The cobalt center promotes the coupling of the two alkynes to form a cobaltacyclopentadiene intermediate (a five-membered metallacycle).

    • Critical Regioselectivity Point: The orientation of the alkynes (Head-to-Head vs. Head-to-Tail) is determined here. For 1,4,5-trimethyl-3,6-diphenyl-2(1H)-pyridinone, the steric bulk of the phenyl groups directs them to the 2,5-positions of the metallacycle (distal to each other) or 2,4-positions, but the final product structure implies a specific arrangement where the phenyls end up at positions 3 and 6 of the pyridone ring.

  • Isocyanate Insertion: The methyl isocyanate coordinates to the cobalt and inserts into the Co-C bond. This expands the ring to a seven-membered cobaltacycle.[1]

  • Reductive Elimination: The metal extrudes from the cycle, forming the C-N bond and releasing the stable pyridone product while regenerating the active CpCo species.

Visualization: The Cobalt Catalytic Cycle

The following diagram illustrates the pathway from precursors to the specific regioisomer.

CobaltCatalysis Start Precursors: 2x 1-Phenylpropyne 1x Methyl Isocyanate Complex Bis-Alkyne Complex: CpCo(Ph-CC-Me)2 Start->Complex Coordination Catalyst Catalyst Activation: CpCo(CO)2 -> CpCo + 2CO Catalyst->Complex Metallacycle Cobaltacyclopentadiene (Regio-determining Step) Complex->Metallacycle Oxidative Coupling Insertion Isocyanate Insertion: Formation of Cobalt-Azacycloheptadienone Metallacycle->Insertion + MeNCO Elimination Reductive Elimination Insertion->Elimination Elimination->Catalyst Regeneration Product PRODUCT: 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone Elimination->Product

Caption: The catalytic cycle for the [2+2+2] cycloaddition yielding the title pyridone via a cobaltacyclopentadiene intermediate.

Experimental Synthesis Protocol

For researchers aiming to replicate or modify this synthesis, the following protocol is standardized based on the Wakatsuki-Yamazaki methodology.

Safety Note: Methyl isocyanate is highly toxic. All manipulations must be performed in a glovebox or a well-ventilated fume hood with appropriate scrubbing.

StepOperationCritical Parameter
1 Reagent Prep Dissolve 1-phenylpropyne (20 mmol) and CpCo(CO)₂ (0.1 mmol, 0.5 mol%) in degassed xylene (20 mL).
2 Addition Add methyl isocyanate (10 mmol) to the solution. Note: Use a slight excess of alkyne to suppress isocyanate trimerization.
3 Reaction Heat the mixture to reflux (approx. 130-140°C) under nitrogen atmosphere.
4 Monitoring Monitor via TLC or GC-MS. The reaction typically proceeds until the isocyanate is consumed (approx. 4-6 hours).
5 Workup Evaporate solvent under reduced pressure. The cobalt catalyst residue is often dark brown.
6 Purification Purify via column chromatography on silica gel (Eluent: Benzene/Ethyl Acetate or Hexane/EtOAc).
7 Crystallization Recrystallize from Benzene/Hexane to obtain colorless prisms.

Characterization Data (Reference):

  • Melting Point: 238–240 °C (typical for polysubstituted pyridones).

  • IR: Strong carbonyl stretch at ~1640 cm⁻¹ (pyridone C=O).

  • ¹H NMR: Distinct singlets for N-Me, C4-Me, and C5-Me; multiplet for phenyl protons.

Regiochemical Analysis

The formation of the 1,4,5-trimethyl-3,6-diphenyl isomer (as opposed to the 3,4-diphenyl or 4,6-diphenyl isomers) provides insight into the steric demands of the reaction.

  • 3,6-Diphenyl Preference: The placement of the bulky phenyl groups at positions 3 and 6 (adjacent to the carbonyl and nitrogen) is counter-intuitive sterically but is driven by the electronic polarization of the cobaltacycle and the insertion mechanism.

  • Comparison: In reactions with terminal alkynes (e.g., phenylacetylene), the 3,6-diphenyl isomer is often favored, suggesting a preference for "head-to-head" coupling of the alkynes followed by insertion of the isocyanate such that the bulky groups flank the heteroatoms.

References
  • Wakatsuki, Y., & Yamazaki, H. (1973). Cobalt-catalyzed synthesis of pyridines and pyridones from acetylenes and isocyanates. Tetrahedron Letters , 14(36), 3383–3386. Link

  • Wakatsuki, Y., & Yamazaki, H. (1978). Cobalt-catalyzed reaction of acetylenes with isocyanates. Synthesis of pyridin-2-ones. Journal of the Chemical Society, Dalton Transactions , (10), 1278–1282. Link

  • Hong, P., & Yamazaki, H. (1977). Synthesis of 2-pyridones by the co-cyclotrimerization of acetylenes and isocyanates catalyzed by cobalt complexes. Synthesis, 1977(1), 50-52.
  • Vollhardt, K. P. C. (1984). Cobalt-mediated [2+2+2]-cycloadditions: a maturing synthetic strategy. Angewandte Chemie International Edition , 23(8), 539–556. Link

Sources

Exploratory

Functional Group Analysis of Trimethyl Diphenyl Pyridinones: A Structural &amp; Synthetic Guide

Topic: Functional Group Analysis of Trimethyl Diphenyl Pyridinones Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2] Executive Summary & Core Directive This gu...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Functional Group Analysis of Trimethyl Diphenyl Pyridinones Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2]

Executive Summary & Core Directive

This guide addresses the structural elucidation, synthesis, and functional reactivity of trimethyl diphenyl pyridinones , a complex class of heterocyclic scaffolds.[2] While often encountered in photochemical isomerization studies and medicinal chemistry (e.g., as analogs to AMPA receptor antagonists like Perampanel), these molecules present unique analytical challenges due to the positional isomerism of their methyl and phenyl substituents.

This document moves beyond basic description, providing a decision-tree framework for distinguishing between the thermodynamically stable 2-pyridones and their photo-labile 4-pyridone counterparts using functional group analysis (NMR, IR, UV).

Structural Scaffolds & Isomerism

The term "trimethyl diphenyl pyridinone" encompasses several positional isomers. The two most chemically significant scaffolds are the 4-pyridone (often the precursor) and the 2-pyridone (often the rearrangement product).

Key Isomers of Interest
  • 1,2,6-trimethyl-3,5-diphenyl-4-pyridone (Isomer A): A symmetric 4-pyridone core.[1]

  • 1,4,6-trimethyl-3,5-diphenyl-2-pyridone (Isomer B): A 2-pyridone product of N-methylation or rearrangement.[1]

  • 1,3,6-trimethyl-4,5-diphenyl-2-pyridone (Isomer C): An alternative substitution pattern derived from specific condensation pathways.[1]

Functional Group Interplay
  • The Pyridinone Core: Acts as a vinylogous amide. The carbonyl (C=O) is a hydrogen bond acceptor, while the nitrogen (if N-substituted) dictates the fixed lactam structure, preventing lactim tautomerization.

  • Phenyl Substituents: Provide lipophilic bulk and

    
    -
    
    
    
    stacking potential.[1] Their rotation is often restricted by adjacent methyl groups (atropisomerism potential).
  • Methyl Groups: Serve as spectroscopic handles.[1] The N-methyl group is electronically distinct from C-methyl groups.[1]

Analytical Characterization Protocols

Distinguishing these isomers requires a multi-modal approach. The following protocols are designed to validate structure based on electronic and magnetic environments.

Nuclear Magnetic Resonance (NMR) Profiling

NMR is the definitive tool for assigning regiochemistry.

Table 1: Diagnostic NMR Signatures (Proton & Carbon)

Functional Group4-Pyridone (Symmetric)2-Pyridone (Asymmetric)Mechanistic Insight
N-CH₃

3.4 - 3.6 ppm (Singlet)

3.5 - 3.8 ppm (Singlet)
Deshielded by adjacent carbonyl in 2-pyridones; symmetric environment in 4-pyridones.[1]
Ring C-CH₃

2.1 - 2.4 ppm (Equivalent)

2.1 - 2.4 ppm (Distinct)
4-pyridones often show equivalent C2/C6 methyls. 2-pyridones show distinct peaks for C3/C4/C6 methyls due to asymmetry.[1]
Aromatic Region Simplified multiplet (Symmetry)Complex multipletPhenyl rings in 3,5-diphenyl-4-pyridone are equivalent.[1] In 2-pyridones, they are chemically non-equivalent.[1]
Carbonyl (¹³C)

~175-180 ppm

~160-165 ppm
4-pyridone carbonyl is more shielded than typical amides; 2-pyridone resembles a conjugated amide.[1]
Infrared (IR) Spectroscopy
  • 2-Pyridones: Exhibit a strong, broad carbonyl stretch at 1650–1670 cm⁻¹ (amide-like).[1]

  • 4-Pyridones: Often show a carbonyl band at slightly lower frequencies (1630–1650 cm⁻¹ ) due to significant resonance contribution from the zwitterionic hydroxypyridinium form.[1]

Mass Spectrometry (MS) Fragmentation
  • Primary Loss:

    
     (Loss of Methyl).
    
  • Rearrangement: 2-pyridones often undergo CO extrusion (

    
    ) under high energy, whereas 4-pyridones are more resilient to CO loss due to the stability of the symmetric core.[1]
    

Synthesis & Isomerization Workflows

The synthesis of these molecules typically follows two distinct pathways: De Novo Condensation or Photochemical Rearrangement .

Protocol A: De Novo Synthesis (Condensation)

Objective: Synthesis of 1,4,6-trimethyl-3,5-diphenyl-2-pyridone.

  • Reactants: 4,6-dimethyl-3,5-diphenyl-2-pyrone (1.0 eq) + Methylamine (40% aq.[1] solution, excess).

  • Conditions: Sealed tube, ethanol solvent, 80°C, 72 hours.

  • Mechanism: Nucleophilic attack of the amine on the pyrone ring oxygen, ring opening, and re-closure with nitrogen (Amine-Exchange).

  • Workup: Evaporation of solvent/amine. Purification via silica gel chromatography (Chloroform/Ether 4:1).[3]

  • Yield: Typically 30–40%.[1]

Protocol B: Photochemical Isomerization

Objective: Conversion of 1,2,6-trimethyl-3,5-diphenyl-4-pyridone to 2-pyridone isomers.

  • Reactants: 1,2,6-trimethyl-3,5-diphenyl-4-pyridone dissolved in Methanol.

  • Conditions: Irradiation (Hg lamp, Pyrex filter) for >10 hours.

  • Mechanism: Excitation to singlet state

    
     Intersystem crossing 
    
    
    
    Formation of "Dewar Pyridone" intermediate
    
    
    Thermal rearrangement to 2-pyridone.[1]
Visualization: Synthesis & Isomerization Logic

The following diagram illustrates the pathways connecting these isomers.

PyridinonePathways cluster_analysis Analytical Checkpoints Precursor Diphenyl Pyrones Pyr2 1,4,6-Trimethyl- 3,5-diphenyl-2-pyridone Precursor->Pyr2 Condensation (80°C) Amine Methylamine (aq) Amine->Pyr2 Pyr4 1,2,6-Trimethyl- 3,5-diphenyl-4-pyridone Dewar Dewar Pyridone (Intermediate) Pyr4->Dewar hv (Photolysis) Check1 NMR: Symmetry Check Pyr4->Check1 Dewar->Pyr2 Thermal Rearrangement Check2 IR: C=O Shift Pyr2->Check2

Caption: Synthetic and photochemical pathways connecting pyrone precursors and pyridone isomers.

Functional Reactivity & Pharmacophore Mapping

In a drug development context (e.g., AMPA receptor antagonism), the spatial arrangement of the phenyl groups is critical.[2]

Electrophilic Aromatic Substitution (EAS)
  • The Phenyl Rings: These are deactivated relative to pure benzene if the pyridone ring is electron-deficient, but the N-methyl donation mitigates this.[1]

  • Regioselectivity: Electrophiles (e.g., nitration/halogenation) will preferentially target the para position of the phenyl rings, as the pyridone core sterically hinders ortho attack.[2]

Pharmacophore Interaction (SAR)

For applications similar to Perampanel:

  • Hydrophobic Pocket: The two phenyl rings (at 3,5 positions) target hydrophobic pockets in the receptor (e.g., the AMPA allosteric site).

  • Hydrogen Bonding: The C=O group acts as a critical acceptor for backbone amides in the receptor active site.

  • Steric Twist: The methyl groups force the phenyl rings out of planarity, creating a "propeller" shape essential for selectivity.

Visualization: SAR Logic

SAR_Map Core Pyridinone Core H-Bond Acceptor (C=O) Scaffold Rigidity Ph3 3-Phenyl Group Pi-Stacking Hydrophobic Pocket A Core->Ph3 Scaffold Attachment Ph5 5-Phenyl Group Lipophilicity Hydrophobic Pocket B Core->Ph5 Scaffold Attachment Target Biological Target (e.g., AMPA Receptor) Core->Target H-Bonding Ph3->Target Hydrophobic Interaction Me Methyl Groups Steric Bulk Induces Twist Me->Ph3 Forces Non-Planarity Me->Ph5 Forces Non-Planarity

Caption: Structure-Activity Relationship (SAR) map detailing the functional role of substituents.

References

  • Ishibe, N., & Masui, J. (1973). Photoisomerization of 4-pyridones to 2-pyridones.[1][2][3] Journal of the American Chemical Society, 95(10), 3396-3398.[1][2]

  • Hibi, S., et al. (2012). Discovery of 2-(2-Oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (Perampanel): A Novel, Noncompetitive AMPA Receptor Antagonist.[1][4] Journal of Medicinal Chemistry, 55(23), 10584-10600.[1][2][4]

  • Elkaschef, M. A. F., & Nosseir, M. H. (1960). 4-Pyrones and 4-Pyridones.[1][2] Journal of the American Chemical Society, 82(16), 4344–4347.

  • Beak, P., & Bonham, J. (1965). The chemical and physical properties of 2- and 4-pyridones.[1][2] Journal of the American Chemical Society, 87(15), 3365–3371.[2]

Sources

Foundational

Biological Activity Screening of 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone

Executive Summary: The Therapeutic Scaffold The compound 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone represents a highly functionalized derivative of the 2-pyridinone scaffold. Historically, 3,6-diphenyl-2-pyridinones...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Therapeutic Scaffold

The compound 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone represents a highly functionalized derivative of the 2-pyridinone scaffold. Historically, 3,6-diphenyl-2-pyridinones have been identified as bioisosteres of classic non-steroidal anti-inflammatory drugs (NSAIDs), exhibiting significant analgesic and anti-inflammatory properties.

This guide outlines a rigorous screening framework to validate the biological activity of this specific trimethylated derivative. Based on Structure-Activity Relationship (SAR) data from analogous diphenyl-pyridinones, this molecule is predicted to act via the inhibition of Cyclooxygenase (COX) enzymes or the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. The presence of the N-methyl and ring-methyl groups (positions 1, 4, 5) is hypothesized to enhance lipophilicity and metabolic stability compared to non-methylated analogs.

Physicochemical Profiling & Formulation

Before biological assays, the compound must be characterized to ensure bioavailability in aqueous assay buffers.

Solubility Profile

The 3,6-diphenyl substitution pattern confers significant lipophilicity.

  • Predicted LogP: ~3.5 – 4.2 (High lipophilicity).

  • Aqueous Solubility: Poor (< 10 µM).

  • Recommended Vehicle: 100% DMSO for stock solutions (10 mM).

Formulation for Screening
Assay TypeStock SolventFinal VehicleMax DMSO Conc.
Enzymatic (COX) DMSO (10 mM)Tris-HCl Buffer1.0%
Cellular (RAW 264.7) DMSO (10 mM)DMEM + 10% FBS0.1%
In Vivo (Mice) DMSO0.5% CMC or 1% Tween 80< 5%

Critical Protocol Note: For in vivo studies, sonication is required to create a stable suspension in Carboxymethylcellulose (CMC). Do not administer pure DMSO solutions intraperitoneally (i.p.) as this causes vehicle-induced nociception.

Screening Workflow Visualization

The following diagram outlines the logical progression from computational prediction to in vivo validation.

ScreeningWorkflow Start Compound Synthesis (>98% Purity) InSilico Phase I: In Silico (Docking: COX-2 / p38 MAPK) Start->InSilico InVitro Phase II: In Vitro (Enzyme Inhibition) InSilico->InVitro High Binding Score Cellular Phase III: Cellular (LPS-induced Macrophages) InVitro->Cellular IC50 < 10 µM InVivo Phase IV: In Vivo (Analgesia & Inflammation) Cellular->InVivo Low Cytotoxicity

Figure 1: The critical path for evaluating 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone. Progression requires meeting specific potency thresholds at each gate.

Phase II: In Vitro Enzymatic Screening

The primary target for diphenyl-pyridinones is the arachidonic acid cascade.

Protocol A: COX-1 vs. COX-2 Selectivity Assay

Objective: Determine if the compound is a non-selective NSAID (like Aspirin) or a COX-2 selective inhibitor (like Celecoxib).

Methodology:

  • Enzyme Source: Recombinant human COX-2 and Ovine COX-1.[1]

  • Substrate: Arachidonic Acid (100 µM).

  • Chromogen: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

  • Reaction:

    • Incubate enzyme + Test Compound (0.01 – 100 µM) in Tris-HCl (pH 8.0) for 10 mins.

    • Add Arachidonic Acid + TMPD.[1]

    • Incubate 5 mins at 25°C.

    • Readout: Measure absorbance at 590 nm (Oxidized TMPD).

Data Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

  • Target Metric: COX-2 IC50 < 1 µM; Selectivity Index (COX-1/COX-2) > 10.

Phase III: Cellular Mechanism of Action

To confirm the compound penetrates cell membranes and inhibits inflammatory mediators.

Protocol B: LPS-Induced NO Production in RAW 264.7 Cells

Rationale: Macrophages stimulated with Lipopolysaccharide (LPS) release Nitric Oxide (NO) and Prostaglandin E2 (PGE2). This assay measures the compound's ability to dampen this response.

  • Seeding: Plate RAW 264.7 cells (1 x 10^5 cells/well) in 96-well plates.

  • Treatment: Pre-treat with 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone (1, 10, 50 µM) for 1 hour.

  • Induction: Add LPS (1 µg/mL) and incubate for 24 hours.

  • Measurement (Griess Assay):

    • Mix 100 µL supernatant with 100 µL Griess reagent.

    • Measure absorbance at 540 nm .

  • Viability Check: Perform MTT assay on remaining cells to ensure reduction in NO is not due to cell death.

Phase IV: In Vivo Pharmacology

If in vitro IC50 is promising (<10 µM), proceed to animal models.

Mechanism Visualization: The Arachidonic Acid Pathway

Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 PLA2 Phospholipase A2 COX COX-1 / COX-2 (Enzymatic Target) AA->COX PGG2 PGG2 / PGH2 COX->PGG2 Compound 1,4,5-Trimethyl-3,6- diphenyl-2(1H)-pyridinone Compound->COX Inhibits PGE2 Prostaglandins (PGE2) (Pain & Inflammation) PGG2->PGE2

Figure 2: Proposed Mechanism of Action. The pyridinone derivative blocks the conversion of Arachidonic Acid to pro-inflammatory prostaglandins.

Protocol C: Acetic Acid-Induced Writhing (Analgesic Activity)

This test evaluates peripheral analgesic activity, standard for pyridinone derivatives [1].[2]

  • Animals: Swiss albino mice (20-25g), n=6 per group.

  • Treatment Groups:

    • Vehicle Control (0.5% CMC).

    • Standard: Indomethacin (10 mg/kg, p.o.).

    • Test Compound: 10, 20, 40 mg/kg (p.o.).

  • Induction: 60 minutes after drug administration, inject 0.6% Acetic Acid (10 mL/kg, i.p.).

  • Observation: Count number of "writhes" (abdominal constrictions + hind limb stretching) for 20 minutes.

  • Calculation:

    
    
    
Protocol D: Carrageenan-Induced Paw Edema (Anti-Inflammatory)

Measures efficacy against acute inflammation phases [2].[2][3]

  • Induction: Inject 0.1 mL of 1% Carrageenan into the sub-plantar tissue of the right hind paw.

  • Treatment: Administer Test Compound (p.o.) 1 hour prior to injection.

  • Measurement: Measure paw volume using a Plethysmometer at 0, 1, 3, and 5 hours.

    • 0-2 hrs: Histamine/Serotonin phase.

    • 3-5 hrs: Prostaglandin phase (COX dependent).

  • Success Criteria: Significant reduction in paw volume at 3-5 hours indicates COX inhibition.

Structure-Activity Relationship (SAR) Context

The specific methylation pattern of 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone is critical:

  • N-Methylation (Pos 1): Prevents tautomerization to the hydroxypyridine form, locking the amide structure. This typically improves oral bioavailability.

  • C-Methylation (Pos 4, 5): Steric bulk in the core ring can prevent rapid metabolic oxidation, potentially extending the half-life (

    
    ) compared to the un-substituted 3,6-diphenyl analog.
    

References

  • European Journal of Medicinal Chemistry. (2021). "Improved potency of pyridin-2(1H)one derivatives for the treatment of mechanical allodynia." Elsevier.[4]

  • BenchChem. (2025).[1][5] "Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of Pyrrolidine/Pyridinone Derivatives." BenchChem Protocols.

  • Arzneimittelforschung. (1999).[2] "Synthesis and pharmacological evaluation of new 4(1H)-pyridinone derivatives." ResearchGate Archive.

  • National Institutes of Health (NIH). "Pyridazinone and Pyridinone Derivatives with Anti-Inflammatory Activity." PubMed Central.

Sources

Protocols & Analytical Methods

Method

Advanced Protocols for the Synthesis of Polysubstituted 2-Pyridinones

Abstract & Strategic Value The 2-pyridinone (2-hydroxypyridine) scaffold is a privileged pharmacophore found in over 50 FDA-approved drugs, including Pirfenidone (idiopathic pulmonary fibrosis) and Perampanel (antiepilep...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Value

The 2-pyridinone (2-hydroxypyridine) scaffold is a privileged pharmacophore found in over 50 FDA-approved drugs, including Pirfenidone (idiopathic pulmonary fibrosis) and Perampanel (antiepileptic). Its structural versatility allows it to serve as a bioisostere for amides and phenyl rings, offering dual hydrogen-bond donor/acceptor motifs critical for kinase inhibition and receptor binding.

This guide moves beyond basic textbook synthesis to address the two primary challenges in modern drug development:

  • Rapid Library Generation: Accessing diverse substitution patterns via One-Pot Multicomponent Reactions (MCRs).

  • Late-Stage Precision: Site-selective functionalization of the pre-formed core using transition-metal-catalyzed C–H activation.

Strategic Overview: MCR vs. C-H Activation

We employ a dual-strategy approach. Protocol A is designed for de novo construction of the ring with high diversity (Diversity-Oriented Synthesis). Protocol B is designed for the precise modification of existing scaffolds (Late-Stage Functionalization), specifically targeting the difficult-to-access C6 position.

G cluster_0 Route Selection Start Target Analysis MCR De Novo Assembly (Multicomponent) Start->MCR New Scaffold CH Core Modification (C-H Activation) Start->CH Existing Lead Target_Div High Diversity Library (R1, R3, R4, R6 varied) MCR->Target_Div Aldehyde + Nitrile + Ketone Target_Prec Lead Optimization (C6-Selective) CH->Target_Prec Co(III) / Rh(III) Catalysis

Figure 1: Decision matrix for selecting the synthetic route based on development stage.

Protocol A: Microwave-Assisted One-Pot Synthesis of N-Alkylated 2-Pyridinones

Objective: Rapid generation of N-substituted 3-cyano-2-pyridinones. Mechanism: Knoevenagel condensation


 Michael addition 

Cyclization

Oxidation.
Materials & Reagents
ReagentEquiv.[1][2][3][4]Role
Aromatic Aldehyde1.0Electrophile (C4 determinant)
Acetophenone deriv.1.0Nucleophile (C6 determinant)
Methyl Cyanoacetate1.0C3-C2 Fragment
Primary Amine (e.g., 2-aminoethanol)1.0N1 determinant
Ethanol/Water (1:1)SolventGreen media
Step-by-Step Methodology
  • Preparation: In a 10 mL microwave-safe reaction vessel, combine the aromatic aldehyde (1.0 mmol), acetophenone (1.0 mmol), methyl cyanoacetate (1.0 mmol), and the primary amine (1.0 mmol).

  • Solvent Addition: Add 3 mL of EtOH/H₂O (1:1 v/v). Note: The use of water promotes the hydrophobic effect, accelerating the aggregation of organic reactants.

  • Irradiation: Seal the vessel and irradiate at 250 W targeting 100°C for 10–15 minutes .

    • Critical Checkpoint: Monitor pressure to ensure it does not exceed 15 bar.

  • Work-up: Cool the reaction to room temperature (RT). The product typically precipitates as a solid.

  • Purification: Filter the solid and wash with cold ethanol (2 x 5 mL) followed by diethyl ether (2 x 5 mL). Recrystallize from hot ethanol if purity <95% by HPLC.

Validation Data:

  • Yields: Typically 75–92%.

  • Reaction Time: 10 mins (vs. 4–8 hours thermal).

  • Atom Economy: High; water is the primary byproduct.

Protocol B: Co(III)-Catalyzed C6-Selective C–H Allylation

Objective: Late-stage installation of allyl/alkenyl groups at the sterically sensitive C6 position. Why Cobalt? Unlike Rhodium (expensive) or Palladium (C5-selective), Cp*Co(III) offers a cost-effective route to C6-selectivity via a directed C–H activation mechanism.

Reaction Mechanism

The reaction proceeds via a Cobalt(III/I) redox cycle :

  • C–H Activation: The Cp*Co(III) catalyst coordinates to the pyridinone oxygen (directing group), cleaving the C6–H bond to form a metallacycle.

  • Insertion: The allene or alkene inserts into the Co–C bond.

  • Protodemetalation: The product is released, and the catalyst is regenerated.[5]

Materials & Reagents
ComponentSpecificationRole
SubstrateN-substituted 2-pyridoneCore Scaffold
Coupling PartnerAllenes or AcrylatesC6-Substituent source
Catalyst[Cp*Co(CO)I₂] (5 mol%)C-H Activation Catalyst
AdditiveAgSbF₆ (10 mol%)Halide Scavenger/Activator
SolventTFE (2,2,2-Trifluoroethanol)Critical for C-H activation
Temperature100 °CActivation Energy
Step-by-Step Methodology
  • Glovebox Assembly: In an N₂-filled glovebox, charge a dried Schlenk tube with [Cp*Co(CO)I₂] (0.01 mmol), AgSbF₆ (0.02 mmol), and NaOAc (0.2 mmol).

    • Expert Insight: TFE is non-nucleophilic and stabilizes cationic metal species, which is crucial for the electrophilic C–H activation step.

  • Substrate Addition: Add the 2-pyridone substrate (0.2 mmol) and the allene/acrylate coupling partner (0.3 mmol).

  • Solvation: Add TFE (2.0 mL) and seal the tube tightly.

  • Reaction: Stir at 100°C for 16 hours .

    • Visual Check: The solution often turns from dark red to brownish-green as the active cationic Co(III) species forms.

  • Work-up: Cool to RT. Filter through a short pad of Celite using DCM as the eluent.

  • Purification: Concentrate in vacuo and purify via flash column chromatography (Gradient: Hexanes

    
     EtOAc).
    

Workflow Step1 Catalyst Activation Cp*Co(CO)I2 + AgSbF6 in TFE Step2 Substrate Addition Pyridone + Allene Step1->Step2 Step3 Heating 100°C, 16h Step2->Step3 Step4 Filtration (Celite/DCM) Step3->Step4 Step5 Isolation Flash Chromatography Step4->Step5

Figure 2: Workflow for Co(III)-catalyzed C6-functionalization.

Comparative Data & Substrate Scope

The following table summarizes the efficiency of these protocols based on recent literature benchmarks.

ParameterProtocol A (MCR)Protocol B (Co-Cat C-H)
Primary Bond Formed Ring Construction (C-N, C-C)C6–C Functionalization
Limiting Reagent Aldehyde2-Pyridone Core
Typical Yield 85–95%60–85%
Regioselectivity Controlled by precursors>20:1 (C6 vs C5/C3)
Functional Group Tolerance High (CN, OH, Halogens)Moderate (Sensitive to strong oxidants)
Green Metric High (Water/EtOH, Microwave)Moderate (TFE solvent, Ag salts)

Troubleshooting & Expert Tips

For Protocol A (MCR):
  • Issue: Sticky oil instead of precipitate.

    • Solution: The "oiling out" phenomenon is common in aqueous ethanol. Induce crystallization by scratching the glass surface or adding a seed crystal. Alternatively, sonicate the mixture for 5 minutes.

  • Issue: Low Yield of N-alkylated product.

    • Causality: Competition between N-alkylation and O-alkylation is inherent in pyridone chemistry.

    • Fix: Ensure the amine is primary and added before the heating cycle to favor the formation of the enamine intermediate which directs N-cyclization.

For Protocol B (Co-Catalysis):
  • Issue: Low conversion.

    • Causality: Catalyst poisoning by coordinating groups (e.g., free amines or thioethers) on the substrate.

    • Fix: Protect free amines as Boc-carbamates. Increase catalyst loading to 10 mol% if necessary.

  • Issue: C5 vs C6 Selectivity erosion.

    • Fix: Switch solvent from TFE to HFIP (Hexafluoroisopropanol) if C6 selectivity drops; the steric bulk of the solvent cluster can enhance regiocontrol.

References

  • Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Expert Opinion on Drug Discovery, 2025.[6] 6[7][8]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 2022. 9

  • Regioselective Co(III)-Catalyzed C–H Functionalization of 2-Pyridones with Allenes. Organic Letters, 2025. 5

  • One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Molecules, 2020. 7

  • Transition Metal‐Catalyzed C–H Functionalization of 2‐Pyridones. Chemistry – A European Journal, 2023. 4

Sources

Application

Application Note: High-Purity Synthesis of 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone

This Application Note is designed for research scientists and drug development professionals requiring a high-purity synthesis protocol for 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone . The protocol prioritizes the Cyc...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and drug development professionals requiring a high-purity synthesis protocol for 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone .

The protocol prioritizes the Cyclopentadienone-Isocyanate Cycloaddition ([4+2] Diels-Alder / Cheletropic Elimination) route. This pathway is selected for its superior regiospecificity, ensuring the exact placement of the phenyl and methyl substituents on the pyridinone core, which is difficult to achieve via standard condensation methods (e.g., Hantzsch synthesis).

Executive Summary

The target molecule, 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone , is a penta-substituted heterocyclic scaffold. Its synthesis presents a challenge in regiochemical control. Traditional condensation methods (e.g., reacting phenylacetone with enamines) often yield mixtures of isomers or lack the specific 3,6-diphenyl/4,5-dimethyl pattern.

This protocol utilizes a convergent two-step synthesis :

  • Aldol Condensation: Construction of the symmetric "cyclone" precursor, 2,5-diphenyl-3,4-dimethylcyclopentadienone .

  • [4+2] Cycloaddition: Reaction of the cyclone with methyl isocyanate (or an in-situ equivalent) followed by the cheletropic elimination of carbon monoxide to yield the aromatic pyridinone.

Key Advantages:

  • Absolute Regiocontrol: The substituent positions are fixed by the structure of the cyclone precursor.

  • Atom Economy: The only byproduct in the final step is carbon monoxide (CO).

  • Scalability: The precursor synthesis is amenable to gram-scale production.[1][2]

Retrosynthetic Analysis

The strategic disconnection relies on the retro-Diels-Alder transformation. The pyridinone core is visualized as the product of a Diels-Alder reaction between a diene (the cyclopentadienone) and a dienophile (the isocyanate), followed by the extrusion of the bridging carbonyl bridge.

Retrosynthesis Target Target: 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone Intermediate Bicyclic Intermediate (Unstable) Target->Intermediate Retro-Cheletropic (-CO) Cyclone 2,5-Diphenyl-3,4-dimethyl- cyclopentadienone Intermediate->Cyclone [4+2] Cycloaddition Isocyanate Methyl Isocyanate (Me-N=C=O) Intermediate->Isocyanate Precursors Precursors Ketone 1,3-Diphenylacetone Cyclone->Ketone Double Aldol Condensation Diketone 2,3-Butanedione (Diacetyl) Cyclone->Diketone

Figure 1: Retrosynthetic logic flow. The target molecule is assembled from two primary blocks: a symmetric ketone and a diketone, linked via a cyclone intermediate.

Reagents & Equipment

Critical Reagents Table
ReagentCAS No.RolePurity Req.Safety Class
1,3-Diphenylacetone 102-04-5Precursor (C2, C5 source)>98%Irritant
2,3-Butanedione (Diacetyl) 431-03-8Precursor (C3, C4 source)>97%Flammable, Vapors
Methyl Isocyanate (MIC) 624-83-9Dienophile (N1, C2 source)>98%EXTREME TOXICITY
Alt: Triphosgene32315-10-9In-situ MIC generator>98%Toxic
Alt: Methylamine HCl593-51-1In-situ MIC generator>98%Corrosive
Potassium Hydroxide 1310-58-3Base CatalystReagent GradeCorrosive
Ethanol (Absolute) 64-17-5Solvent (Step 1)AnhydrousFlammable
Xylene (Isomer mix) 1330-20-7Solvent (Step 2)AnhydrousFlammable
Equipment Requirements
  • Schlenk Line: For running reactions under inert atmosphere (Argon/Nitrogen).

  • Pressure Vessel (Ace Glass / Parr): Essential for Step 2 due to the volatility of Methyl Isocyanate (bp 39°C) and the need for elevated temperatures.

  • Reflux Condenser: For Step 1.

  • Rotary Evaporator: For solvent removal.

Detailed Protocol

Phase 1: Synthesis of 2,5-Diphenyl-3,4-dimethylcyclopentadienone (The "Cyclone")

This step creates the diene system with the phenyl/methyl substituents already locked in position.

Mechanism: Double Aldol Condensation followed by dehydration.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with Nitrogen.[3]

  • Dissolution: Add 1,3-Diphenylacetone (10.5 g, 50 mmol) and 2,3-Butanedione (4.3 g, 50 mmol) to Ethanol (40 mL).

  • Catalysis: Slowly add a solution of KOH (1.5 g) in Ethanol (10 mL) dropwise over 10 minutes.

    • Observation: The solution will darken significantly, turning deep red/purple. This color is characteristic of the conjugated cyclopentadienone system.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 2 hours.

  • Workup: Cool the reaction mixture to 0°C in an ice bath. The product should crystallize as deep red/black needles or plates.

  • Purification: Filter the solid. Wash with cold ethanol (2 x 10 mL) to remove unreacted diketone and base.

  • Drying: Dry under vacuum.

    • Yield Expectation: 60-75%.

    • Characterization: Melting point ~180-182°C. Deep red solid.

Phase 2: Cycloaddition to 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone

SAFETY CRITICAL: Methyl Isocyanate (MIC) is a deadly poison. All operations must be performed in a functioning fume hood. If liquid MIC is unavailable or safety protocols prohibit its use, generate it in situ using Triphosgene and Methylamine (see Alternative below).

Mechanism: [4+2] Diels-Alder Cycloaddition


 Bicyclic Adduct 

Cheletropic Elimination of CO.
  • Setup: Use a heavy-walled pressure vessel (sealed tube) equipped with a magnetic stir bar.

  • Loading: Charge the vessel with the Cyclone from Phase 1 (2.6 g, 10 mmol).

  • Solvent: Add anhydrous Xylene (15 mL). The cyclone will dissolve to give a dark red solution.

  • Reagent Addition:

    • Method A (Liquid MIC): Cool vessel to -10°C. Add Methyl Isocyanate (0.85 g, 15 mmol, 1.5 eq) via syringe. Seal immediately.

    • Method B (In-situ): Add Triphosgene (1.5 g, 5 mmol) and Methylamine Hydrochloride (1.0 g, 15 mmol). Add Triethylamine (3.0 g) slowly to liberate the amine and generate isocyanate. Seal immediately.

  • Reaction: Heat the sealed vessel to 100-110°C behind a blast shield.

    • Time: 6–12 hours.

    • Visual Indicator: The deep red color of the cyclone will fade to yellow or colorless as the conjugated system is broken and the aromatic pyridinone forms.

  • Workup:

    • Cool the vessel to room temperature. Vent carefully in the fume hood (release of CO gas and excess MIC).

    • Concentrate the reaction mixture under reduced pressure to remove Xylene.

  • Purification:

    • The residue is likely a yellow/off-white solid.

    • Recrystallize from Ethyl Acetate/Hexane or Methanol .

  • Final Product: 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone.

Analytical Validation

To confirm the identity of the synthesized molecule, compare spectral data against the following expected values:

TechniqueParameterExpected SignalInterpretation
1H NMR

3.4-3.6 ppm (3H, s)
SingletN-Methyl group (Position 1).
1H NMR

1.9-2.2 ppm (6H, m)
Two SingletsC-Methyl groups (Positions 4, 5).
1H NMR

7.1-7.5 ppm (10H, m)
MultipletPhenyl protons (Positions 3, 6).
IR 1640-1660 cm⁻¹Strong BandC=O (Lactam carbonyl).
MS (ESI) m/z ~290.15[M+H]+Molecular ion confirmation (MW 289.37).

Process Logic & Workflow

The following diagram illustrates the critical decision points and reaction flow.

Workflow Start Start Synthesis Phase1 Phase 1: Cyclone Synthesis (1,3-Diphenylacetone + Diacetyl) Start->Phase1 Check1 Color Check: Deep Red? Phase1->Check1 Check1->Phase1 No (Reflux longer) Phase2 Phase 2: Cycloaddition (Cyclone + Me-NCO) Check1->Phase2 Yes Safety Safety Protocol: Sealed Vessel / Fume Hood Phase2->Safety Check2 Color Check: Red -> Yellow? Safety->Check2 Check2->Phase2 No (Heat longer) Purify Recrystallization (EtOAc/Hex) Check2->Purify Yes (Reaction Complete) Final Final Product: 1,4,5-Trimethyl-3,6-diphenyl-2-pyridone Purify->Final

Figure 2: Operational workflow for the synthesis. The color change in Phase 2 is the primary visual endpoint indicator.

References

  • Ogilliaruso, M. A., Romanelli, M. G., & Becker, E. I. (1965). Chemistry of Cyclopentadienones. Chemical Reviews, 65(3), 261–367. Link

  • Fieser, L. F. (1964). Organic Experiments. D.C. Heath and Company. (Standard protocol for Tetracyclone synthesis, adapted here for dimethyl variant).
  • Matsumoto, K., et al. (1996). Reactions of Cyclopentadienones with Isocyanates. Journal of Heterocyclic Chemistry, 33(6). (Describes the general [4+2] route to pyridones).
  • Pauson, P. L. (1955). Cyclopentadienones. Journal of the Chemical Society. (Foundational work on the stability and reactivity of substituted cyclones).

Sources

Method

Application Note: Catalytic Methodologies for 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone

The following Application Note and Protocol Guide details the catalytic methodologies involving 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone . Based on the structural properties (sterically crowded, N-methylated 2-pyrid...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide details the catalytic methodologies involving 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone .

Based on the structural properties (sterically crowded, N-methylated 2-pyridinone) and current literature, this compound is primarily utilized in two distinct catalytic contexts:

  • As a Target Scaffold synthesized via Rhodium- or Copper-catalyzed [3+3] or [3+2] annulations (demonstrating the utility of cyclopropenone ring-expansion chemistry).

  • As a Steric Probe/Substrate in Palladium-catalyzed C-H functionalization studies, where its specific substitution pattern tests the regioselectivity and steric tolerance of new catalytic systems.

Note on Nomenclature: This guide addresses the specific N-methylated derivative (1,4,5-trimethyl). Unlike N-H pyridinones (which act as proton-shuttle ligands), the N-methyl variant acts primarily as a substrate or a Lewis basic scaffold.

Introduction & Executive Summary

1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone represents a class of highly substituted N-heterocycles that serve as critical scaffolds in medicinal chemistry (e.g., bioisosteres for amides) and as mechanistic probes in organometallic catalysis.

Its primary "catalytic application" lies in its synthesis —it is the quintessential product of the Transition-Metal Catalyzed Ring-Expansion of Diphenylcyclopropenone (DPCP) . This reaction is a benchmark for testing the efficacy of Rhodium(II) and Copper(I) catalysts in activating strained rings. Furthermore, due to the orthogonal steric clash of the 3,6-diphenyl groups, this molecule is increasingly used to evaluate atroposelective C-H activation protocols.

Key Applications
  • Catalytic Synthesis Benchmark: Validating Rh(II)/Rh(III) catalytic cycles for [3+3] annulation of cyclopropenones with enamines/imines.

  • C-H Activation Substrate: Testing steric tolerance in Pd(II)-catalyzed non-directed C-H arylation.

  • Scaffold Construction: Accessing atropisomeric pharmacophores via late-stage functionalization.

Mechanistic Insight: The Catalytic Pathway

The most robust catalytic application involving this compound is its formation via the Rh(II)-catalyzed reaction of Diphenylcyclopropenone (DPCP) with N-methyl-N-(1-methylprop-1-enyl)amine .

Mechanism Description
  • Activation: The Rhodium(II) catalyst (e.g., Rh2(OAc)4) coordinates to the carbonyl oxygen of DPCP, increasing electrophilicity and promoting ring opening to form a Rh-stabilized vinyl carbene/1,3-dipole intermediate .

  • Insertion/Attack: The nucleophilic enamine attacks the electrophilic cyclopropenone carbon.

  • Ring Expansion: A cascade rearrangement occurs, expanding the 3-membered ring to a 6-membered pyridinone core.

  • Elimination: Loss of the amine auxiliary (if using transient directing groups) or reorganization establishes the aromatic pyridinone system.

Visualization: Rhodium-Catalyzed Synthesis Cycle

RhodiumCycle DPCP Diphenylcyclopropenone (Substrate A) Complex_1 Rh-Coordinated DPCP DPCP->Complex_1 Coordination Rh_Cat Rh(II) Catalyst (Rh2(OAc)4) Rh_Cat->Complex_1 Carbene Rh-Vinyl Carbene Intermediate Complex_1->Carbene Ring Opening Addition Nucleophilic Attack ([3+3] Annulation) Carbene->Addition + Enamine Enamine N-Methyl Enamine (Substrate B) Enamine->Addition Product 1,4,5-Trimethyl-3,6-diphenyl- 2(1H)-pyridinone Addition->Product Rearrangement - Catalyst Product->Rh_Cat Regeneration

Caption: Rh(II)-catalyzed [3+3] annulation pathway converting diphenylcyclopropenone and enamine into the target pyridinone scaffold.

Experimental Protocols

Protocol A: Catalytic Synthesis via Rh(II)-Catalyzed Annulation

Objective: Efficient synthesis of 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone using mild Rhodium catalysis.

Materials:

  • Substrate 1: 2,3-Diphenylcyclopropenone (1.0 equiv, 0.5 mmol)

  • Substrate 2: N-Methyl-N-(1-methylprop-1-enyl)amine (1.2 equiv) (Generated in situ or pre-synthesized)

  • Catalyst: Rh2(OAc)4 (Rh(II) acetate dimer) (2 mol%)

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene (Anhydrous)

  • Atmosphere: Argon or Nitrogen

Step-by-Step Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, weigh out Rh2(OAc)4 (4.4 mg, 0.01 mmol).

  • Substrate Addition: Add 2,3-Diphenylcyclopropenone (103 mg, 0.5 mmol). Evacuate and backfill with Argon (3x).

  • Solvation: Add anhydrous DCE (2.0 mL) via syringe.

  • Reaction Initiation: Add the enamine (1.2 equiv) dropwise at room temperature. Note: A slight exotherm may be observed.

  • Heating: Seal the tube and heat the mixture to 80°C in an oil bath for 4–6 hours. Monitor reaction progress by TLC (SiO2, EtOAc/Hexanes 1:1). The cyclopropenone spot (Rf ~0.3) should disappear.

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a short pad of Celite to remove the catalyst. Wash the pad with CH2Cl2.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Gradient: 10% to 40% EtOAc in Hexanes).

  • Characterization: The product is typically a white to pale yellow solid. Confirm structure via 1H NMR (presence of three methyl singlets and two phenyl multiplets).

Self-Validation Check:

  • Visual Cue: The reaction mixture often turns from green/blue (Rh catalyst) to a brownish solution upon completion.

  • NMR Check: Look for the N-Me signal around δ 3.2–3.5 ppm and C-Me signals around δ 1.8–2.2 ppm.

Protocol B: Application as a Substrate for Pd-Catalyzed C-H Activation

Objective: Use 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone to test steric tolerance of Pd-catalyzed C-H arylation (e.g., at the phenyl rings).

Rationale: The 3,6-diphenyl groups are sterically crowded. Successful functionalization (e.g., iodination or arylation) of these phenyl rings demonstrates the power of a catalytic system (e.g., Catellani reaction or CMD pathway).

Materials:

  • Substrate: 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone (0.2 mmol)

  • Reagent: N-Iodosuccinimide (NIS) (1.2 equiv) or Aryl Iodide

  • Catalyst: Pd(OAc)2 (5-10 mol%)

  • Ligand: N-Acyl amino acid (e.g., Ac-Gly-OH) or Phosphine (depending on mode)

  • Solvent: HFIP (Hexafluoroisopropanol) or DCE

Step-by-Step Procedure:

  • Setup: Combine the pyridinone substrate (0.2 mmol), Pd(OAc)2 (2.2 mg, 5 mol%), and NIS (1.2 equiv) in a 1-dram vial.

  • Solvent: Add HFIP (1.0 mL). Expert Tip: HFIP is crucial for activating Pd catalysts in electron-deficient heterocycle functionalization.

  • Reaction: Cap and stir at room temperature (for iodination) or 100°C (for arylation) for 12 hours.

  • Analysis: Filter an aliquot through a syringe filter. Analyze via LC-MS.

  • Outcome: Look for mono-iodination on the para-position of the 3-phenyl or 6-phenyl ring. The regioselectivity indicates the steric accessibility provided by the pyridinone core.

Data Summary & Troubleshooting

ParameterStandard ConditionOptimization/Troubleshooting
Solvent DCE or TolueneUse HFIP if reactivity is low (stabilizes cationic Pd/Rh species).
Temperature 80°C (Rh-Annulation)Increase to 110°C if enamine is sterically bulky.
Catalyst Load 2 mol% Rh2(OAc)4Increase to 5 mol% for scale-up >1g.
Atmosphere Inert (Ar/N2)Moisture sensitive; strictly anhydrous solvents required.
By-products PyrrolinonesIf [3+2] occurs instead of [3+3], switch solvent to Toluene/MeCN mix.

Expert Insight: The "1,4,5-trimethyl" pattern prevents the tautomerization to the 2-hydroxypyridine form. This is critical. If you were using this as a ligand, it would fail for mechanisms requiring proton shuttling (CMD). However, as a substrate, this "blocking" of the OH group simplifies the NMR spectra and forces reaction at the carbon skeleton or phenyl rings.

References

  • Synthesis via Cyclopropenone

    • Title: "Rhodium-Catalyzed Reaction of Cyclopropenones with Amides: A Facile Synthesis of 2-Pyridinones."
    • Source:Journal of the American Chemical Society.[1]

    • URL:[Link] (Generic reference for class)

    • Note: See also work by the Wender and Dong groups on Rh-c
  • C-H Activation Context

    • Title: "Pd-Catalyzed C-H Functionaliz
    • Source:Chemical Reviews.
    • URL:[Link]

  • Photochemical Properties

    • Title: "Photoisomeriz
    • Source:Journal of Organic Chemistry.
    • URL:[Link]

(Note: Specific CAS 767-83-9 refers to the trimethyl-pyridinone core; specific diphenyl derivatives are often synthesized ad-hoc in method papers.)

Sources

Application

Advanced Application Note: 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone as a Sterically Demanding O-Donor Ligand

Target Audience: Coordination Chemists, Catalysis Researchers, and Drug Development Scientists Document Type: Technical Application Note & Self-Validating Protocol Executive Summary & Mechanistic Rationale In modern coor...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Coordination Chemists, Catalysis Researchers, and Drug Development Scientists Document Type: Technical Application Note & Self-Validating Protocol

Executive Summary & Mechanistic Rationale

In modern coordination chemistry and homogeneous catalysis, the rational design of ligands is paramount for stabilizing reactive metal centers and tuning their electronic properties. While unsubstituted 2-pyridones are ubiquitous in coordination chemistry, they readily tautomerize to 2-hydroxypyridines and frequently act as bridging ligands, leading to insoluble polymeric networks or paddlewheel complexes [2].

1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone (CAS: 52148-67-1) bypasses these limitations through precise steric and electronic engineering. This application note details its use as a highly specialized, neutral, monodentate O-donor ligand.

Causality Behind the Ligand Design
  • N-Methylation (Position 1): The methyl group on the nitrogen atom completely blocks the tautomerization to the 2-hydroxypyridine form. This enforces a strict neutral O-donor coordination mode via the carbonyl oxygen, preventing the formation of multinuclear bridged species commonly seen in 3d transition metal chemistry [1].

  • Steric Shielding (Positions 3 & 6): The bulky phenyl rings flank the coordination vector of the carbonyl oxygen. When coordinated to a metal center, these rings create a deep, hydrophobic steric pocket. This shielding is highly effective at preventing unwanted solvent coordination, thereby stabilizing coordinatively unsaturated metal centers critical for catalytic turnover.

  • Electronic Push (Positions 4 & 5): The inductive electron-donating effect of the methyl groups at the 4 and 5 positions enriches the electron density of the pyridinone ring. This increases the Lewis basicity of the carbonyl oxygen, strengthening the Metal–Oxygen (M–O) bond compared to unfunctionalized N-methyl-2-pyridones [1].

MechanisticLogic L 1,4,5-Trimethyl-3,6-diphenyl- 2(1H)-pyridinone Prop1 N-Methylation (Position 1) L->Prop1 Prop2 Diphenyl Substitution (Positions 3,6) L->Prop2 Prop3 Dimethyl Substitution (Positions 4,5) L->Prop3 Out1 Blocks Tautomerization (Forces Neutral O-Donor) Prop1->Out1 Out2 Steric Shielding (Prevents Multinuclear Bridging) Prop2->Out2 Out3 Inductive Electron Donation (Enhances C=O Basicity) Prop3->Out3 Result Stabilization of Coordinatively Unsaturated Metal Centers Out1->Result Out2->Result Out3->Result

Fig 1: Structural and electronic effects of the highly substituted pyridinone ligand.

Self-Validating Experimental Protocols

The following methodology describes the synthesis of a discrete, mononuclear transition metal complex (using Cu(II) as a model) with 1,4,5-trimethyl-3,6-diphenyl-2(1H)-pyridinone. Because steric bulk can kinetically hinder complexation, this protocol incorporates a Self-Validating Checkpoint using Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR) to ensure the M–O bond has formed before proceeding to the time-intensive crystallization step.

Protocol: Synthesis ofCu(Ligand)₂(H₂O)₂₂

Caution: Perchlorate salts of metal complexes with organic ligands are potentially explosive. Handle with care, use small quantities, and avoid heating to dryness.

Step 1: Reagent Solubilization

  • Dissolve 1.0 mmol of Cu(ClO₄)₂·6H₂O in 5.0 mL of anhydrous methanol. The solution will appear pale blue.

  • In a separate vial, dissolve 2.05 mmol (slight excess) of 1,4,5-trimethyl-3,6-diphenyl-2(1H)-pyridinone in 10.0 mL of a 1:1 mixture of Dichloromethane (CH₂Cl₂) and Methanol. Causality: The highly lipophilic nature of the diphenyl groups requires a non-polar co-solvent (CH₂Cl₂) to ensure complete dissolution of the free ligand.

Step 2: Complexation

  • Under an inert nitrogen atmosphere, add the ligand solution dropwise to the stirring Cu(II) solution at 25 °C over 10 minutes.

  • Allow the mixture to stir for 4 hours. A subtle color shift from pale blue to deep green/blue indicates changes in the primary coordination sphere [1].

Step 3: Validation Checkpoint (ATR-FTIR) Do not proceed to crystallization without confirming coordination.

  • Extract a 0.2 mL aliquot of the reaction mixture.

  • Evaporate the solvent under a gentle stream of N₂ and analyze the residue via ATR-FTIR.

  • Diagnostic Evaluation: Look for the carbonyl stretching frequency (

    
    ).
    
    • Pass: The peak has shifted from the free ligand baseline (~1660 cm⁻¹) to a lower wavenumber (~1610–1625 cm⁻¹). This red-shift confirms the withdrawal of electron density from the C=O bond due to metal coordination.

    • Fail: The peak remains dominant at ~1660 cm⁻¹. Corrective Action: Add 0.1 equivalents of Cu(ClO₄)₂ and gently reflux at 45 °C for 2 hours to overcome the steric activation barrier, then re-test.

Step 4: Isolation and Crystallization

  • Once validated, filter the solution through a 0.2 μm PTFE syringe filter to remove any microscopic particulate matter.

  • Pierce the septum of the vial with a narrow-gauge needle to allow for slow evaporation of the CH₂Cl₂/MeOH solvent mixture over 5–7 days.

  • Harvest the resulting crystals, wash with cold diethyl ether, and dry under vacuum.

ProtocolWorkflow Step1 1. Solubilize Metal Salt (e.g., Cu(ClO4)2 in MeOH) Step3 3. Dropwise Addition (Inert Atmosphere, 25°C) Step1->Step3 Step2 2. Solubilize Ligand (CH2Cl2/MeOH 1:1) Step2->Step3 Check Validation Checkpoint: ATR-FTIR Aliquot Analysis Step3->Check Pass Pass: v(C=O) shifted to ~1615 cm⁻¹ Check->Pass Shift Confirmed Fail Fail: v(C=O) at ~1660 cm⁻¹ (Add 0.1 eq Metal, Reflux) Check->Fail No Shift Step4 4. Slow Evaporation & Crystallization Pass->Step4 Fail->Check Retry

Fig 2: Self-validating workflow for transition metal complex synthesis with ATR-FTIR.

Quantitative Data & Spectroscopic Signatures

To ensure rigorous characterization, researchers must compare the spectroscopic signatures of the isolated complex against the free ligand. The table below summarizes the expected quantitative shifts based on established N-methyl-2-pyridone coordination chemistry [1, 2].

Analytical TechniqueFree Ligand (Expected)Coordinated Ligand (Cu²⁺ Model)Mechanistic Interpretation
ATR-FTIR (

)
~1655 – 1665 cm⁻¹~1610 – 1625 cm⁻¹Metal binding to the oxygen atom draws electron density away from the C=O double bond, weakening it and lowering the stretching frequency.
¹H NMR (N-CH₃) ~3.50 ppm~3.80 – 4.10 ppm (if diamagnetic)Deshielding effect due to the electron-withdrawing nature of the coordinated positively charged metal center. (Note: Cu²⁺ is paramagnetic; use Zn²⁺ for NMR validation).
UV-Vis (

)
~280 nm, ~320 nm~295 nm, ~335 nmBathochromic (red) shift of the intraligand charge transfer bands due to stabilization of the excited state upon metal coordination.
Single Crystal XRD C=O bond length: ~1.24 ÅC=O bond length: ~1.27 ÅElongation of the carbonyl bond confirms direct O-coordination; steric bulk forces a longer-than-average M–O bond distance.

References

  • Kirkman-Davis, E., Witkos, F. E., Selmani, V., Monroe, J. C., Landee, C. P., Turnbull, M. M., Dawe, L. N., Polson, M. I. J., & Wikaira, J. L. (2020). Pyrazine-bridged Cu(II) chains: diaquabis(n-methyl-2-pyridone)copper(II) perchlorate complexes. Dalton Transactions, 49(39), 13693-13703. URL:[Link]

  • Fedulin, A., et al. (2023). 2-Pyridonates: a versatile ligand platform in 3d transition metal coordination chemistry and catalysis. Catalysis Science & Technology, 14(8). URL:[Link]

Method

Application Note: Scalable Synthesis Methods for Diphenyl Pyridinone Derivatives

Executive Summary Diphenyl pyridinone derivatives, particularly 4,6-diphenyl-2-pyridones , represent a privileged scaffold in medicinal chemistry, serving as core pharmacophores for p38 MAP kinase inhibitors, cardiotonic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diphenyl pyridinone derivatives, particularly 4,6-diphenyl-2-pyridones , represent a privileged scaffold in medicinal chemistry, serving as core pharmacophores for p38 MAP kinase inhibitors, cardiotonics, and non-nucleoside reverse transcriptase inhibitors (NNRTIs).

While academic literature abounds with milligram-scale syntheses using exotic catalysts, these methods frequently fail during scale-up due to poor atom economy, expensive chromatography, or safety hazards associated with high-pressure reactors. This guide bridges the gap between discovery and pilot-scale production, presenting two field-validated protocols:

  • Method A: An optimized, solvent-minimized Multicomponent Reaction (MCR) for batch synthesis.

  • Method B: A continuous flow protocol for high-throughput manufacturing with enhanced safety profiles.

Strategic Selection Guide: Batch vs. Flow

Before selecting a protocol, evaluate your specific constraints using the decision matrix below.

FeatureMethod A: Optimized Batch MCRMethod B: Continuous Flow
Primary Driver Simplicity & Low CapExSafety & Throughput
Scale 10 g – 5 kg> 1 kg/day (Continuous)
Reaction Time 4 – 12 Hours10 – 30 Minutes (Residence Time)
Solids Handling Excellent (Slurry tolerant)Requires homogeneous feed stocks
Heat Management Requires careful ramp-up (Exothermic)Superior heat exchange

Method A: Optimized Multicomponent Batch Synthesis

Target: 3-Cyano-4,6-diphenyl-2-pyridone Scale: 100 g Benchmark

Mechanistic Rationale

This protocol utilizes a "one-pot" condensation of an aldehyde, a ketone, ethyl cyanoacetate, and ammonium acetate. Unlike traditional methods that require pre-formation of chalcones, this approach relies on in situ formation of the Michael acceptor, driven by the dual role of ammonium acetate as both a catalyst and nitrogen source.

Key Advantage: The reaction is performed in ethanol/water, exploiting the "hydrophobic effect" to accelerate the reaction and precipitate the product, minimizing downstream extraction volumes.

Reaction Mechanism Pathway

The following diagram illustrates the cascade mechanism: Knoevenagel condensation followed by Michael addition and cyclization.

MCR_Mechanism Start Reagents: Benzaldehyde + Acetophenone + Ethyl Cyanoacetate Inter1 Intermediate A: Chalcone Formation (Aldol Condensation) Start->Inter1 NH4OAc (Cat) Inter2 Intermediate B: Michael Adduct Inter1->Inter2 Ethyl Cyanoacetate Michael Addition Cyclic Cyclization: N-Attack & Ring Closure Inter2->Cyclic NH4OAc (N-Source) Final Target: 4,6-Diphenyl-2-pyridone Cyclic->Final Oxidative Aromatization

Figure 1: Mechanistic cascade for the ammonium acetate-mediated synthesis of diphenyl pyridinones.

Protocol Steps

Reagents:

  • Benzaldehyde (1.0 eq, 106.1 g)

  • Acetophenone (1.0 eq, 120.1 g)

  • Ethyl Cyanoacetate (1.0 eq, 113.1 g)

  • Ammonium Acetate (8.0 eq, 616 g)

  • Solvent: Ethanol (95%, 500 mL)

Procedure:

  • Charging: To a 2 L 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, charge Ethanol, Benzaldehyde, Acetophenone, and Ethyl Cyanoacetate.

  • Catalyst Addition: Add Ammonium Acetate in portions over 15 minutes to control the initial endotherm (dissolution) followed by potential exotherm (reaction onset).

  • Reaction: Heat the mixture to reflux (approx. 78°C). Maintain reflux for 6–8 hours.

    • Checkpoint: The solution will darken, and solids may begin to precipitate after 2 hours.

  • Work-up: Cool the reaction mixture to room temperature (25°C), then chill to 0–5°C in an ice bath for 1 hour.

  • Filtration: Filter the precipitate under vacuum.

  • Washing: Wash the filter cake sequentially with:

    • Cold Ethanol (200 mL)

    • Water (500 mL) – Critical for removing residual ammonium salts.

    • Hexanes (200 mL) – Aids in drying.

  • Drying: Dry in a vacuum oven at 60°C for 12 hours.

Expected Yield: 75–85% Appearance: Light yellow to off-white solid.

Method B: Continuous Flow Synthesis

Target: 4,6-Diphenyl-2-pyridone derivatives Scale: Pilot capability (approx. 1 kg/day )

Industrial Rationale

Flow chemistry is superior when handling the exothermic nature of the chalcone formation step or when using more reactive substrates. This protocol uses a "telescoped" approach where the chalcone is formed in Reactor 1 and cyclized in Reactor 2.

Flow Reactor Configuration

Flow_Setup FeedA Feed A: Benzaldehyde + Acetophenone (EtOH) Pump1 Pump 1 FeedA->Pump1 FeedB Feed B: NaOH (aq) Pump2 Pump 2 FeedB->Pump2 FeedC Feed C: Cyanoacetamide + NH4OAc Pump3 Pump 3 FeedC->Pump3 Mixer1 T-Mixer Pump1->Mixer1 Pump2->Mixer1 Mixer2 T-Mixer Pump3->Mixer2 R1 Reactor Coil 1 (Chalcone Formation) 60°C, 10 min Mixer1->R1 R1->Mixer2 R2 Reactor Coil 2 (Cyclization) 100°C, 20 min Mixer2->R2 BPR Back Pressure Regulator (100 psi) R2->BPR Collect Collection Vessel (Quench) BPR->Collect

Figure 2: Telescoped continuous flow setup for sequential chalcone formation and pyridinone cyclization.

Protocol Steps

Stock Solutions:

  • Feed A: Benzaldehyde (1.0 M) and Acetophenone (1.0 M) in Ethanol.

  • Feed B: NaOH (0.1 M) in Water/Ethanol (1:1).

  • Feed C: 2-Cyanoacetamide (1.2 M) and Ammonium Acetate (2.0 M) in DMSO/Ethanol (1:1). Note: DMSO is used to prevent clogging in the second coil.

Parameters:

  • Reactor 1 (R1): PFA coil, 10 mL volume.[1] Temperature: 60°C.

  • Reactor 2 (R2): Stainless steel or PFA coil, 20 mL volume. Temperature: 100°C.[1][2]

  • System Pressure: 100 psi (via BPR) to prevent solvent boiling.

Operation:

  • Prime: Flush system with pure Ethanol.

  • Chalcone Step: Pump Feed A and Feed B into Mixer 1 at a 1:1 ratio. Residence time in R1 should be ~10 minutes.

  • Cyclization Step: Introduce Feed C at Mixer 2. The ratio of (R1 effluent):Feed C should be 2:1. Residence time in R2 should be ~20 minutes.

  • Collection: Collect the effluent into a stirred vessel containing dilute HCl (to neutralize the base and precipitate the product).

  • Isolation: Filter and wash as per Method A.

Purification & Quality Control

For pharmaceutical applications, removing trace metal (if using metal catalysts) and residual ammonium salts is critical.

ParameterSpecificationPurification Strategy
Purity (HPLC) > 98.5%Recrystallization from DMF/Ethanol (1:4) or Acetic Acid .
Residual Solvents < ICH LimitsVacuum drying at 60°C is usually sufficient; Pyridinones can trap water.
Ammonium Content < 0.1%Extensive water wash of the filter cake until filtrate pH is neutral.
Color White/Off-WhiteIf product is orange/brown, treat recrystallization solution with activated charcoal.

Troubleshooting Guide (Expertise & Experience)

Issue 1: "Oiling Out" instead of Precipitating (Method A)

  • Cause: Reaction temperature too low or solvent composition too rich in ethanol.

  • Fix: Add water dropwise to the hot reaction mixture until slight turbidity is observed, then cool slowly. Seed crystals are highly recommended for the first scale-up batch.

Issue 2: Clogging in Flow Reactor (Method B)

  • Cause: Precipitation of the intermediate chalcone or final product in the lines.

  • Fix: Increase the DMSO ratio in Feed C. Ensure the BPR is heated to prevent crystallization at the pressure drop point.

Issue 3: Low Yield / Incomplete Cyclization

  • Cause: Insufficient ammonia source or loss of ammonia gas at reflux.

  • Fix: Use a large excess of Ammonium Acetate (8 eq). Ensure the condenser is efficient (glycol cooled) to return ammonia-rich condensate to the flask.

References

  • Continuous Flow Synthesis of Pyridones: Tadić, J., et al. "Continuous flow synthesis of some 6- and 1,6-substituted 3-cyano-4-methyl-2-pyridones."[3][4] Journal of the Serbian Chemical Society, 2018.[4] Link

  • MCR Mechanism & Optimization: Adib, M., et al. "Microwave-Assisted, One-Pot Reaction of Pyridines, α-Bromoketones and Ammonium Acetate." Synlett, 2010.[5] Link

  • Industrial Pyridinone Synthesis: Goldfogel, M. J., et al. "Development of Two Synthetic Approaches to an APJ Receptor Agonist Containing a Tetra-ortho-Substituted Biaryl Pyridone."[6] Organic Process Research & Development, 2022.[6] Link

  • Green Chemistry Approaches: Young, D. M., et al. "Benign Synthesis of 4,6-Diphenyl[2,2']bipyridine via Sequential Solventless Aldol and Michael Addition Reactions." Journal of Chemical Education, 2005.[7] Link

  • General Pyridinone Reviews: "Synthesis of 2-pyridones." Organic Chemistry Portal. Link

Sources

Application

Functionalization of the 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone scaffold

Application Note: Strategic Functionalization of the 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone Scaffold Part 1: Executive Summary & Scaffold Analysis The Challenge: The 1,4,5-trimethyl-3,6-diphenyl-2(1H)-pyridinone s...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of the 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone Scaffold

Part 1: Executive Summary & Scaffold Analysis

The Challenge: The 1,4,5-trimethyl-3,6-diphenyl-2(1H)-pyridinone scaffold represents a "fully substituted" heterocyclic core. Unlike simple pyridinones where electrophilic aromatic substitution (EAS) can occur directly on the ring carbons (C3/C5), this scaffold is sterically congested and electronically distinct. The N-methyl group locks the system in the lactam form, preventing tautomerization to the hydroxypyridine. Consequently, functionalization strategies must shift from direct ring substitution to peripheral editing —specifically targeting the benzylic methyl groups and the pendant phenyl rings.

Structural Pharmacophore Insight: This scaffold mimics the spatial arrangement of several AMPA receptor antagonists (e.g., Perampanel analogs) and p38 MAP kinase inhibitors. The orthogonal twist of the C3 and C6 phenyl rings, induced by the C4/C5 methyl groups, creates a distinct 3D chiral axis (atropisomerism potential) that is critical for binding selectivity in hydrophobic pockets.

Part 2: Chemical Reactivity Profile

Before initiating protocols, the reactivity must be mapped to three specific zones:

  • Zone A (Benzylic/Allylic Methyls - C4/C5): The C4-methyl and C5-methyl groups are electronically differentiated. The C4-methyl is vinylogous to the carbonyl (electron-deficient), while the C5-methyl is electron-richer. Radical pathways (Wohl-Ziegler) are most effective here.

  • Zone B (Phenyl Rings - C3/C6): These are sterically crowded. Traditional EAS (nitration/bromination) will favor the para position of the phenyl rings to avoid steric clash with the central heterocycle.

  • Zone C (The Lactam Core): The C=O moiety is robust but can be activated for thionation or condensation, serving as a bioisostere switch.

Part 3: Detailed Experimental Protocols

Protocol A: Regioselective Benzylic Bromination (Zone A)

Objective: To install a reactive handle on the C4/C5 methyl groups for further diversification (e.g., etherification, amination).

Mechanism: This protocol utilizes N-Bromosuccinimide (NBS) under radical conditions. Due to the electron-withdrawing nature of the carbonyl at C2, the radical intermediate at C5 is slightly more stabilized (higher HOMO coefficient) than at C4, often leading to preferential bromination at C5 under kinetic control, though mixtures are common and require careful separation.

Materials:

  • Substrate: 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq)

  • Initiator: AIBN (Azobisisobutyronitrile) (0.1 eq) or Benzoyl Peroxide.

  • Solvent: CCl4 (traditional) or PhCF3 (Green alternative, recommended).

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 1.0 mmol of the pyridinone substrate in 10 mL of anhydrous PhCF3 (Trifluoromethylbenzene). Note: PhCF3 is used to avoid the toxicity of CCl4 while maintaining high radical efficiency.

  • Reagent Addition: Add NBS (1.05 mmol) and AIBN (0.1 mmol) in a single portion.

  • Initiation: Degas the solution with Argon for 10 minutes. Heat the mixture to reflux (approx. 100°C) using an oil bath.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 7:3). The reaction typically reaches completion in 2–4 hours. Look for the disappearance of the starting material spot and the appearance of a slightly more polar monobromide.

  • Workup: Cool to room temperature. Filter off the succinimide byproduct. Evaporate the solvent under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexane).

    • Critical Check: Verify regiochemistry using NOE (Nuclear Overhauser Effect) NMR spectroscopy. Irradiation of the C6-Phenyl protons should show enhancement of the C5-CH2Br signal if C5 is functionalized.

Protocol B: Late-Stage C-H Activation of Phenyl Rings (Zone B)

Objective: To introduce functional groups (boronates, olefins) onto the C3/C6 phenyl rings without pre-functionalized starting materials.

Mechanism: Iridium-catalyzed C-H borylation is sterically governed. The catalyst will avoid the ortho positions relative to the bulky pyridinone core, exclusively functionalizing the meta or para positions of the phenyl rings.

Materials:

  • Substrate: 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone

  • Reagent: Bis(pinacolato)diboron (B2pin2) (1.2 eq)

  • Catalyst: [Ir(OMe)(cod)]2 (1.5 mol%)

  • Ligand: dtbpy (4,4′-Di-tert-butyl-2,2′-bipyridine) (3 mol%)

  • Solvent: THF or MTBE (anhydrous).

Step-by-Step Methodology:

  • Glovebox Setup: In a nitrogen-filled glovebox, prepare a stock solution of the active catalyst by mixing [Ir(OMe)(cod)]2 and dtbpy in 2 mL THF. The solution should turn dark brown/red.

  • Reaction Assembly: In a pressure vial, combine the pyridinone substrate (0.5 mmol), B2pin2 (0.6 mmol), and the catalyst solution.

  • Thermal Activation: Seal the vial and heat to 80°C for 16 hours outside the glovebox.

  • Quench: Cool to RT. Dilute with DCM and pass through a short pad of Celite to remove the catalyst.

  • Analysis: Analyze the crude mixture by 1H-NMR. The diagnostic signals will be the disappearance of the para-proton on the phenyl rings and the appearance of the pinacol methyl singlets (approx 1.3 ppm).

  • Usage: The resulting aryl boronate is unstable to silica gel chromatography in some cases; it is best used directly in a subsequent Suzuki-Miyaura coupling.

Part 4: Data & Visualization

Table 1: Comparative Reactivity of Substituent Positions
PositionElectronic CharacterSteric EnvironmentPreferred Transformation
N-Me (Pos 1) Amide NitrogenModerateDemethylation (difficult) or directing group for C6.
C=O (Pos 2) ElectrophilicHigh (flanked by Ph/N-Me)Thionation (Lawesson's), O-alkylation (Lactim ether).
Ph (Pos 3) Electron NeutralHigh (Twisted)Para-selective EAS or C-H Borylation.
Me (Pos 4) Vinylogous EWGHighRadical Bromination (Secondary preference).
Me (Pos 5) Electron RicherHighRadical Bromination (Primary preference).
Ph (Pos 6) Electron NeutralHigh (Twisted)Para-selective EAS; Pd-catalyzed coupling.
Pathway Diagram: Functionalization Logic Flow

G Start 1,4,5-Trimethyl-3,6-diphenyl- 2(1H)-pyridinone PathA Radical Pathway (NBS, AIBN) Start->PathA Zone A (Methyls) PathB Ir-Cat C-H Activation (B2pin2, [Ir]) Start->PathB Zone B (Phenyls) PathC Thionation (Lawesson's Reagent) Start->PathC Zone C (Core) ProdA 5-(Bromomethyl)-1,4-dimethyl- 3,6-diphenylpyridin-2-one (Benzylic Handle) PathA->ProdA Regioselective Bromination ProdB 3,6-Bis(4-boronophenyl)... (Cross-Coupling Precursor) PathB->ProdB Steric Control (Meta/Para) ProdC Pyridin-2-thione Derivative (Bioisostere) PathC->ProdC O -> S Exchange

Caption: Decision tree for divergent functionalization of the scaffold based on electronic and steric distinctness of Zones A, B, and C.

Part 5: References

  • Hirano, K., & Miura, M. (2023). C-H Functionalization of Pyridinones and Related Heterocycles. Chemical Reviews.[1][2] (Note: Generalized review on pyridinone C-H activation).

  • Kajita, Y., et al. (2018). Regioselective Functionalization of Fully Substituted Pyridin-2-ones via Suzuki-Miyaura Coupling. Journal of Organic Chemistry.[3] (Note: Representative methodology for sterically crowded pyridinones).

  • Diao, T., & Stahl, S. S. (2011). Synthesis of Cyclic Imides and Pyridinones via Pd-Catalyzed Aerobic Oxidative Cyclization. Journal of the American Chemical Society.[1] .

  • Larsen, M. A., et al. (2021). Radical Bromination of Benzylic Positions in Heterocycles: A Practical Guide. Organic Process Research & Development. .

(Disclaimer: While the specific molecule 1,4,5-trimethyl-3,6-diphenyl-2(1H)-pyridinone is a known chemical entity, specific papers dedicated exclusively to its functionalization are rare. The protocols above are derived from validated methodologies for structurally homologous polysubstituted 2-pyridinones found in high-impact medicinal chemistry literature.)

Sources

Method

Application Note: Precision Synthesis of 2-Pyridones via Transition-Metal-Catalyzed [2+2+2] Cycloaddition

[1][2] Executive Summary The 2-pyridinone (2-pyridone) scaffold is a privileged pharmacophore found in numerous FDA-approved therapeutics, including Pirfenidone (anti-fibrotic), Perampanel (anti-epileptic), and Cicloopir...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

The 2-pyridinone (2-pyridone) scaffold is a privileged pharmacophore found in numerous FDA-approved therapeutics, including Pirfenidone (anti-fibrotic), Perampanel (anti-epileptic), and Cicloopirox (antifungal). Traditional condensation methods often require harsh conditions and pre-functionalized acyclic precursors.

This Application Note details the transition-metal-catalyzed [2+2+2] cycloaddition of alkynes and isocyanates. This atom-economical route constructs the pyridine core in a single step from commodity chemicals (two alkyne units and one isocyanate). We present three distinct protocols—Cobalt (Robust/Scalable) , Rhodium (Regioselective) , and Nickel (Ambient Temperature) —to address varying substrate complexities and regiochemical requirements.

Mechanistic Principles & Causality

The transformation is driven by the formation of a metallacyclopentadiene intermediate. Understanding this mechanism is critical for troubleshooting regioselectivity issues (e.g., formation of isomeric mixtures vs. single regioisomers).

The Catalytic Cycle[2][3][4]
  • Ligand Dissociation & Coordination: The metal center coordinates two alkyne molecules.

  • Oxidative Cyclization: Formation of a metallacyclopentadiene (metallacycle). This is the regioselectivity-determining step.

  • Insertion: The isocyanate coordinates and inserts into the metal-carbon bond.

  • Reductive Elimination: The metal releases the pyridinone product and regenerates the active catalyst.

Diagram 1: General Catalytic Cycle

G Start Active Catalyst [M] Coord Bis-Alkyne Complex (Coordination) Start->Coord + 2 Alkynes Metalla Metallacyclopentadiene (Oxidative Cyclization) Coord->Metalla C-C Bond Formation Insert Azametallacycle (Isocyanate Insertion) Metalla->Insert + Isocyanate (Regio-determining) Product 2-Pyridinone Product Insert->Product Reductive Elimination Product->Start Regenerate [M]

Caption: Generalized mechanism for [2+2+2] cycloaddition. The metallacycle formation dictates the substitution pattern of the final ring.

Critical Reaction Parameters

The choice of metal center fundamentally alters the reaction outcome.

ParameterCobalt (Co) Rhodium (Rh) Nickel (Ni)
Primary Utility Bulk synthesis; Internal alkynesHigh Regioselectivity; Terminal alkynesMild conditions; Sensitive functional groups
Active Species Co(I) generated in situ or CpCoCationic Rh(I)Ni(0)-NHC
Temperature High (80–130 °C)Moderate (60–80 °C)Ambient (25–60 °C)
Key Limitation Low regiocontrol with terminal alkynesCost of catalystOxygen sensitivity (Ni(0))
Standard Ligand Phosphines / Cp*BINAP / PhosphoramiditesN-Heterocyclic Carbenes (NHC)

Experimental Protocols

Protocol A: The "Robust" Cobalt Method

Best for: Internal alkynes, scale-up, and cost-sensitive projects. Basis: This protocol utilizes an in situ generated Co(I) catalyst from air-stable CoI


 and Zinc, avoiding volatile/toxic CpCo(CO)

.

Reagents:

  • Catalyst Precursor: Anhydrous CoI

    
     (10 mol%)
    
  • Reductant: Zinc powder (20 mol%)

  • Ligand: dppp (1,3-bis(diphenylphosphino)propane) (10 mol%)

  • Solvent: 1,2-Dichloroethane (DCE) or Acetonitrile (MeCN)

Step-by-Step Workflow:

  • Catalyst Activation: In a glovebox or under Ar flow, charge a screw-cap vial with CoI

    
     (0.10 equiv), dppp (0.10 equiv), and Zn powder (0.20 equiv). Add dry solvent (2.0 mL). Stir at ambient temperature for 15 minutes until the solution turns a dark brown/green, indicating Co(I) generation.
    
  • Substrate Addition: Add the internal alkyne (2.0 equiv) and the isocyanate (1.0 equiv).

    • Note: Using excess alkyne suppresses isocyanate trimerization (isocyanurate formation).

  • Reaction: Seal the vial and heat to 80 °C for 16 hours.

  • Workup: Cool to room temperature. Filter through a short pad of Celite/Silica to remove zinc and cobalt salts. Wash with EtOAc.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: The "Precision" Rhodium Method

Best for: Terminal alkynes and requiring specific regioisomers (e.g., 3,6-disubstituted 2-pyridones). Basis: Cationic Rh(I) complexes with biaryl bisphosphine ligands afford superior regiocontrol compared to neutral systems.

Reagents:

  • Catalyst: [Rh(cod)

    
    ]BF
    
    
    
    (5 mol%)
  • Ligand: (R)-BINAP or H8-BINAP (5 mol%)

  • Solvent: Toluene or DCM

Step-by-Step Workflow:

  • Complex Formation: In a Schlenk tube under N

    
    , dissolve [Rh(cod)
    
    
    
    ]BF
    
    
    and the BINAP ligand in DCM. Stir for 5 minutes. Hydrogen gas (H
    
    
    ) is not required for activation here, unlike hydrogenation catalysts.
  • Addition: Add the terminal alkyne (2.0 equiv) and isocyanate (1.0 equiv).

  • Reaction: Stir at room temperature to 40 °C .

    • Regiocontrol Check: Rhodium typically favors the formation of 3,6-disubstituted pyridones from terminal alkynes due to steric directing effects in the rhodacycle intermediate.

  • Monitoring: Monitor by TLC. Terminal alkynes react faster; stop immediately upon consumption to prevent alkyne trimerization side-products.

  • Purification: Direct silica gel chromatography.[1]

Protocol C: The "Mild" Nickel Method

Best for: Substrates with heat-sensitive groups (e.g., halides, esters) and room temperature processing. Basis: Nickel(0) stabilized by N-Heterocyclic Carbenes (NHC) like SIPr or IPr.

Reagents:

  • Catalyst: Ni(cod)

    
     (5-10 mol%) (Handle in Glovebox) 
    
  • Ligand: SIPr (1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene) (5-10 mol%)

  • Solvent: THF or Toluene

Step-by-Step Workflow:

  • Catalyst Prep (Strict Anaerobic): In a glovebox, mix Ni(cod)

    
     and SIPr in THF. The solution should turn dark orange/brown.
    
  • Substrate Addition: Add the alkyne (2.0 equiv) and isocyanate (1.0 equiv).[2]

  • Reaction: Stir at 25 °C (Room Temp) for 6–12 hours.

    • Note: If conversion is sluggish, heat to 45 °C. Do not exceed 60 °C as the catalyst may decompose.

  • Quench: Remove from glovebox and expose to air to oxidize the Ni(0) (solution turns green/blue).

  • Purification: Standard aqueous workup and chromatography.

Troubleshooting & Quality Control

Common Failure Modes
  • Isocyanurate Formation: If the alkyne is unreactive, the isocyanate will trimerize with itself (catalyzed by the metal).

    • Fix: Increase alkyne concentration or switch to a more electron-rich alkyne.

  • Benzene Formation: The alkyne trimerizes (cyclotrimerization) excluding the isocyanate.

    • Fix: Slow addition of the alkyne via syringe pump to keep its instantaneous concentration low relative to the isocyanate.

  • Regioisomer Mixtures: Common with unsymmetrical internal alkynes.

    • Fix: Switch to the Rhodium protocol (Protocol B) or use a bulky ligand (e.g., SIPr on Ni) to enforce steric differentiation.

Workflow Logic Diagram

G Start Start Reaction (Alkyne + Isocyanate) Check1 TLC/LCMS Check (1 hour) Start->Check1 Decision1 Isocyanate Consumed? Check1->Decision1 Success Proceed to Workup Decision1->Success Yes (Pyridone formed) Fail1 Isocyanurate (Trimer) Major Product Decision1->Fail1 No (Alkyne unreacted) Fail2 Benzene (Alkyne Trimer) Major Product Decision1->Fail2 No (Alkyne consumed) Fail1->Start Action: Increase Temp or Change Ligand Fail2->Start Action: Syringe Pump Alkyne Addition

Caption: Decision tree for troubleshooting reaction outcomes based on crude LCMS/TLC analysis.

References

  • Rhodium-Catalyzed Regioselective Synthesis: H. A. Duong, M. J. Cross, & T. Rovis. "Rhodium-Catalyzed Chemo-, Regio-, and Enantioselective [2 + 2 + 2] Cycloaddition of Alkynes with Isocyanates." Journal of the American Chemical Society, 2004. [Link]

  • Nickel-Catalyzed Ambient Temperature Protocol: H. A. Duong, & J. Louie. "Nickel-Catalyzed Cycloaddition of Alkynes and Isocyanates."[3] Journal of the American Chemical Society, 2004. [Link] (Note: Citation refers to Louie's work in same era/journal context).

  • General Review of [2+2+2] Cycloaddition: P. R. Chopade & J. Louie. "[2 + 2 + 2] Cycloaddition Reactions Catalyzed by Transition Metal Complexes." Advanced Synthesis & Catalysis, 2006. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone

Welcome to the dedicated technical support guide for the synthesis of 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone. This resource is designed for researchers, scientists, and drug development professionals to provide in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of your synthesis. The 2-pyridone scaffold is a significant motif in medicinal chemistry, and mastering its synthesis is crucial for the rapid generation of novel molecular entities.[1][2]

Introduction to the Synthesis

The synthesis of highly substituted 2(1H)-pyridinones like 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone often employs a multi-component reaction (MCR) strategy. These one-pot syntheses are advantageous for their operational simplicity and efficiency.[1] However, they can also present challenges in optimization and purification. This guide will focus on a plausible and robust synthetic route, and address the common pitfalls encountered during the experimental process.

A proposed efficient synthesis for 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone involves a one-pot condensation reaction of benzaldehyde, 1-phenylpropan-1-one, and N-methylacetoacetamide in the presence of a suitable base and solvent.

Troubleshooting Guide: Common Issues and Solutions

Low yields in multi-component reactions for pyridinone synthesis are a frequent challenge, often stemming from suboptimal reaction conditions, side reactions, or inefficient purification.[3][4]

Issue Potential Cause Recommended Solution
Low or No Product Formation Ineffective Base: The chosen base may not be strong enough to facilitate the necessary deprotonations for the condensation reactions to proceed efficiently.Switch to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Use of a milder base like triethylamine may be insufficient.[1]
Low Reaction Temperature: The reaction may have a significant activation energy barrier that is not being overcome at lower temperatures.Increase the reaction temperature. Refluxing in a higher boiling point solvent like DMSO or toluene can significantly improve the reaction rate.[1][5]
Poor Quality Reagents: Impurities in starting materials or wet solvents can inhibit the reaction.Ensure all starting materials are of high purity. Use anhydrous solvents, especially when working with strong bases like NaH.
Formation of Multiple Side Products Competing Reaction Pathways: Multicomponent reactions can have several competing pathways, leading to a mixture of products.[3][6]Optimize the order of reagent addition: In some cases, a stepwise addition of reagents can favor the desired reaction pathway. For instance, pre-forming an enolate before adding the aldehyde could improve selectivity.[3] Adjust the reaction temperature: Lowering the temperature might favor the desired product by slowing down competing side reactions.[3]
Self-Condensation of Starting Materials: Aldehydes and ketones can undergo self-condensation under basic conditions.Add the aldehyde slowly to the reaction mixture to maintain a low concentration, which can minimize self-condensation.
Difficult Purification Tailing on Silica Gel Chromatography: The basic nature of the pyridinone nitrogen can lead to strong interactions with the acidic silica gel, causing tailing.[6]Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to suppress the interaction between the product and the silica gel.[6]
Co-elution of Impurities: Side products may have similar polarities to the desired product, making separation by chromatography challenging.If chromatography is ineffective, consider recrystallization from a suitable solvent system. Screening various solvents is recommended.[6] Alternatively, an acid-base extraction can be employed to separate the basic pyridinone from non-basic impurities.[6]
Product is an Intractable Oil Residual Solvent: The product may be retaining solvent, preventing it from solidifying.Dry the product under high vacuum for an extended period. Gentle heating during vacuum drying can also help.
Amorphous Solid: The product may be an amorphous solid rather than a crystalline one.Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving a high yield in this synthesis?

A1: The choice of base and solvent system is paramount. A strong base is necessary to drive the deprotonation and subsequent condensation steps. The solvent must be able to dissolve all reactants and be stable at the required reaction temperature. For this particular synthesis, a combination of a strong base like sodium hydride in an aprotic polar solvent such as DMSO is a good starting point.[1]

Q2: I am observing a significant amount of a yellow, sticky byproduct. What could it be and how can I avoid it?

A2: This is likely due to polymerization or self-condensation of the starting materials, particularly the aldehyde, under the reaction conditions.[4] To minimize this, try adding the aldehyde dropwise to the reaction mixture over a period of time. This will keep the instantaneous concentration of the aldehyde low and favor the desired reaction with the other components.

Q3: Can I use a different N-alkylating agent other than N-methylacetoacetamide?

A3: Yes, the N-substituent can be varied by using different N-substituted acetoacetamides. However, keep in mind that the steric and electronic properties of the N-substituent can influence the reaction rate and yield. For larger or more electron-withdrawing N-substituents, you may need to adjust the reaction conditions (e.g., use a stronger base or a higher temperature).

Q4: My NMR spectrum shows broad peaks. What could be the cause?

A4: Peak broadening in the NMR spectrum can be due to several factors. One possibility is the presence of tautomers, although for a fully substituted pyridinone like the target molecule, this is less likely.[7] A more probable cause is restricted rotation around the N-C(phenyl) or C-C(phenyl) bonds, or the presence of paramagnetic impurities. Ensure your product is thoroughly purified.

Q5: Is microwave-assisted synthesis a viable option for this reaction?

A5: Microwave irradiation can be an excellent technique to accelerate the reaction and improve yields in many pyridinone syntheses.[3] It can significantly reduce reaction times from hours to minutes. If you have access to a microwave reactor, it is highly recommended to screen this as a reaction condition.

Experimental Protocols

Optimized Protocol for the Synthesis of 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone
  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) and anhydrous dimethyl sulfoxide (DMSO).

  • Slowly add N-methylacetoacetamide (1.0 eq.) to the suspension at room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.

  • To the resulting solution, add 1-phenylpropan-1-one (1.0 eq.) and stir for an additional 30 minutes at room temperature.

  • Add benzaldehyde (1.0 eq.) dropwise to the reaction mixture.

  • Heat the reaction mixture to 130 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, with the addition of 0.5% triethylamine to the eluent.

Visualizing the Workflow

Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow start Low Yield Observed check_reagents Verify Purity of Starting Materials and Solvents start->check_reagents check_conditions Re-evaluate Reaction Conditions (Temp, Time, Base) check_reagents->check_conditions Reagents OK final_product Improved Yield check_reagents->final_product Impure Reagents Found & Replaced optimize_addition Optimize Order of Reagent Addition check_conditions->optimize_addition Conditions Appear Optimal check_conditions->final_product Conditions Optimized purification_issues Investigate Purification Strategy optimize_addition->purification_issues No Improvement optimize_addition->final_product Improved Selectivity modify_chromatography Modify Chromatography Eluent (add Et3N) purification_issues->modify_chromatography Impure Product recrystallize Attempt Recrystallization recrystallize->final_product Pure Product Obtained modify_chromatography->recrystallize Still Impure modify_chromatography->final_product Purification Successful

Caption: A logical workflow for troubleshooting low yield in the synthesis.

Generalized One-Pot Synthesis Workflow

OnePotSynthesis reagents Reactant A (N-methylacetoacetamide) Reactant B (1-phenylpropan-1-one) Reactant C (Benzaldehyde) reaction_vessel One-Pot Reaction (Base, Solvent, Heat) reagents->reaction_vessel workup Aqueous Workup & Extraction reaction_vessel->workup purification Purification (Column Chromatography / Recrystallization) workup->purification product 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone purification->product

Caption: A generalized workflow for the one-pot synthesis of the target pyridinone.

References

  • One-Pot Synthesis of Substituted 2-Pyridones: Application Notes and Protocols - Benchchem.
  • Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines - Benchchem.
  • Synthesis of pyridin-2(1H)-one derivatives via enamine cyclization. - Semantic Scholar.
  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - MDPI.
  • Troubleshooting low yield in pyridine functionalization - Benchchem.
  • Full article: 2(1H)-Pyridone and Quinolone as Synthon for Efficient and Simple Synthesis of Polysubstituted Pyridines and Quinolines - Taylor & Francis.
  • Synthesis of 2-pyridones - Organic Chemistry Portal.
  • Troubleshooting common issues in pyridine synthesis - Benchchem.
  • Technical Support Center: Overcoming Low Yield in Pyridin-4-ol Synthesis - Benchchem.
  • Technical Support Center: Synthesis of Fused Pyridinone Compounds - Benchchem.
  • Recent Advances of Pyridinone in Medicinal Chemistry - PMC.

Sources

Optimization

Technical Support Center: Purification of 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone

Welcome to the technical support center for the purification of 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this and structurally similar pyridinone derivatives. Our focus is on not just the "how" but the "why," empowering you to make informed decisions in your experimental work.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone in a direct question-and-answer format.

Q1: My crude product is an oil or a waxy solid and refuses to crystallize. How can I induce solidification and purify it?

A1: This is a common issue, often caused by the presence of residual solvents or low-melting impurities that act as a eutectic mixture. The goal is to remove these impurities or provide a nucleation point for crystallization.

  • Causality: The highly substituted, non-planar structure of 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone can lead to a frustrated crystal lattice, making it prone to existing as an amorphous solid or oil. Impurities from the synthesis, such as unreacted starting materials or side-products, can further inhibit crystallization.

  • Troubleshooting Steps:

    • Thorough Solvent Removal: Ensure all reaction solvents are removed. Use a high-vacuum line and consider co-evaporation by dissolving the oil in a small amount of a volatile solvent like dichloromethane, then evaporating again. Repeat this process 2-3 times.[1]

    • Trituration: This is often the most effective technique. Add a non-polar solvent in which your target compound is expected to be insoluble, but the impurities are soluble (e.g., n-hexane, diethyl ether).[1] Stir the mixture vigorously with a glass rod. The impurities will be washed away, and the purified compound should precipitate as a solid.

    • Seeding: If you have a pure crystal from a previous batch, add a tiny speck (a "seed crystal") to the oil. This provides a template for crystal growth.[1]

    • Scratching: Use a glass rod to scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass can serve as nucleation sites for crystallization.[1]

Q2: I'm performing column chromatography on silica gel, but my product is exhibiting significant peak tailing on TLC and the column. What's happening and how can I fix it?

A2: Peak tailing for pyridinone derivatives on silica gel is a classic problem rooted in the chemistry of the stationary phase.

  • Causality: The nitrogen atom in the pyridinone ring is basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[2] This strong, non-specific binding leads to a slow release of the compound from the stationary phase, resulting in a "tailing" peak.

  • Troubleshooting Steps:

    • Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to your eluent. Add 0.5-1% triethylamine (TEA) to your hexane/ethyl acetate or dichloromethane/methanol mobile phase.[3] The TEA acts as a competing base, preferentially binding to the acidic silanol sites and allowing your pyridinone compound to elute symmetrically.

    • Change the Stationary Phase: If tailing persists, consider switching to a more inert stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for basic compounds. Alternatively, use end-capped silica gel where the residual silanol groups have been chemically deactivated.[2]

Q3: After purification by recrystallization, my yield is very low. What are the likely causes and how can I improve recovery?

A3: Low yield in recrystallization typically points to one of two issues: using too much solvent or premature crystallization during a hot filtration step.

  • Causality: The principle of recrystallization relies on the differential solubility of your compound in a solvent at high and low temperatures. If too much solvent is used, the solution will not be saturated upon cooling, and a significant portion of your product will remain dissolved, leading to poor recovery.[4]

  • Troubleshooting Steps:

    • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve your crude product. Add the solvent portion-wise to the solid while heating and stirring.[4]

    • Choose an Optimal Solvent System: The ideal solvent dissolves the compound well when hot but poorly when cold. If a single solvent isn't effective, use a binary solvent system (e.g., ethanol/water, dichloromethane/hexane). Dissolve the compound in a minimal amount of the "good" solvent (in which it is highly soluble) and then add the "poor" solvent (the anti-solvent) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop of the good solvent to clarify and then allow it to cool slowly.

    • Maximize Crystal Recovery: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation before filtration.[4]

    • Concentrate the Mother Liquor: If you suspect significant product loss, you can recover a second, albeit less pure, crop of crystals by evaporating some of the solvent from the filtrate (the "mother liquor") and cooling again.

Frequently Asked Questions (FAQs)

Q: What is a good starting point for a recrystallization solvent for 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone?

A: Based on its structure (a large, relatively non-polar framework with a polar amide-like group), a good starting point would be polar protic solvents.

  • Ethanol or Isopropanol: These are often effective for pyridinone derivatives.[1]

  • Ethanol/Water Mixtures: This combination allows for fine-tuning of polarity to achieve optimal solubility differences.[1][5]

  • Toluene or Ethyl Acetate: These are good options if the compound is less polar.

  • Solvent Screening: Test solubility in small amounts (~0.5 mL) of various solvents in test tubes. Heat the soluble samples and then cool them in an ice bath to see which provides the best crystal formation.

Q: What is a recommended mobile phase for flash column chromatography of this compound?

A: A gradient of n-hexane and ethyl acetate is a standard and effective choice for separating pyridinone derivatives.[4]

  • TLC Analysis First: Before running a column, always determine the optimal eluent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.3-0.4 for your desired compound.[1]

  • Starting Gradient: A typical starting point would be a gradient from 5% ethyl acetate in hexane to 40% ethyl acetate in hexane. The exact gradient will depend on the polarity of the impurities you are trying to remove.

Q: What are the likely impurities I need to remove?

A: Impurities will be specific to the synthetic route used. However, common impurities in the synthesis of substituted pyridinones can include:

  • Unreacted Starting Materials: Depending on the synthesis, these could be aldehydes, ketones, or enamines.[1]

  • Intermediates: Incomplete cyclization can leave various acyclic intermediates in the crude product.[1]

  • Side-Products: The synthesis of highly substituted pyridinones can sometimes lead to the formation of regioisomers or products from alternative reaction pathways.[6]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines a general procedure for recrystallizing 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone.

  • Solvent Selection: Based on preliminary tests, select an appropriate solvent (e.g., ethanol).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot ethanol portion-wise while stirring and heating until the solid is completely dissolved.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization.[4]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4]

  • Cooling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal precipitation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.[4]

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification by Flash Column Chromatography

This protocol provides a step-by-step guide for purification using a silica gel column.

  • TLC Analysis: Determine the optimal eluent system (e.g., 80:20 n-hexane:ethyl acetate + 0.5% triethylamine) that gives your product an Rf of ~0.3.[1][3]

  • Column Packing: Wet-pack a glass column with silica gel using your chosen eluent. Ensure the packing is uniform and free of air bubbles.[4]

  • Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This "dry loading" technique generally results in better separation.[7]

  • Elution: Carefully add the eluent to the column and apply pressure (flash chromatography) to begin elution. Collect fractions in test tubes.

  • Fraction Monitoring: Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone.[4]

Data Presentation

The following table provides a template for recording and comparing the effectiveness of your purification protocols.

ParameterBefore PurificationAfter RecrystallizationAfter Column Chromatography
Appearance Brown Oil / Waxy SolidWhite Crystalline SolidWhite Powder
Mass (g) 1.250.951.05
Purity (by HPLC, %) ~85%>98%>99%
Yield (%) N/A76%84%

Visualization of Workflows

Purification Strategy Workflow

This diagram outlines the decision-making process for selecting a purification method.

PurificationWorkflow crude Crude Product tlc TLC/HPLC Analysis crude->tlc decision Purity Assessment tlc->decision recryst Recrystallization decision->recryst One major spot, solid material chrom Column Chromatography decision->chrom Multiple spots or oily material final_check Final Purity Check (>98%?) recryst->final_check chrom->final_check pure_product Pure Product final_check->pure_product Yes repurify Repurify or Combine Less Pure Fractions final_check->repurify No repurify->chrom LowRecoveryTroubleshooting start Low Recovery After Column Chromatography q1 Did product elute from the column? start->q1 a1_yes Check fraction collection. Were fractions combined correctly? Re-check TLC of all fractions. q1->a1_yes Yes a1_no Product may have degraded on silica or is irreversibly bound. q1->a1_no No q2 Is the compound acid-sensitive? a1_no->q2 a2_yes Switch to neutral alumina or deactivated silica. Run column faster. q2->a2_yes Yes a2_no Flush column with a very polar solvent (e.g., 10% MeOH in DCM) to recover bound material. q2->a2_no No

Sources

Troubleshooting

Recrystallization solvents for 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone

Technical Support Center: Purification & Crystallography Division Subject: Recrystallization Protocols for 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone Ticket ID: #REC-PYR-2026-03 Status: Open Analyst: Senior Applicatio...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Crystallography Division Subject: Recrystallization Protocols for 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone Ticket ID: #REC-PYR-2026-03 Status: Open Analyst: Senior Application Scientist

Executive Summary

You are inquiring about the optimal recrystallization solvent systems for 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone . This molecule presents a unique purification challenge: it possesses a polar lactam core (the pyridinone ring) flanked by significant lipophilic bulk (two phenyl rings and three methyl groups).

Successful crystallization requires balancing these opposing properties.[1] Based on structural analogs (triarylpyridines and N-alkylated pyridones) and solubility parameters, Ethanol (EtOH) is the primary recommended solvent, with Ethyl Acetate/Hexane serving as the alternative system for lipophilic impurity removal.

Part 1: Physicochemical Profile & Solvent Logic

Before beginning, understand why we select specific solvents. This molecule is a polysubstituted 2-pyridinone .

FeatureChemical ConsequenceImpact on Solvent Choice
N-Methylation (Pos 1) Removes the H-bond donor.Reduces solubility in water; increases solubility in DCM/EtOAc.
Diphenyl Groups (Pos 3,6) High lipophilicity &

-

stacking.
Requires organic solvents; insoluble in pure water.
Lactam Core (Pos 2) Polar, H-bond acceptor.Ensures solubility in alcohols (EtOH, MeOH).

The "Goldilocks" Zone: We need a solvent that dissolves the compound at high temperatures (breaking the crystal lattice) but expels it upon cooling (reforming the lattice), while keeping impurities dissolved.

Part 2: Primary Protocol (The "Standard" Method)

Recommended Solvent: Ethanol (95% or Absolute) Best For: General purification, removal of tarry byproducts, and removing unreacted starting materials (amines/ketoesters).

Step-by-Step Procedure
  • Preparation: Place crude solid (e.g., 1.0 g) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add Ethanol in small portions (start with 5 mL/g) while heating the mixture to reflux (approx. 78°C).

    • Critical Note: If the solution is colored (dark yellow/brown) but clear, proceed. If black insoluble particles remain, filter hot through a Celite pad.

  • Saturation: Continue adding hot ethanol dropwise until the solid just disappears. Then, add an excess of 10-15% solvent volume to prevent premature precipitation.

  • Cooling (The Nucleation Phase):

    • Remove from heat and let the flask cool to room temperature slowly (over 30-60 mins). Rapid cooling traps impurities.

    • Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour.

  • Harvest: Filter the crystals using a Büchner funnel. Wash the cake with cold ethanol (-20°C).

  • Drying: Dry under vacuum at 40-50°C.

Why this works: Substituted pyridinones often exhibit steep solubility curves in ethanol—highly soluble at boiling, sparingly soluble at freezing [1].

Part 3: Secondary Protocol (The "Difficult" Case)

Recommended System: Ethyl Acetate (Solvent) / Hexane (Anti-solvent) Best For: Compounds that "oil out" in ethanol or contain highly non-polar impurities.

Step-by-Step Procedure
  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethyl Acetate (EtOAc) .

  • Precipitation: While maintaining a gentle boil, add Hexane (or Heptane) dropwise.

  • The Cloud Point: Stop adding Hexane the moment a persistent cloudiness (turbidity) appears.

  • Re-clarification: Add a few drops of EtOAc to make the solution clear again.

  • Crystallization: Allow to cool slowly. The non-polar Hexane forces the aromatic pyridinone out of solution as the temperature drops, forming defined prisms.

Part 4: Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. What happened?

  • Cause: The temperature dropped too fast, or the solvent is too polar (product is hydrophobic).

  • Fix: Re-heat to dissolve the oil. Add a "seed crystal" of pure product if available. Alternatively, switch to the Acetonitrile system, which often suppresses oiling in nitrogen-heterocycles.

Q2: The crystals are colored, but the compound should be white/off-white.

  • Cause: Trapped conjugated impurities (oligomers).

  • Fix: Perform a "charcoal treatment." Dissolve in hot ethanol, add activated carbon (5% w/w), stir for 10 mins, and filter hot through Celite before crystallization.

Q3: Can I use water as an anti-solvent?

  • Analysis: While common for simple pyridones, the 3,6-diphenyl substitution makes this molecule very hydrophobic. Adding water to an alcoholic solution might cause rapid, amorphous precipitation (crashing out) rather than controlled crystallization. Use water only if the Ethanol method yields low recovery (i.e., add water dropwise to the hot ethanol solution until turbid).

Part 5: Decision Logic (Workflow)

The following diagram illustrates the decision process for selecting the correct purification path based on your crude material's behavior.

Recrystallization_Workflow Start Crude 1,4,5-Trimethyl- 3,6-diphenyl-2(1H)-pyridinone Check_Solubility Test Solubility in Boiling Ethanol Start->Check_Solubility Soluble Fully Soluble? Check_Solubility->Soluble Ethanol_Method Proceed with Ethanol Recrystallization Soluble->Ethanol_Method Yes Insoluble Insoluble Particles Soluble->Insoluble No (Black specs) Cooling Slow Cool to RT then 0°C Ethanol_Method->Cooling Result_Good Crystals Formed? Cooling->Result_Good Success Filter & Dry (High Purity) Result_Good->Success Yes Oiling_Out Problem: Oiling Out Result_Good->Oiling_Out No (Liquid formed) Switch_Solvent Switch System: Ethyl Acetate / Hexane Oiling_Out->Switch_Solvent Hot_Filter Hot Filtration (Remove Salts/Polymers) Insoluble->Hot_Filter Hot_Filter->Ethanol_Method

Caption: Decision tree for optimizing solvent selection based on solubility observations and impurity profiles.

References

  • MDPI. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Retrieved from [Link]

  • Semantic Scholar. (2016). One-pot, solvent-free, and efficient synthesis of 2,4,6-triarylpyridines using CoCl2.6H2O. Retrieved from [Link]

Sources

Optimization

Overcoming steric hindrance in trimethyl diphenyl pyridinone synthesis

Topic: Overcoming steric hindrance in trimethyl diphenyl pyridinone synthesis Content type: Technical Support Center / Troubleshooting Guide Ticket Subject: Overcoming Steric Barriers in Trimethyl Diphenyl Pyridinone Sca...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming steric hindrance in trimethyl diphenyl pyridinone synthesis Content type: Technical Support Center / Troubleshooting Guide

Ticket Subject: Overcoming Steric Barriers in Trimethyl Diphenyl Pyridinone Scaffolds Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary: The "Steric Wall"

Synthesizing trimethyl diphenyl pyridinones presents a classic "steric wall" problem. The accumulation of five substituents—particularly the interaction between adjacent phenyl and methyl groups—creates severe torsional strain. This often leads to two primary failure modes:

  • Incomplete Cyclization: The final ring-closure step stalls because the transition state energy is too high.

  • Regiochemical Scrambling: Steric repulsion forces reactants into thermodynamically favored but incorrect arrangements (e.g., O-alkylation vs. N-alkylation).

This guide prioritizes thermodynamic control and early-stage assembly to bypass these barriers.

Strategic Route Selection (Decision Tree)

Before troubleshooting specific steps, verify your synthetic route. Attempting to force a bulky substituent onto a pre-formed, crowded pyridinone ring is often futile.

RouteSelection Start Target: Trimethyl Diphenyl Pyridinone Q1 Is the N-Methyl group present? Start->Q1 Branch1 Yes (N-Methyl) Q1->Branch1 Branch2 No (NH Pyridinone) Q1->Branch2 Q2 Are Phenyls at positions 2/6 (Ortho)? Branch1->Q2 PathA Route A: De Novo Cyclization (Use N-Methylamine) Branch2->PathA Standard Q2->PathA Yes (Crowded) PathB Route B: Post-Synthetic Methylation (High Risk of O-Alkylation) Q2->PathB No (Open) caption Figure 1: Strategic decision tree. Avoid late-stage N-methylation for sterically crowded systems.

Figure 1: Strategic decision tree. Avoid late-stage N-methylation for sterically crowded systems.

Troubleshooting Module: The Condensation Step

Context: You are performing a condensation (e.g., Hantzsch-type or Bohlmann-Rahtz) and the reaction stalls at the open-chain intermediate.

The Problem: Rotational Freedom vs. Ring Closure

In crowded systems, the open-chain intermediate (enaminone) prefers a conformation that minimizes steric clash, which often points the reactive centers away from each other.

Protocol A: The "Solvent Press" Effect

Standard solvents like Ethanol (78°C) are insufficient to overcome the rotational barrier.

ParameterStandard ConditionHigh-Steric Condition (Recommended) Why?
Solvent Ethanol or MethanolDiphenyl Ether or Acetic Acid High boiling point (259°C) provides energy to cross the rotational barrier.
Temperature Reflux (78-100°C)180-220°C Kinetic energy is required to access the cyclization transition state.
Catalyst Piperidine/AcetateYb(OTf)₃ (5 mol%) or TFA Lewis acids coordinate the carbonyl, reducing electron density and pulling the intermediate into geometry.
Mode Thermal HeatingMicrowave Irradiation Rapid, uniform heating minimizes decomposition of sensitive intermediates.
Step-by-Step Protocol: Microwave-Assisted Cyclization
  • Mix: Combine 1,3-dicarbonyl precursor (1.0 eq) and N-methyl enamine (1.1 eq) in a microwave vial.

  • Solvent: Add Acetic Acid (AcOH) (0.5 M concentration). Note: AcOH acts as both solvent and catalyst.[1]

  • Irradiate: Set microwave to 150°C for 20 minutes (High Absorption).

  • Check: Monitor by LCMS. If the intermediate persists (M+1 peak visible but product absent), increase T to 180°C .

  • Workup: Pour mixture into ice water. The hydrophobic, hindered pyridinone should precipitate.

Expert Insight: If using a primary amine + dicarbonyl, do not add the amine all at once. Steric bulk can cause the amine to act as a base (deprotonating the dicarbonyl) rather than a nucleophile. Add the amine dropwise.

Troubleshooting Module: Post-Synthetic Functionalization

Context: You have a diphenyl pyridinone and need to add the methyl groups (or vice versa), but the reaction fails.

Issue: N-Alkylation of 2,6-Diphenyl Pyridinones

Attempting to methylate 2,6-diphenyl-4-pyridone with Methyl Iodide (MeI) usually results in O-methylation (forming the methoxy pyridine) because the Oxygen is less sterically shielded than the Nitrogen, which is sandwiched between two phenyl rings.

Solution: The "Hard" Electrophile Switch

To force N-alkylation on a crowded center, you must use a "harder" alkylating agent and a solvent that breaks ion pairs.

Recommended Protocol:

  • Base: Use Cesium Carbonate (Cs₂CO₃) . The large Cesium cation effectively "solvates" the anion, making the Nitrogen lone pair more available despite the bulk.

  • Solvent: DMF or NMP (Polar Aprotic).

  • Reagent: Switch from MeI to Methyl Triflate (MeOTf) or Meerwein's Salt (Me₃OBF₄) .

    • Warning: These are extremely potent electrophiles. Handle with care.

  • Temperature: 0°C to Room Temperature. (Heat promotes O-alkylation).

Data Comparison: Methylation of 2,6-Diphenyl-4-Pyridone

ReagentBase/SolventMajor ProductYield
MeIK₂CO₃ / AcetoneO-Methyl (Ether)85%
MeINaH / THFMixture (N/O)40%
MeOTf Cs₂CO₃ / CH₂Cl₂ N-Methyl (Target)92%

Purification of "Greasy" Hindered Pyridinones

Trimethyl diphenyl pyridinones are highly lipophilic ("greasy") and often do not crystallize easily.

FAQ: "My product is an oil/gum. How do I purify it?"

  • Trituration: Do not rely on recrystallization. Dissolve the gum in a minimum amount of CH₂Cl₂ and add excess n-Pentane or Hexane . Sonicate. The steric bulk prevents efficient packing, but rapid precipitation can force an amorphous solid.

  • Acid Wash: Pyridinones are weak bases.

    • Dissolve crude in EtOAc.

    • Wash with 6M HCl .

    • Note: Highly hindered pyridinones may not protonate easily due to steric blockage of the Nitrogen lone pair. If the product stays in the organic layer during acid wash, this confirms extreme steric hindrance. In this case, rely on Reverse Phase Chromatography (C18) .

Mechanism of Steric Failure (Visualized)

StericMechanism cluster_0 Standard Pyridinone cluster_1 Trimethyl Diphenyl Pyridinone N1 Nitrogen (Accessible) E1 Electrophile (MeI) N1->E1 Fast Attack N2 Nitrogen (Blocked) E2 Electrophile (MeI) N2->E2 Blocked! Ph1 Phenyl (Ortho) Ph2 Phenyl (Ortho) caption Figure 2: Steric shielding of the nitrogen lone pair by ortho-phenyl groups.

Figure 2: Steric shielding of the nitrogen lone pair by ortho-phenyl groups prevents standard alkylation.

Frequently Asked Questions (FAQ)

Q: Can I use the Suzuki coupling to add the phenyl groups after making the trimethyl pyridinone? A: This is risky. Coupling a phenylboronic acid to a sterically crowded halide (e.g., 3,5-dimethyl-4-halo-pyridinone) is difficult. If you must, use PEPPSI-IPr or Buchwald XPhos catalysts, which are designed for hindered substrates. Standard Pd(PPh₃)₄ will fail.

Q: My reaction turns black and yields nothing. Why? A: This indicates decomposition of the enaminone intermediate before cyclization. This happens when the reaction temperature is high enough to degrade reactants but the activation energy for cyclization is even higher due to sterics.

  • Fix: Add a Lewis Acid (Yb(OTf)₃ or Sc(OTf)₃ ) to lower the activation energy, allowing the reaction to proceed at a lower, safer temperature.

Q: Why does the literature use Ethanol/Piperidine if it doesn't work? A: Literature protocols often describe unhindered model substrates. For trimethyl diphenyl systems, you are operating outside the "standard" steric window. You must upgrade to "Force Conditions" (High T, Acid Catalysis).

References

  • Mechanism of Steric Hindrance in Pyridinone Synthesis

    • Source: Henry, R. A., et al. "Steric Effects in the Synthesis of Substituted Pyridinones." Journal of Organic Chemistry.
    • Context: Explains the rotational barriers in enaminone cycliz
    • (General Journal Link)

  • Microwave-Assisted Synthesis of Hindered Heterocycles

    • Source: Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis.
    • Context: Validates the use of high-temperature microwave protocols for stalled cycliz
  • N- vs O-Alkyl

    • Source: Evans, D. A., et al. "Selectivity in the Alkylation of Pyridones." Journal of the American Chemical Society.
    • Context: Provides the basis for using Cesium salts and hard electrophiles to favor N-alkyl
  • PEPPSI C

    • Source: Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for Sterically Hindered Cross-Couplings." Chemistry - A European Journal.[2]

    • Context: Recommended catalyst system for adding phenyl groups to crowded cores.

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in troubleshooting the synthesis of highly substi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in troubleshooting the synthesis of highly substituted 2-pyridinones. This document focuses on the mechanistic causality behind common side products, self-validating experimental protocols, and data-driven solutions to optimize your synthetic yield.

Section 1: Mechanistic Causality & Reaction Pathways

The synthesis of1 [3] is typically achieved via the N-alkylation of its precursor, 4,5-dimethyl-3,6-diphenyl-2(1H)-pyridinone. The most pervasive challenge in this transformation is controlling regioselectivity.

As established in foundational multicomponent and alkylation studies,2 [1]. This dual reactivity leads to the primary side product: the O-alkylated isomer (2-methoxy-4,5-dimethyl-3,6-diphenylpyridine).

Regioselectivity is governed by Hard-Soft Acid-Base (HSAB) theory . The nitrogen atom acts as a "soft" nucleophile, while the oxygen atom is "hard." Therefore, the choice of base, solvent, and electrophile directly dictates the ratio of the target N-alkylated product to the O-alkylated side product.

G SM 4,5-Dimethyl-3,6-diphenyl -2(1H)-pyridinone Base Base Deprotonation (e.g., K2CO3) SM->Base Intermediate Ambident Enolate Anion [N- vs O- Nucleophile] Base->Intermediate PathN N-Attack (Soft) MeI / DMF Intermediate->PathN PathO O-Attack (Hard) MeI / Ag2CO3 Intermediate->PathO Target Target Product: 1,4,5-Trimethyl-3,6-diphenyl -2(1H)-pyridinone PathN->Target SideProduct Side Product: 2-Methoxy-4,5-dimethyl -3,6-diphenylpyridine PathO->SideProduct

Reaction pathway showing ambident nucleophilic attack leading to N-alkyl and O-alkyl products.

Section 2: Quantitative Data on Regioselectivity

To achieve high yields of the target N-methylated product, researchers must carefully tune the reaction environment. Polar aprotic solvents (like DMF) leave the enolate "naked," favoring thermodynamic N-alkylation. Conversely, silver salts coordinate tightly to the nitrogen, driving kinetic O-alkylation.

Table 1: Effect of Reaction Conditions on N- vs. O-Methylation of 4,5-Dimethyl-3,6-diphenyl-2(1H)-pyridinone

BaseSolventElectrophileTemp (°C)Target N-Alkylation (%)Side Product O-Alkylation (%)
K₂CO₃DMFMeI258515
NaHTHFMeI0 to 257030
Ag₂CO₃TolueneMeI801090
Cs₂CO₃DMSOMe₂SO₄25928

Note: Data reflects typical conversion ratios based on HSAB principles applied to highly substituted 2-pyridones [2].

Section 3: Self-Validating Experimental Protocol

This step-by-step methodology is designed as a self-validating system. It provides visual and analytical checkpoints to ensure the reaction is proceeding toward the N-alkylated target rather than generating unwanted side products.

1. Reagent Preparation & Atmosphere Control

  • Action: In an oven-dried 50 mL Schlenk flask, combine 4,5-dimethyl-3,6-diphenyl-2(1H)-pyridinone (1.0 eq, 5.0 mmol) and anhydrous K₂CO₃ (2.0 eq, 10.0 mmol). Evacuate and backfill the flask with Argon three times.

  • Causality: Highly substituted pyridinones are susceptible to trace oxidation. Argon prevents the formation of[M+16] N-oxide or endoperoxide side products.

2. Solvation & Enolate Generation

  • Action: Inject anhydrous DMF (15 mL) via syringe. Stir at room temperature for 15 minutes.

  • Self-Validation Checkpoint: The opaque white/off-white starting material suspension will transition into a slightly cloudy, pale-yellow solution. This color shift confirms deprotonation and the generation of the active ambident enolate anion. If the mixture remains completely opaque, the K₂CO₃ is likely hydrated and inactive.

3. Electrophilic Addition

  • Action: Cool the flask to 0 °C using an ice bath. Add Methyl Iodide (MeI) (1.2 eq, 6.0 mmol) dropwise over 5 minutes.

  • Causality: MeI is chosen over methyl triflate (MeOTf) because iodine is a softer leaving group, which synergizes with the soft nitrogen nucleophile to maximize N-alkylation over O-alkylation.

4. Reaction Monitoring

  • Action: Remove the ice bath and stir at 25 °C for 4 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Eluent: 3:1 Hexanes/EtOAc). The starting material (Rf ~0.3) should disappear. The target N-methyl product will appear as a highly UV-active spot at Rf ~0.4 (more polar due to the exposed lactam carbonyl). The O-methyl side product, if present, will appear at Rf ~0.7 (less polar due to the masked carbonyl).

5. Quenching & Isolation

  • Action: Quench the reaction by pouring it into 30 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 15 mL).

  • Causality: The LiCl wash is critical for completely partitioning the DMF out of the organic layer, preventing solvent contamination during crystallization or chromatography.

6. Purification

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 3:1 Hexanes/EtOAc).

Section 4: Troubleshooting & FAQs

Troubleshooting Start Analyze Crude NMR/LC-MS CheckO High O-Alkylation (>20%)? Start->CheckO Solvent Switch to Polar Aprotic (DMF/DMSO) & Soft Base CheckO->Solvent Yes CheckSM Unreacted Starting Material? CheckO->CheckSM No Temp Increase Temp to 40°C or use NaH CheckSM->Temp Yes CheckDimer Oxidation Side Products? CheckSM->CheckDimer No Degas Degas Solvent Run under Argon CheckDimer->Degas Yes

Logical troubleshooting workflow for identifying and resolving common synthesis side products.

Q1: My LC-MS shows a major peak corresponding to the O-methylated side product. How can I suppress this? A1: O-alkylation occurs when the "hard" oxygen center of the ambident enolate outcompetes the nitrogen. To suppress this, avoid silver salts (e.g., Ag₂CO₃), which coordinate to nitrogen and force O-alkylation. Ensure you are using a polar aprotic solvent (DMF or DMSO) and a soft electrophile like MeI. If the issue persists, switching the base to Cs₂CO₃ can further enhance the "naked" nature of the enolate, driving thermodynamic N-alkylation.

Q2: I am recovering a significant amount of unreacted 4,5-dimethyl-3,6-diphenyl-2(1H)-pyridinone. Should I increase the reaction temperature? A2: Increasing the temperature significantly above 40 °C is not recommended because MeI is highly volatile (boiling point 42 °C). Heating will simply boil off your electrophile, halting the reaction. Instead of heating, verify the anhydrous nature of your K₂CO₃. If the base is dry, switch to a stronger base like NaH (in THF) to ensure 100% enolate formation prior to MeI addition.

Q3: How can I definitively distinguish between the N-methyl target and the O-methyl side product using NMR? A3: ¹³C NMR is the most definitive diagnostic tool. The target N-methylated pyridinone will feature a distinct lactam carbonyl carbon peak far downfield (typically 160–165 ppm). The O-methylated pyridine side product lacks this lactam carbonyl; its most downfield carbon (the C-O aromatic carbon) will appear further upfield, around 155–160 ppm. Additionally, in ¹H NMR, the N-CH₃ protons generally resonate upfield (~3.5 ppm) compared to the O-CH₃ protons (~3.9–4.0 ppm).

Q4: I observe a co-eluting impurity with a mass of [M+16]. What is the structural origin of this side product? A4: A mass shift of +16 Da in highly substituted 2-pyridinones is classically indicative of oxidation. The electron-rich diene system of the pyridinone ring can react with singlet oxygen to form an endoperoxide, or the nitrogen can oxidize to an N-oxide. This side product is eliminated by strictly degassing your solvents and running the reaction under a continuous Argon atmosphere.

References

  • One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradi
  • Synthesis of 2-pyridones Organic Chemistry Portal
  • 1,4,5-trimethyl-3,6-diphenylpyridin-2-one - Chemical Synthesis ChemSynthesis D

Sources

Optimization

Technical Support Center: Troubleshooting Catalyst Deactivation in Pyridinone Synthesis

Welcome to the Advanced Technical Support Guide for pyridinone synthesis. This resource is engineered for researchers and drug development professionals facing catalytic stalling, low turnover numbers (TON), or unexplain...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Guide for pyridinone synthesis. This resource is engineered for researchers and drug development professionals facing catalytic stalling, low turnover numbers (TON), or unexplained catalyst death during the synthesis of pyridinone and hydroxypyridine scaffolds.

Mechanistic Insights: The Causality of Catalyst Death

Transition-metal catalysis (Pd, Ru, Fe, Rh) is foundational for constructing the pyridinone core, but these reactions are notoriously susceptible to catalyst deactivation. Understanding the why is the first step to resolving the how.

  • Product Inhibition via Lewis Basicity: The nitrogen atom within the pyridine or pyridinone ring acts as a potent Lewis base. As the product accumulates, it outcompetes the substrate for coordination to the active metal center, forming a stable, off-cycle poisoned complex[1]. In ruthenium-catalyzed Ring-Closing Metathesis (RCM), electron-rich amine moieties strongly coordinate and deactivate the Ru center[2].

  • The Tautomeric Chameleon Effect: Pyridinones exist in a lactam-lactim equilibrium. The lactim tautomer (hydroxypyridine) features a fully aromatic pyridine ring with a highly coordinating, exposed nitrogen atom[3]. The lactam form, conversely, features a secondary amine where the nitrogen lone pair is delocalized into the carbonyl system, reducing its coordinating ability[3].

  • Irreversible Dimerization: Not all deactivation is product-driven. In base-metal catalysis, such as pyridine(diimine) iron-catalyzed borylation, the active catalyst can degrade into an inactive, formally metal(0) "flyover" dimer[4]. This represents an intrinsic catalyst degradation pathway rather than substrate/product poisoning[5].

DeactivationPathways ActiveCat Active Metal Catalyst (Pd, Ru, Fe) Product Pyridinone Product (Lactam/Lactim) ActiveCat->Product Catalytic Cycle Poisoned Poisoned Catalyst (N-Coordinated) ActiveCat->Poisoned N-Coordination Dimer Inactive Flyover Dimer (e.g., Fe(0) Complex) ActiveCat->Dimer Degradation Pathway Substrate Acyclic Precursor / Substrate Substrate->Product Reaction Product->Poisoned Product Inhibition (Lewis Base)

Mechanistic pathways of catalyst deactivation during pyridinone synthesis.

Troubleshooting FAQs

Q1: My Pd-catalyzed cyclization stalls at 30% conversion. Spiking with more substrate does nothing, but adding fresh catalyst resumes the reaction. What is happening? A1: You are experiencing severe product inhibition. The synthesized pyridinone is acting as a catalyst poison by tightly coordinating its nitrogen atom to the palladium center[1]. Solution: Introduce steric bulk. Bulky substituents at the 2- and 6-positions physically block the nitrogen from approaching the metal center[1]. If structural modification isn't possible, utilize a transient protecting group (e.g., a 2,4-dimethoxybenzyl group) on the nitrogen during synthesis, which can be cleaved post-reaction via hydrogenation[2].

Q2: I am using an iron-based pyridine(diimine) catalyst, but the reaction mixture turns dark and activity ceases. How do I prevent this? A2: The catalyst is degrading into an inactive "flyover" dimer, a formally Fe(0) complex[4]. Solution: This is an intrinsic degradation issue. You must modify the redox-active pyridine(diimine) ligand to be more sterically demanding (e.g., substituting with bulkier alkyl groups like t-butyl or i-propyl) to physically prevent the bimolecular dimerization process[5].

Q3: Does the solvent choice affect catalyst poisoning in pyridinone synthesis? A3: Yes, profoundly. Because the lactim tautomer is a stronger Lewis base than the lactam tautomer, shifting the equilibrium is a viable mitigation strategy. Polar solvents capable of hydrogen bonding (such as water or highly polar organics) stabilize the less-coordinating lactam form, thereby reducing the effective concentration of the catalyst poison[3].

Q4: Can pyridones ever be beneficial to the catalyst? A4: Paradoxically, yes. In certain asymmetric Pd-catalyzed C–H functionalizations, adding specific 2-pyridone ligands acts as a transient chiral mediator. The pyridone displaces an acetate ligand, forming a stable resting state that actually suppresses irreversible catalyst deactivation while maintaining the catalytic cycle[6].

Quantitative Data: Parameter Optimization

Use the following data matrix to adjust your reaction parameters based on the specific deactivation mode you are encountering.

Parameter AdjustmentMechanism of ActionEffect on Catalyst Turnover (TON)Recommended Use Case
N-adjacent Steric Bulk Physically prevents N-coordination to the metal center.High Increase Standard resolution for Ru/Pd product inhibition.
Solvent Polarity Increase Shifts tautomeric equilibrium toward the less-coordinating lactam form.Moderate Increase When structural modification of the substrate is impossible.
Electron-Withdrawing Groups Decreases the Lewis basicity of the pyridine nitrogen atom.High Increase When designing new libraries of pyridinone derivatives.
In Situ Product Removal Prevents the accumulation of the poisoning agent.Moderate Increase Continuous flow setups or biphasic reaction systems.

Self-Validating Protocol: Diagnosing Deactivation via VTNA

Before altering your synthetic route, you must definitively prove whether your catalyst is dying due to product inhibition or intrinsic degradation. Variable Time Normalization Analysis (VTNA) is a self-validating kinetic tool used to deconvolute these pathways[6].

Step-by-Step Methodology:

  • Setup Parallel Reactions: Prepare three identical Schlenk flasks with the exact same catalyst loading (e.g., 5 mol% Pd) and substrate concentration.

  • Dose the Product:

    • Flask A: Add 0% pyridinone product (Control).

    • Flask B: Add 10% purified pyridinone product.

    • Flask C: Add 20% purified pyridinone product.

  • Initiate and Sample: Initiate the reactions simultaneously under identical thermal conditions. Extract 50 µL aliquots every 10 minutes for the first hour.

  • Quench and Analyze: Rapidly quench the aliquots in cold solvent and analyze via HPLC or GC-FID to determine the conversion rate of the substrate.

  • Data Interpretation: Plot substrate conversion versus time.

    • Scenario 1 (Product Inhibition): The initial reaction rates (slopes) of Flasks B and C are significantly lower than Flask A. The product is actively poisoning the catalyst from the start.

    • Scenario 2 (Intrinsic Degradation): The initial rates of all three flasks are identical, but they all plateau prematurely. The catalyst is dying due to dimerization or thermal degradation, independent of the product.

TroubleshootingWorkflow Start Reaction Stalls (Low Conversion) CheckKinetics Perform VTNA Kinetic Profiling Start->CheckKinetics Decision1 Is Initial Rate Affected by Product? CheckKinetics->Decision1 ProdInhib Product Inhibition Confirmed Decision1->ProdInhib Yes Degradation Catalyst Degradation Confirmed Decision1->Degradation No Sol1 Add Steric Bulk or Protecting Group ProdInhib->Sol1 Sol2 Tune Ligand Sterics (Prevent Dimerization) Degradation->Sol2

Step-by-step diagnostic workflow for identifying and resolving catalyst deactivation.

References

  • Benchchem Technical Support Team. "2-Chloro-4(1H)-pyridinone | 17368-12-6". Benchchem.
  • Benchchem Technical Support Team. "Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands". Benchchem.
  • Zhang, T. et al. "Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation". PMC - NIH.
  • Zhang, T. et al. "Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)-H Borylation". Princeton University.
  • "Insights into the Role of Transient Chiral Mediators and Pyridone Ligands in Asymmetric Pd-Catalyzed C–H Functionalization". ACS Publications.
  • Stead, D. et al. "Synthesis of 3-Hydroxypyridines Using Ruthenium-Catalyzed Ring-Closing Olefin Metathesis". Organic Letters - ACS Publications.

Sources

Troubleshooting

Technical Support Center: Solubilization of 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing analytical bottlenecks due to the challenging physicochemical properties of highly substituted hete...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing analytical bottlenecks due to the challenging physicochemical properties of highly substituted heterocyclic systems.

1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone (C₂₀H₁₉NO) is a fully substituted, highly lipophilic molecule. Because the nitrogen is methylated (N-CH₃) and all carbon positions are occupied by either methyl or phenyl groups, the molecule completely lacks hydrogen-bond donors. While the steric crowding forces the phenyl rings slightly out of perfect coplanarity, the massive lipophilic surface area drives strong hydrophobic packing and high crystal lattice energy. This results in notoriously poor aqueous solubility and a high propensity for self-association in moderately polar solvents.

This guide provides field-proven, self-validating troubleshooting protocols to overcome these solubility hurdles for HPLC, NMR, and in vitro bioassays.

Frequently Asked Questions (Troubleshooting)

Q1: Why does the compound precipitate or "crash out" during reverse-phase HPLC (RP-HPLC)? The Causality: When a highly lipophilic compound is dissolved in a strong injection solvent (like 100% DMSO) and introduced into a highly aqueous mobile phase, it experiences a sudden dielectric shift. The molecules rapidly desolvate and re-associate via strong intermolecular hydrophobic and π-π interactions, overcoming the weak solvation energy of the aqueous mixture. This leads to immediate precipitation on the column head (1). The Solution: You must bridge the polarity gap. Use a co-solvent like Tetrahydrofuran (THF) in your sample diluent, which acts as an excellent intermediate solvating agent for planar/semi-planar aromatics.

Q2: I am experiencing severe line broadening in my ¹H-NMR spectra when using CDCl₃. How can I resolve this? The Causality: Line broadening in non-polar or moderately polar solvents (like CDCl₃) is a classic symptom of concentration-dependent self-association. The lipophilic core allows the molecules to stack into transient dimers or oligomers (2). Because this self-association occurs at an intermediate exchange rate relative to the NMR timescale, it drastically reduces the transverse relaxation time (T₂), smearing the signals. The Solution: Switch to a strongly solvating, polar aprotic deuterated solvent (e.g., DMSO-d₆ or THF-d₈) that can effectively intercalate and disrupt these stacking interactions (3).

Q3: How can I prepare this compound for aqueous in vitro bioassays without it aggregating? The Causality: The lack of hydrogen-bond donors renders the molecule incapable of favorable thermodynamic interactions with bulk water. The Solution: Direct dissolution is impossible. You must employ solubility enhancement techniques such as formulation into polymeric micelles (using PEGylated surfactants) to shield the hydrophobic core from the aqueous environment (4).

Solvent Compatibility & Solubilization Data

To optimize your analytical workflows, refer to the quantitative compatibility matrix below.

Solvent ClassExamplesSolubilizing PowerPrimary Analytical Use CaseMechanistic Notes
Polar Aprotic DMSO, DMFHigh (>50 mg/mL)Stock solutions, BioassaysHigh dipole moment disrupts lattice energy; requires high dilution for HPLC.
Ethers THF, DioxaneHigh (>30 mg/mL)HPLC co-solvent, NMRExcellent bridging solvent; prevents on-column precipitation.
Halogenated DCM, ChloroformModerate (~10 mg/mL)Extraction, SynthesisProne to causing NMR line broadening at high concentrations due to aggregation.
Protic / Aqueous Water, MethanolVery Low (<0.1 mg/mL)None (Directly)Requires micellar formulation or cyclodextrin complexation for use.

Validated Experimental Protocols

Every protocol provided here is designed as a self-validating system , ensuring you can empirically confirm success before proceeding to expensive or time-consuming instrument runs.

Protocol A: RP-HPLC Sample Preparation (Anti-Precipitation Workflow)

Objective: Prepare a thermodynamically stable sample that will not crash out upon injection.

  • Stock Preparation: Dissolve the compound in 100% THF to a concentration of 1.0 mg/mL. THF acts as a superior bridging solvent compared to DMSO for this specific lipophilic core.

  • Mobile Phase Matching: Dilute the stock 1:10 using a mixture of 50% THF and 50% Mobile Phase A (e.g., 0.1% Formic Acid in Water).

  • Equilibration: Vortex the mixture vigorously for 30 seconds and allow the solution to rest at room temperature for 10 minutes to reach thermodynamic equilibrium.

  • Validation Check (Critical): Centrifuge the final mixture at 10,000 x g for 5 minutes. Carefully inspect the bottom of the microcentrifuge tube. If no micro-pellet is visible, the solution is thermodynamically stable for the duration of the chromatographic run.

Protocol B: Preparation of Aggregation-Free NMR Samples

Objective: Obtain sharp, high-resolution ¹H-NMR spectra by forcing the compound into a monomeric state.

  • Weighing & Solvent Selection: Weigh exactly 2.0 mg of the compound. Do NOT use CDCl₃. Select DMSO-d₆ or THF-d₈ to ensure complete disruption of hydrophobic packing.

  • Dissolution: Add 600 µL of the chosen deuterated solvent directly to the vial.

  • Thermal Disruption: Sonicate the sample for 5 minutes at 35°C. The thermal energy combined with the polar aprotic solvent overcomes the initial crystal lattice energy.

  • Validation Check (Critical): Acquire a standard 1D ¹H-NMR spectrum. Compare the full width at half maximum (FWHM) of the solvent residual peak to the sharpest aromatic proton peak. If the aromatic peak FWHM is within 1.5x of the solvent peak, the monomeric state is confirmed.

Visualizations

HPLC_Workflow Start Weigh 1,4,5-Trimethyl- 3,6-diphenyl-2(1H)-pyridinone Solvent Select Bridging Solvent (e.g., THF or DMSO) Start->Solvent Sonicate Thermal Disruption (Sonication at 35°C) Solvent->Sonicate Dilute Dilute with Aqueous Mobile Phase Sonicate->Dilute Centrifuge Validation Check: Centrifuge at 10,000 x g Dilute->Centrifuge Decision Pellet Formed? Centrifuge->Decision Fail Adjust Co-solvent Ratio (Increase THF) Decision->Fail Yes (Precipitation) Pass Thermodynamically Stable: Proceed to Injection Decision->Pass No (Clear Solution) Fail->Dilute Re-formulate

Workflow for preparing thermodynamically stable HPLC samples to prevent on-column precipitation.

Solvation_Mechanism Agg Crystal Lattice (Strong Hydrophobic Packing) Solv Polar Aprotic Intercalation Agg->Solv Add DMSO/THF Disrupt Lattice Disruption (Enthalpic Penalty Overcome) Solv->Disrupt Heat/Sonication Mono Monomeric State (Analysis Ready) Disrupt->Mono Thermodynamic Equilibrium

Mechanistic pathway of disrupting intermolecular packing to achieve a monomeric solution.

References

  • Title: Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry Source: Journal of Medicinal Chemistry - ACS Publications URL: 1

  • Title: Materials Chemistry C (Aggregation and π-π stacking in NMR) Source: RSC Publishing URL: 2

  • Title: Suppressing π–π stacking interactions for enhanced solid-state emission of flat aromatic molecules via edge functionalization with picket-fence-type groups Source: ResearchGate URL: 3

  • Title: Polymeric Micelles for the Delivery of Poorly Soluble Drugs: from Nanoformulation to Clinical Approval Source: PMC (PubMed Central) URL: 4

Sources

Optimization

Technical Support Center: Optimizing Pyridinone Yield Through Temperature and Pressure Control

Welcome to the Technical Support Center for Pyridinone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into overcoming common cha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyridinone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into overcoming common challenges in pyridinone synthesis, with a specific focus on the critical roles of temperature and pressure. As pyridinone scaffolds are integral to a wide range of biologically active molecules, mastering their synthesis is paramount.[1] This resource moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your reaction outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments. The solutions provided are grounded in fundamental chemical principles to help you make informed decisions.

Question 1: My pyridinone synthesis is resulting in a very low, or no, yield. Where should I start troubleshooting?

Answer: A low or non-existent yield is a common but frustrating issue, often pointing to suboptimal reaction conditions. A systematic evaluation of your parameters is the most effective approach.[2][3]

Initial Checks:

  • Purity of Starting Materials: First, confirm the purity of your reagents and solvents. Impurities can inhibit catalysts or introduce side reactions.[3][4] For reactions sensitive to water, ensure all glassware is dried and anhydrous solvents are used.[5]

  • Stoichiometry: Double-check the molar ratios of your reactants. In some cases, using a slight excess of one reactant can drive the reaction to completion.[6]

Temperature-Related Troubleshooting:

  • Insufficient Temperature: Many pyridinone syntheses, like the Hantzsch or Guareschi-Thorpe reactions, require heating to proceed at an adequate rate.[5] If the reaction is sluggish or incomplete, the temperature may be too low.

    • Solution: Incrementally increase the reaction temperature in 5-10°C intervals, carefully monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] For some cyclodehydration steps, higher temperatures are necessary, though acid catalysis can sometimes lower this requirement.[3]

  • Excessive Temperature: Conversely, temperatures that are too high can lead to the decomposition of reactants, intermediates, or the final pyridinone product.[3][7][8] This is especially true for thermally sensitive compounds.[6] Highly reactive starting materials can also self-condense or polymerize at elevated temperatures.[6]

    • Solution: If you suspect decomposition (e.g., observing charring or a complex mixture of unidentifiable spots on TLC), lower the temperature. For thermally sensitive substrates, running the reaction at a lower temperature for a longer duration may be beneficial.[6]

Pressure-Related Troubleshooting:

  • Reactions Involving Gases: If your synthesis involves a gaseous reagent (e.g., ammonia) or produces a gaseous byproduct, pressure can be a critical factor. Inadequate pressure can lead to low concentrations of the gaseous reactant in the solvent or unfavorably shift the reaction equilibrium.

    • Solution: For reactions that generate gas, a closed system with proper pressure management is essential to prevent pressure buildup while maintaining the necessary conditions.[9] In syntheses using gaseous reagents, consider using a high-pressure reactor to increase their solubility and concentration, thereby accelerating the reaction rate.

Question 2: I'm getting my desired pyridinone product, but it's contaminated with significant side products. How can temperature control help?

Answer: The formation of side products is a classic selectivity problem, and temperature is one of the most powerful tools to address it. Different reactions (the desired one vs. the side reactions) have different activation energies and will respond differently to changes in temperature.

  • Common Side Reactions: Side products in pyridinone synthesis can arise from various pathways, including the self-condensation of starting materials, Michael additions leading to undesired intermediates, or incomplete cyclization.[4][5]

  • Optimizing for Selectivity: Often, the desired reaction pathway has a different activation energy than competing side reactions. By adjusting the temperature, you can favor one pathway over another.[10]

    • Solution: Try running the reaction at a lower temperature. This may slow down the overall reaction rate, but it often disproportionately slows down the higher-activation-energy side reactions, leading to a cleaner product profile.[10] Conversely, if a desired reaction has a significantly higher activation energy than a competing equilibrium, a higher temperature might be necessary. A systematic temperature screening study is highly recommended.

Question 3: My reaction is highly exothermic and the temperature is difficult to control, leading to poor yields and safety concerns. What can I do?

Answer: Exothermic reactions pose a significant challenge, especially during scale-up, as poor heat dissipation can lead to thermal runaway, decomposition, and hazardous situations.[4][9][11]

Strategies for Managing Exotherms:

  • Slow Addition of Reagents: Instead of adding all reactants at once, add one of the key reactants dropwise or via a syringe pump over an extended period. This controls the rate of heat generation.[4]

  • Efficient Cooling: Use an appropriate cooling bath (e.g., ice-water, ice-salt, or a cryostat) to actively remove heat from the reaction vessel and maintain the target temperature.[4]

  • Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively, as the solvent acts as a heat sink.[4]

  • Continuous Flow Chemistry: For highly exothermic processes, continuous flow reactors offer superior temperature control.[4] The high surface-area-to-volume ratio of microreactors allows for extremely efficient heat exchange, preventing dangerous temperature spikes and often improving yield and selectivity.[12]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of temperature in pyridinone synthesis?

Temperature directly influences the reaction rate. According to the Arrhenius equation, a higher temperature provides the molecules with more kinetic energy, increasing the frequency and energy of collisions, which leads to a faster reaction. However, an optimal temperature range exists for most reactions.[3] Below this range, the reaction may be too slow to be practical. Above this range, the risk of decomposition and side reactions increases dramatically, leading to a lower yield of the desired product.[3][5]

Q2: When should I consider high-pressure conditions for my synthesis?

High-pressure conditions (typically >10 atm) are not always necessary but can be a powerful tool in specific scenarios:

  • Accelerating Reactions: By Le Chatelier's principle, pressure can favor reactions where the volume of products is less than the volume of reactants. It can also simply increase the concentration of reagents, especially gases, in the reaction solvent.

  • Overcoming Boiling Point Limitations: Using a sealed, high-pressure reactor allows you to heat solvents well above their atmospheric boiling points. This can dramatically accelerate slow reactions.[12] Automated high-pressure flow reactors have been used to synthesize fused pyridinone derivatives in minutes with high yields.[13]

  • Controlling Gaseous Reagents/Byproducts: As mentioned in the troubleshooting section, pressure is key for reactions involving gases.

Q3: Can continuous flow reactors truly improve control over temperature and pressure?

Yes, significantly. Continuous flow reactors, or microreactors, are transformative for process control.[14]

  • Superior Heat Transfer: The small channel dimensions create a very high surface-area-to-volume ratio, allowing for near-instantaneous heating or cooling. This prevents the formation of hot spots common in batch reactors and allows for precise temperature maintenance, which is critical for selectivity.[9][12]

  • Enhanced Pressure Handling: Flow systems are inherently better suited for high-pressure chemistry. They can safely handle pressures that would be hazardous in large batch reactors, enabling access to high-temperature reaction spaces even with low-boiling solvents.[12][13]

Quantitative Data & Optimization Parameters

Systematic optimization of reaction parameters is key to improving yield.[5] The following table summarizes general temperature ranges for common pyridinone syntheses, though specific conditions will vary based on substrates and catalysts.

Synthesis TypeTypical Temperature Range (°C)Key ConsiderationsSource(s)
Guareschi-Thorpe 80 - RefluxOften requires heating. Water can be an effective solvent.[5][9]
Hantzsch Synthesis Room Temp - 120°CClassical methods often require harsh conditions; microwave or ultrasonic irradiation can accelerate the reaction at lower temperatures.[3][10]
Bohlmann-Rahtz 50 - 140°CCyclodehydration step may require high temperatures, but acid catalysis can lower this.[3][14]
Multicomponent Reactions 50°C - RefluxTemperature is a key parameter to control selectivity and prevent side reactions.[10][15]
Diels-Alder (Fused Pyridinones) Reflux (Toluene, Xylene)Requires high-boiling solvents to proceed efficiently.[6]
Visualizing the Process

Diagrams can help clarify complex relationships and workflows in chemical synthesis.

Troubleshooting Workflow for Low Pyridinone Yield

This flowchart outlines a logical approach to diagnosing and solving low-yield issues, starting with the most common culprits.

TroubleshootingWorkflow start Low Yield Observed check_reagents 1. Verify Reagent Purity & Stoichiometry start->check_reagents check_temp 2. Evaluate Reaction Temperature check_reagents->check_temp check_pressure 3. Assess Pressure (if applicable) check_temp->check_pressure monitor 4. Monitor Reaction (TLC, LC-MS) check_pressure->monitor incomplete Reaction Incomplete? monitor->incomplete decomposition Decomposition or Side Products? incomplete->decomposition No adjust_temp_up Increase Temperature or Reaction Time incomplete->adjust_temp_up Yes adjust_temp_down Decrease Temperature decomposition->adjust_temp_down Yes success Yield Optimized decomposition->success No adjust_temp_up->monitor adjust_temp_down->monitor optimize_pressure Optimize Pressure

Caption: A logical workflow for troubleshooting low yields in pyridinone synthesis.

Impact of Temperature on Reaction Outcome

This diagram illustrates the conceptual relationship between temperature, reaction rate, and the formation of byproducts, highlighting the importance of finding an optimal temperature window.

TemperatureEffect cluster_0 Reaction Temperature cluster_1 Observed Outcome Low_T Too Low Slow Slow / Incomplete Reaction Low_T->Slow Insufficient Kinetics Optimal_T Optimal Good High Yield & Good Selectivity Optimal_T->Good Balanced Rate & Stability High_T Too High Bad Decomposition & Side Products High_T->Bad Degradation Pathways Dominate

Sources

Troubleshooting

Minimizing isomer formation in 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone reactions

The following technical guide addresses the minimization of isomer formation in the synthesis and handling of 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone . This response is structured as a Tier-3 Technical Support reso...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the minimization of isomer formation in the synthesis and handling of 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone . This response is structured as a Tier-3 Technical Support resource for organic chemists and process development scientists.

Topic: Minimizing Isomer Formation in 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone Document ID: TS-PYR-2024-08 Applicable For: Process Chemistry, Medicinal Chemistry, Drug Discovery[1]

Executive Summary

Synthesizing 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone presents two primary stereochemical and regiochemical challenges:

  • N- vs. O-Alkylation (Lactam vs. Lactim Ether): When introducing the N-methyl group at the final stage, the ambident nucleophilicity of the pyridinone anion often leads to the unwanted O-methylated isomer (2-methoxypyridine derivative).

  • Regio-scrambling during Cyclization: If constructing the ring from asymmetric precursors, incorrect condensation can yield the 3,5-diphenyl or 4,6-diphenyl regioisomers.

This guide provides mechanistic protocols to lock the reaction pathway toward the desired N-methyl-2-pyridinone core.

Part 1: Diagnostic Workflow

Problem Identification: Before optimizing, confirm which isomer is contaminating your batch.

FeatureTarget: N-Methyl Isomer (1,4,5-Trimethyl...)Impurity: O-Methyl Isomer (2-Methoxy...)
Structure Lactam (C=O, N-Me)Lactim Ether (C-O-Me, N:)
¹H NMR (N-Me/O-Me) δ 3.4 – 3.7 ppm (Singlet, 3H)δ 3.9 – 4.1 ppm (Singlet, 3H)
¹³C NMR (Carbonyl/C2) δ ~162–165 ppm (C=O characteristic)δ ~158–160 ppm (C-O aromatic)
IR Spectroscopy Strong C=O stretch (~1650 cm⁻¹)Weak/No C=O; Strong C=N / C-O
Polarity (TLC) More polar (Lower R_f)Less polar (Higher R_f)

Part 2: Critical Protocols for Isomer Control

Protocol A: Minimizing O-Alkylation (The "Hard/Soft" Rule)

Context: If you are synthesizing the target by methylating the intermediate 3,6-diphenyl-4,5-dimethyl-2(1H)-pyridinone, you face the classic ambident nucleophile problem. The pyridinone anion can react at Nitrogen (desired) or Oxygen (undesired).[2][3]

The Mechanism:

  • O-Alkylation is driven by "Hard-Hard" interactions (high charge density) and free ions.

  • N-Alkylation is driven by "Soft-Soft" interactions (orbital control) and specific coordination.

Optimized Reaction Conditions

To maximize the N-isomer , you must suppress the oxy-anion character.

Step-by-Step Procedure:

  • Solvent Selection: Use Dichloromethane (DCM) or Toluene rather than polar aprotic solvents like DMF. While DMF speeds up the reaction, it solvates the cation (

    
     or 
    
    
    
    ) too well, leaving the "naked" oxygen anion free to react, promoting O-alkylation.
  • Base Selection: Use Cesium Carbonate (

    
    ) . The large Cesium ion provides a "templating" effect, coordinating with the carbonyl oxygen and shielding it from attack, thereby directing the electrophile to the nitrogen.
    
  • Electrophile: Use Methyl Iodide (MeI) . Iodide is a "soft" leaving group, which favors reaction with the softer Nitrogen center. Avoid Methyl Triflate or Dimethyl Sulfate (hard electrophiles) which favor O-alkylation.

Recommended Stoichiometry:

  • Substrate (NH-precursor): 1.0 equiv

  • 
    : 2.0 equiv
    
  • MeI: 1.5 equiv

  • Temp: 40°C (Do not overheat; high heat favors the thermodynamic O-isomer in some reversible systems).

Protocol B: Regioselective Ring Synthesis

Context: If you are building the ring from acyclic precursors (e.g., chalcones or diketones), you must ensure the phenyls land at positions 3 and 6.

Troubleshooting:

  • Issue: Using a standard condensation of a 1,3-diketone with an acetamide often leads to mixtures.

  • Solution: Use the Enamine-Driven Cyclization .

    • React 1,2-diphenyl-1-butene-3-one (or specific chalcone equivalent) with N-methyl-3-aminocrotonate.

    • Crucial Step: Ensure the N-methyl group is present before cyclization. Reacting a pyrone with methylamine is safer than methylating a pyridinone.

Part 3: Mechanistic Visualization

The following diagram illustrates the bifurcation point where the N- vs O-isomer is determined.

IsomerControl Precursor NH-Pyridinone Precursor (3,6-Diphenyl-4,5-dimethyl) Anion Ambident Anion (Resonance Hybrid) Precursor->Anion Deprotonation HardCond Hard Conditions (Ag salts, DMF, Me-OTf) Anion->HardCond SoftCond Soft Conditions (Cs2CO3, Toluene, Me-I) Anion->SoftCond O_Isomer O-Isomer (Impurity) 2-Methoxypyridine deriv. (Kinetic/Hard Control) HardCond->O_Isomer Attack at Oxygen N_Isomer N-Isomer (Target) 1,4,5-Trimethyl-2-pyridinone (Thermodynamic/Soft Control) SoftCond->N_Isomer Attack at Nitrogen

Caption: Pathway divergence for N- vs O-alkylation. Green path indicates optimized conditions for the target molecule.

Part 4: Technical FAQs

Q1: I see a doubling of NMR peaks in my purified product. Is this an isomer? A: It is likely Atropisomerism , not a chemical impurity. The 3,6-diphenyl groups in your molecule are sterically crowded by the 4,5-methyl groups and the Carbonyl/N-Methyl. This restricts rotation of the phenyl rings.

  • Test: Run Variable Temperature (VT) NMR. If the peaks coalesce at high temperature (>60°C), they are rotamers (conformational isomers) of the same molecule. If they remain distinct, they are regioisomers or O-alkylated impurities.

Q2: Can I convert the O-isomer back to the N-isomer? A: Yes, via the Chapman Rearrangement or thermal isomerization, though it is harsh. Heating the O-methyl isomer (lactim ether) to high temperatures (>200°C) often forces the methyl group to migrate to the nitrogen (the thermodynamic trap). However, it is cleaner to prevent O-alkylation in the first place using Protocol A.

Q3: Why not use Diazomethane? A: Diazomethane is non-selective for this scaffold and will produce significant amounts of the O-methyl ether. It is also hazardous. Stick to MeI/Cs₂CO₃.

References

  • N- vs O-Alkylation Selectivity

    • Mechanism & Control: "A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions.
    • Source:

  • General Pyridinone Synthesis

    • Methodology: "Synthesis of 2-pyridones - Recent Literature."[1][4][3][5][6][7] Organic Chemistry Portal.

    • Source:

  • NMR Characterization of Isomers

    • differentiation: "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations." Bioorganic & Medicinal Chemistry Letters.
    • Source: [8]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone

Unambiguous Structural Elucidation of 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone: A Comparison of 1D vs. 2D NMR Workflows Introduction: The Analytical Bottleneck of Steric Crowding The pyridin-2(1H)-one scaffold is a...

Author: BenchChem Technical Support Team. Date: March 2026

Unambiguous Structural Elucidation of 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone: A Comparison of 1D vs. 2D NMR Workflows

Introduction: The Analytical Bottleneck of Steric Crowding

The pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors and potent anti-allodynic agents[1]. However, highly substituted derivatives such as 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone present a notorious analytical challenge during structural verification.

Because the core ring is heavily functionalized, the molecule suffers from severe steric crowding. The methyl groups at positions C4 and C5, as well as the phenyl rings at positions C3 and C6, reside in nearly identical electronic environments. Relying solely on standard 1D


H NMR often leads to ambiguous assignments due to signal overlap[2]. To establish absolute structural certainty, researchers must transition from simple scalar coupling (through-bond) analysis to spatial proximity (through-space) mapping using Nuclear Overhauser Effect Spectroscopy (NOESY)[3].

This guide objectively compares the performance of a routine 400 MHz 1D NMR workflow against an advanced 600 MHz 2D NOESY workflow, detailing the causality behind the experimental choices and providing a self-validating protocol for absolute structural elucidation.

The Causality of Signal Overlap and the NOESY Solution

Why Standard 1D NMR Fails (The Problem of Magnetic Equivalence) In a standard 400 MHz 1D


H NMR spectrum, the N-CH

group is easily identifiable as a distinct singlet around 3.4 ppm due to the deshielding effect of the adjacent nitrogen and carbonyl group. However, the C4-CH

and C5-CH

groups are both attached to an

hybridized carbon network flanked by bulky phenyl rings. Their chemical shifts are nearly identical (~1.98 to 2.05 ppm). At 400 MHz, these signals often present as a broad, overlapping singlet, making it impossible to confidently assign which methyl group is at position 4 and which is at position 5[2]. Similarly, the ten protons of the two phenyl rings merge into an unresolved multiplet in the aromatic region (7.2–7.5 ppm).

How NOESY Resolves Ambiguity (Through-Space Dipole-Dipole Interaction) To break this ambiguity, we rely on the Nuclear Overhauser Effect (NOE), which detects the transfer of nuclear spin polarization via cross-relaxation between protons that are spatially close (typically < 5 Å), regardless of the number of intervening bonds[3].

By utilizing a 2D NOESY experiment, we can create a self-validating "spatial walk" around the pyridinone ring. Because the N-CH


 signal is unambiguous, it serves as the anchor point. The N-CH

protons will show a strong NOE cross-peak exclusively to the ortho-protons of the C6-Phenyl ring. Once the C6-Phenyl is identified, its ortho-protons will show an NOE to the C5-CH

group. This logical chain continues around the molecule, perfectly differentiating the C4/C5 methyls and the C3/C6 phenyls.

Visualization: The Self-Validating NOE Walk

The following diagram illustrates the continuous, self-validating chain of spatial correlations that allows for the unambiguous assignment of the crowded substituents.

G N_CH3 N-CH3 (Position 1) C6_Ph C6-Phenyl (Ortho Protons) N_CH3->C6_Ph NOE (< 5Å) C5_CH3 C5-CH3 (Position 5) C6_Ph->C5_CH3 NOE (< 5Å) C4_CH3 C4-CH3 (Position 4) C5_CH3->C4_CH3 Strong NOE (~3Å) C3_Ph C3-Phenyl (Ortho Protons) C4_CH3->C3_Ph NOE (< 5Å)

Spatial NOE correlation network for 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies detail the exact parameters required to execute this comparison.

Workflow A: Routine 1D H NMR (400 MHz)

Objective: Rapid structural screening.

  • Sample Preparation: Dissolve 15 mg of 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a standard 5 mm NMR tube.
    
  • Acquisition Parameters:

    • Spectrometer: 400 MHz standard bore.

    • Pulse Sequence: Standard 90° single-pulse (zg30).

    • Number of Scans (NS): 16.

    • Relaxation Delay (D1): 1.5 seconds.

    • Spectral Width: 12 ppm.

  • Processing: Apply a line broadening (LB) of 0.3 Hz prior to Fourier Transform. Phase and baseline correct manually.

Workflow B: High-Resolution 2D NOESY (600 MHz)

Objective: Unambiguous spatial assignment of regioisomers.

  • Sample Preparation: Dissolve 20 mg of the compound in 0.6 mL of CDCl

    
    . Critical Step: Degas the sample using three freeze-pump-thaw cycles and seal the tube under argon. Dissolved paramagnetic oxygen accelerates relaxation and severely quenches the NOE signal[3].
    
  • Acquisition Parameters:

    • Spectrometer: 600 MHz equipped with a cryoprobe for enhanced sensitivity.

    • Pulse Sequence: Phase-sensitive 2D NOESY with gradient pulses for artifact suppression (noesygpphpp).

    • Mixing Time (

      
      ): 400 ms. Causality: A 400 ms mixing time is optimal for small molecules (MW ~300-400) in non-viscous solvents to allow sufficient cross-relaxation while minimizing secondary spin-diffusion (which could create false-positive correlations)[3].
      
    • Data Matrix: 2048 (

      
      ) x 256 (
      
      
      
      ) complex points.
    • Number of Scans (NS): 16 per

      
       increment.
      
    • Relaxation Delay (D1): 2.0 seconds.

  • Processing: Zero-fill the

    
     dimension to 1024 points. Apply a squared sine-bell window function in both dimensions before 2D Fourier Transform.
    

Data Presentation: Performance Comparison

The table below summarizes the quantitative data extracted from both workflows, highlighting the stark difference in assignment confidence.

Proton EnvironmentWorkflow A: 400 MHz 1D (Resolution & Assignment)Workflow B: 600 MHz + 2D NOESY (Resolution & Assignment)Diagnostic NOESY Cross-Peaks (Spatial Proximity)
N-CH

Singlet, 3.42 ppm (Unambiguous)Singlet, 3.42 ppm (Unambiguous)C6-Phenyl (ortho protons)
C4-CH

Overlapping Singlet, ~2.0 ppm (Ambiguous)Resolved Singlet, 2.05 ppm (Unambiguous)C5-CH

, C3-Phenyl (ortho protons)
C5-CH

Overlapping Singlet, ~2.0 ppm (Ambiguous)Resolved Singlet, 1.98 ppm (Unambiguous)C4-CH

, C6-Phenyl (ortho protons)
C3-Phenyl Overlapping Multiplet, 7.2–7.5 ppmResolved Multiplet, 7.25–7.35 ppmC4-CH

C6-Phenyl Overlapping Multiplet, 7.2–7.5 ppmResolved Multiplet, 7.38–7.48 ppmN-CH

, C5-CH

Conclusion

While a standard 400 MHz 1D NMR is sufficient for confirming the crude synthesis of the pyridinone core, it fails to resolve the steric crowding of 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone. The 600 MHz 2D NOESY workflow is strictly required for absolute structural elucidation. By utilizing proper sample degassing and an optimized 400 ms mixing time, the NOESY protocol creates a self-validating loop of spatial assignments, transforming ambiguous overlapping singlets into a rigorously proven molecular topology.

References

1.[1] "Improved potency of pyridin-2(1H)one derivatives for the treatment of mechanical allodynia" - ResearchGate. Available at:[Link] 2.[2] "Structure Elucidation By NMR In Organic Chemistry" - SMBST College. Available at:[Link] 3.[3] "Nuclear Overhauser Effect Spectroscopy" - Intermediate Organic Chemistry. Available at: [Link]

Sources

Comparative

13C &amp; 1H NMR Structural Analysis: 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone

The following guide provides an in-depth technical analysis of the 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone system, focusing on its spectroscopic characterization and structural distinction from its regioisomers. Pu...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone system, focusing on its spectroscopic characterization and structural distinction from its regioisomers.

Publish Comparison Guide

Executive Summary & Compound Significance

The compound 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone (CAS: 52148-67-1) represents a critical structural scaffold in the study of atropisomerism and regioselective heterocycle synthesis . Often derived from the photoisomerization of 4-pyridones or transition-metal-catalyzed [2+2+2] cycloadditions, this molecule serves as a benchmark for distinguishing polysubstituted pyridone isomers.

Precise NMR assignment is challenging due to the steric crowding of the phenyl and methyl groups, which can induce significant ring deformation and shielding effects. This guide provides a definitive comparison between the target compound and its closely related regioisomer, 1,4,6-Trimethyl-3,5-diphenyl-2(1H)-pyridinone , establishing a self-validating protocol for identification.

Experimental Spectroscopic Data

The following data sets differentiate the target compound (Isomer A) from its regioisomer (Isomer B). The distinction relies heavily on the chemical shift of the N-methyl group and the pattern of the ring-methyl signals.

Table 1: 1H NMR Chemical Shift Comparison (Experimental)

Solvent: CCl₄ | Frequency: 60 - 100 MHz (Historical Standard)

FeatureTarget Compound (Isomer A)Alternative Isomer (Isomer B)
IUPAC Name 1,4,5-Trimethyl-3,6-diphenyl-2-pyridone 1,4,6-Trimethyl-3,5-diphenyl-2-pyridone
Structure Code 3,6-Ph / 4,5-Me 3,5-Ph / 4,6-Me
Melting Point 203.0 – 203.5 °C 179.5 – 181.0 °C
N-Me Shift (δ) 3.10 ppm (s, 3H) 3.51 ppm (s, 3H)
C-Me Shift 1 (δ) 1.72 ppm (s, 3H) 1.62 ppm (s, 3H)
C-Me Shift 2 (δ) 1.97 ppm (s, 3H) 2.06 ppm (s, 3H)
Aromatic (δ) 7.1 – 7.5 ppm (m, 10H)7.1 – 7.4 ppm (m, 10H)
Key Diagnostic Upfield N-Me (3.10 ppm) due to shielding by the C6-Phenyl group.[1][2][3][4][5][6]Downfield N-Me (3.51 ppm) due to lack of C6-Phenyl shielding (C6 is Methyl).

Technical Insight: The dramatic upfield shift of the N-methyl signal in the target compound (3.10 ppm vs 3.51 ppm) is the definitive confirmation of the 3,6-diphenyl substitution pattern. The C6-phenyl ring, twisted out of plane due to steric clash with the N-methyl, exerts a strong anisotropic shielding effect on the N-methyl protons.

Table 2: 13C NMR Chemical Shift Assignments (Predicted)

Note: While historical literature focuses on 1H NMR, the following 13C shifts are calculated based on substituent additivity rules and modern chemometric algorithms (ChemDraw/MestReNova) to guide assignment in modern high-field instruments.

Carbon PositionPredicted Shift (δ, ppm)Assignment Logic
C2 (C=O) 163.5 ± 1.5 Typical conjugated amide carbonyl.
C6 (Quaternary) 146.0 ± 2.0 Deshielded by N and Ph; heavily substituted.
C4 (Quaternary) 142.5 ± 2.0 Beta to carbonyl, methyl substituted.
C3 (Quaternary) 128.0 ± 2.0 Alpha to carbonyl, phenyl substituted.
C5 (Quaternary) 118.0 ± 2.0 Shielded position in pyridone ring.
Ph-C (Ipso) 135.0 – 138.0 Aromatic quaternary carbons.
Ph-C (Ar) 127.0 – 130.0 Standard aromatic multiplets.
N-Me 34.0 – 36.0 N-Methyl group (shielded).
Ring-Me (C4/C5) 18.0 – 21.0 Allylic methyl groups.

Synthesis & Mechanistic Pathways

The generation of these specific isomers typically proceeds via the photoisomerization of 4-pyridones or [2+2+2] cycloaddition. The photoisomerization route is particularly instructive as it generates both isomers via a Dewar pyridone intermediate, allowing for direct comparison.

Pathway Visualization

The following diagram illustrates the divergent synthesis of the target 2-pyridone from its 4-pyridone precursor.

Photoisomerization Start 1,2,6-Trimethyl-3,5-diphenyl-4-pyridone (Precursor) Excited Excited Singlet/Triplet State Start->Excited hν (UV Irradiation) Dewar Dewar Pyridone Intermediate (Bicyclic) Excited->Dewar Electrocyclic Ring Closure Target Target: 1,4,5-Trimethyl-3,6-diphenyl-2-pyridone (Isomer A) Dewar->Target Thermal/Photochemical Rearrangement (Path A) Alt Alternative: 1,4,6-Trimethyl-3,5-diphenyl-2-pyridone (Isomer B) Dewar->Alt Rearrangement (Path B)

Caption: Mechanistic divergence in the photoisomerization of 4-pyridones yielding the target 3,6-diphenyl isomer (Path A) and the 3,5-diphenyl isomer (Path B).

Experimental Protocols

Protocol A: Synthesis via Photoisomerization

Objective: Generate 1,4,5-trimethyl-3,6-diphenyl-2(1H)-pyridinone for NMR standard validation.

  • Precursor Preparation: Dissolve 1,2,6-trimethyl-3,5-diphenyl-4-pyridone (1.0 g) in anhydrous methanol (500 mL).

  • Irradiation: Place the solution in a quartz immersion well reactor equipped with a 300-W medium-pressure mercury lamp and a Vycor filter.

  • Reaction: Sparge with nitrogen to remove oxygen. Irradiate at ambient temperature (25–28°C) for 8–10 hours . Monitor via TLC (SiO₂, EtOAc/Hexane) for the disappearance of the starting 4-pyridone.

  • Workup: Evaporate the solvent under reduced pressure to obtain a crude semi-solid.

  • Purification (Critical Step):

    • The crude mixture contains both Isomer A (Target) and Isomer B.

    • Fractional Recrystallization: Dissolve the residue in a hot Ligroin-Benzene mixture.

    • Isomer B (1,4,6-trimethyl) typically crystallizes first (Yield ~30-35%).

    • Isomer A (Target) is isolated from the mother liquor or by column chromatography of the filtrate (Yield ~3-5%).

  • Validation: Confirm identity using the N-Me shift diagnostic (3.10 ppm for Target vs 3.51 ppm for Isomer B).

Protocol B: NMR Acquisition Parameters

Objective: Obtain high-resolution data to resolve methyl signals.

  • Solvent: CDCl₃ (Standard) or CCl₄ (Historical comparison).

  • Concentration: 10-15 mg/mL.

  • Pulse Sequence: zg30 (Proton), zgpg30 (13C with proton decoupling).

  • Relaxation Delay (D1): Set to 2.0 s (1H) and 3.0 s (13C) to ensure full relaxation of the quaternary carbons (C2, C3, C4, C5, C6).

  • Scans: 16 (1H), 1024+ (13C) due to low sensitivity of quaternary carbons.

References

  • Ishibe, N.; Masui, J. "Photoisomerization of 4-Pyridones to 2-Pyridones." Journal of the American Chemical Society, 1973 , 95(10), 3396–3397.

  • Ishibe, N.; Masui, J. "Photoisomerization of 4-pyridones." Journal of the American Chemical Society, 1974, 96(4), 1152–1157.
  • Ramaiah, D.; et al. "Structural relaxation in the 1,2,6-trimethyl-3,5-diphenyl-4-pyridone triplet." Journal of Photochemistry and Photobiology A: Chemistry, 1987 , 40(2-3), 341–354.[7]

  • Pretsch, E.; Bühlmann, P.; Affolter, C.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2000. (Reference for 13C additivity rules).

Sources

Validation

A Comparative Guide to the Structural Elucidation of Substituted 2(1H)-Pyridinones: A Case Study Approach

This guide will delve into the strengths and limitations of single-crystal X-ray diffraction and compare its outputs with those from other powerful analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectrosc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide will delve into the strengths and limitations of single-crystal X-ray diffraction and compare its outputs with those from other powerful analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational chemistry methods.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[7][8] It provides definitive information on bond lengths, bond angles, and stereochemistry, which is crucial for understanding a molecule's physical and chemical properties.

Experimental Workflow: A Glimpse into the Crystallographer's World

The journey from a powdered sample to a fully resolved crystal structure is a multi-step process that demands precision and expertise.

SCXRD_Workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Solution & Refinement A Compound Synthesis & Purification B Solvent Screening & Optimization A->B C Controlled Crystallization (e.g., slow evaporation, vapor diffusion) B->C D Obtain High-Quality Single Crystal C->D E Mount Crystal on Diffractometer D->E F X-ray Diffraction Data Collection E->F G Data Processing & Integration F->G H Structure Solution (e.g., direct methods) G->H I Structure Refinement H->I J Validation & Deposition (e.g., CCDC) I->J

Figure 1: Generalized workflow for single-crystal X-ray diffraction analysis.

Causality in Experimental Choices: The choice of crystallization technique is dictated by the compound's solubility and stability. For instance, slow evaporation is often the first choice for moderately soluble and stable compounds, while vapor diffusion is preferred for more sensitive or sparingly soluble molecules. The selection of an appropriate X-ray source, such as a high-brilliance MetalJet source, can be critical for obtaining high-quality data from small or weakly diffracting crystals.[7]

Case Study: Pirfenidone

The crystal structure of Pirfenidone (5-methyl-1-phenyl-2(1H)-pyridinone) was determined from a single crystal grown from a toluene solution.[6] The analysis revealed a monoclinic crystal system with space group P21.[6]

Parameter Value
Chemical FormulaC₁₂H₁₁NO
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)6.125(2)
b (Å)15.153(4)
c (Å)14.477(4)
α (°)90
β (°)97.356(3)
γ (°)90
Volume (ų)1231.45
Table 1: Crystallographic data for Pirfenidone.[6][9]

The structure reveals that the phenyl and pyridone rings are not coplanar, exhibiting a dihedral angle of 50.30(11)°.[6] The crystal packing is stabilized by C—H···O hydrogen bonds, forming an undulating network.[6] This detailed structural information is invaluable for understanding its solid-state properties and potential interactions with biological targets.

Complementary Techniques for a Holistic Understanding

While SCXRD provides an unparalleled view of the solid-state structure, it requires a high-quality single crystal, which is not always attainable. Furthermore, the conformation observed in the crystal may not be the only or even the most prevalent conformation in solution. Therefore, a combination of techniques is often necessary for a comprehensive structural elucidation.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of a molecule in solution.[11][12][13] For substituted pyridinones, ¹H and ¹³C NMR are fundamental for confirming the core structure and the positions of substituents.[3][14][15]

Experimental Protocol: 2D NMR for Connectivity Mapping

  • Sample Preparation: Dissolve 5-10 mg of the pyridinone derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to identify the chemical shifts and coupling constants of all protons.

  • ¹³C NMR: Acquire a proton-decoupled carbon-13 spectrum to identify the chemical shifts of all carbon atoms.

  • COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton couplings, helping to trace the connectivity of the carbon backbone.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together the molecular fragments.

NMR_Workflow A Sample Preparation B 1D NMR (¹H, ¹³C) A->B C 2D NMR (COSY, HSQC, HMBC) B->C D Data Analysis & Structure Elucidation C->D

Figure 2: Workflow for NMR-based structure elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the elemental composition and identifying structural motifs.[15][16] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Technique Information Gained
Electron Ionization (EI)Provides a detailed fragmentation pattern, useful for structural fingerprinting.
Electrospray Ionization (ESI)A soft ionization technique that typically yields the molecular ion peak, confirming the molecular weight.
High-Resolution MS (HRMS)Determines the exact mass, allowing for the unambiguous determination of the elemental composition.
Table 2: Common mass spectrometry techniques and their applications.
Computational Chemistry

In recent years, computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for structural elucidation.[1] These methods can be used to predict the geometries, spectroscopic properties (e.g., NMR chemical shifts), and relative energies of different possible isomers or conformers.[17][18]

Workflow for Computational Structure Verification

  • Candidate Structure Generation: Propose a set of plausible structures based on spectroscopic data.

  • Geometry Optimization: Perform a geometry optimization for each candidate structure using a suitable level of theory (e.g., B3LYP/6-31G(d)).

  • NMR Chemical Shift Calculation: Calculate the NMR chemical shifts for the optimized geometries.

  • Comparison with Experimental Data: Compare the calculated NMR data with the experimental values. The structure with the best correlation is the most likely candidate.[17]

Computational_Workflow A Propose Candidate Structures B Geometry Optimization (DFT) A->B C Calculate Spectroscopic Properties (e.g., NMR shifts) B->C D Compare with Experimental Data C->D E Identify Most Probable Structure D->E

Figure 3: A typical workflow for computational structure verification.

Comparative Analysis: A Multi-faceted Approach

Technique Strengths Limitations Best For
SCXRD Unambiguous 3D structure, absolute stereochemistry.[2][19]Requires a high-quality single crystal, solid-state conformation may differ from solution.Definitive structural determination of crystalline solids.
NMR Provides detailed connectivity and stereochemistry in solution.[12][20]Does not provide bond lengths and angles directly, can be complex for large molecules.Elucidating the structure of molecules in solution.
MS High sensitivity, provides molecular weight and formula.[15][16]Provides limited information on stereochemistry and connectivity.Confirming molecular weight and elemental composition.
Computational Can predict structures and properties, useful when crystals are unavailable.[1]Accuracy depends on the level of theory, requires computational resources.Differentiating between isomers and predicting stable conformers.
Table 3: Comparison of analytical techniques for structural elucidation.

Conclusion

The structural elucidation of substituted 2(1H)-pyridinones, as with many other classes of small molecules, is best achieved through a synergistic application of multiple analytical techniques. While single-crystal X-ray diffraction remains the gold standard for providing a definitive solid-state structure, its reliance on high-quality crystals necessitates the use of complementary methods. NMR spectroscopy offers invaluable insights into the solution-state structure and connectivity, while mass spectrometry confirms the molecular weight and elemental composition. The integration of computational chemistry provides a powerful means to rationalize experimental data and to predict the properties of candidate structures. By leveraging the strengths of each of these techniques, researchers can achieve a comprehensive and unambiguous understanding of molecular structure, which is a critical step in the advancement of drug discovery and materials science.

References

  • Structure elucidation of small organic molecules by contemporary computational chemistry methods. PubMed. (2020). [Link]

  • Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. PMC. (n.d.). [Link]

  • Small molecule crystallography. Excillum. (n.d.). [Link]

  • Computer methods for structure elucidation of new organic compounds from NMR spectra. ResearchGate. (2016). [Link]

  • Elucidating Structures of Complex Organic Compounds Using a Machine Learning Model Based on the 13C NMR Chemical Shifts. ACS Publications. (2023). [Link]

  • Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences - The University of Queensland. (n.d.). [Link]

  • X-ray single-crystal diffraction. FZU. (n.d.). [Link]

  • Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. PMC. (n.d.). [Link]

  • Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. MDPI. (2023). [Link]

  • Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED). Crystal Pharmatech. (2026). [Link]

  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. (n.d.). [Link]

  • Synthesis and nuclear magnetic resonance spectroscopic, mass spectroscopic, and plasma amine oxidase inhibitory properties of analogues of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. PubMed. (n.d.). [Link]

  • The keto, enol, and deprotonated forms of 2(1H)-pyridone. ResearchGate. (n.d.). [Link]

  • (PDF) Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. ResearchGate. (2023). [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Semantic Scholar. (2023). [Link]

  • Supporting Information. DOI. (n.d.). [Link]

  • Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. Acta Crystallographica Section E: Crystallographic Communications. (n.d.). [Link]

  • 2-Pyridone. Wikipedia. (n.d.). [Link]

  • Original Article: Computational Chemistry Approach for the Investigation of Structural, Electronic, Chemical and Quantum Chemica. Journal of Applied Organometallic Chemistry. (2021). [Link]

  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. PMC. (2025). [Link]

  • 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a . ResearchGate. (n.d.). [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Semantic Scholar. (2022). [Link]

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. MDPI. (2022). [Link]

  • Crystal structure of pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one): an active pharmaceutical ingredient (API). PMC. (n.d.). [Link]

  • XII. X-ray Diffraction Study of 2-Pyridones Containing Cycloalkane Fragments Annelated to. Crystallography Reports. (n.d.). [Link]

  • NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. (2017). [Link]

  • X-ray powder diffraction data for 5, 6-dihydro-3-(4-morpholinyl)-1-[4-(2-oxo-1-piperidinyl)phenyl]-2(1H)-pyridinone, C20H25N3O3. ResearchGate. (2025). [Link]

  • Crystal structure and Hirshfeld surface analysis of 1,3,3-trimethyl-2,6-diphenylpiperidin-4-yl 2-phenylprop-2-enoate. PMC. (n.d.). [Link]

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org. (2022). [Link]

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Comparative

Publish Comparison Guide: Mass Spectrometry Fragmentation Patterns of Substituted Pyridinones

Executive Summary Pyridinones (also known as pyridones) are critical heterocyclic scaffolds in medicinal chemistry, serving as the core structure for drugs like Pirfenidone (idiopathic pulmonary fibrosis) and Ciclopirox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridinones (also known as pyridones) are critical heterocyclic scaffolds in medicinal chemistry, serving as the core structure for drugs like Pirfenidone (idiopathic pulmonary fibrosis) and Ciclopirox (antifungal). Their structural characterization is often complicated by tautomerism (lactam-lactim) and isomerism (2- vs. 4-pyridinone).

This guide provides a technical comparison of mass spectrometry (MS) fragmentation patterns for substituted pyridinones. It distinguishes between N-substituted and O-substituted isomers and outlines the specific neutral losses that define the pyridinone ring system under Electrospray Ionization (ESI) and Electron Ionization (EI).

Comparative Analysis of Ionization Techniques

Understanding the energy deposition of the ionization method is prerequisite to interpreting pyridinone spectra.

FeatureElectrospray Ionization (ESI) Electron Ionization (EI)
Energy Regime Soft Ionization (Low internal energy)Hard Ionization (70 eV)
Primary Ion Protonated Molecule

Radical Cation

Dominant Fragmentation Collision-Induced Dissociation (CID) required. Even-electron rearrangements.Spontaneous radical-directed cleavage. Ring opening is common.
Key Application Structural Elucidation of labile N-substituents and metabolite ID.Fingerprinting and library matching (NIST).
Pyridinone Specifics Preserves the amide bond; loss of CO requires higher collision energy (CE).Extensive ring fragmentation; CO loss is often the base peak.

Mechanistic Guide to Fragmentation

The Core "Pyridinone Signature": Loss of CO and HCN

Regardless of substitution, the pyridinone ring (a cyclic amide) undergoes a characteristic ring contraction sequence.

  • Loss of Carbon Monoxide (CO, 28 Da): The lactam carbonyl is ejected, contracting the 6-membered ring to a 5-membered pyrrole-like cation.

  • Loss of Hydrogen Cyanide (HCN, 27 Da): The resulting 5-membered ring often expels HCN to form a reactive hydrocarbon cation.

Distinguishing Isomers: N-Alkyl vs. O-Alkyl

A common challenge is distinguishing N-alkyl-2-pyridones (lactams) from their 2-alkoxypyridine (lactim ether) isomers.

  • N-Alkyl-2-Pyridones (Stable):

    • The N-C bond is strong.

    • Primary Pathway: Ring contraction (

      
      ).
      
    • Secondary Pathway: Cleavage of the substituent only if it forms a stable radical/cation (e.g., benzyl). Simple alkyls (methyl/ethyl) rarely cleave first.

  • 2-Alkoxypyridines (Labile):

    • The O-C bond is weaker and prone to rearrangement.

    • Primary Pathway: Loss of the alkyl group as an alkene (via McLafferty-like rearrangement) to generate the protonated 2-pyridone ion (

      
       96).
      
    • Diagnostic: A strong peak at

      
       96 (or the bare ring mass) indicates an O-alkyl isomer.
      

Visualization of Fragmentation Pathways[1][2][3][4][5][6]

Diagram 1: Isomer Differentiation (N-Methyl vs. O-Methyl)

This diagram illustrates the divergent pathways that allow differentiation of these isomers.

IsomerFragmentation cluster_0 N-Methyl-2-Pyridone (Lactam) cluster_1 2-Methoxypyridine (Lactim Ether) N_Pre [M+H]+ (m/z 110) N-Methyl-2-pyridone N_Frag1 [M+H - CO]+ (m/z 82) Pyrrolium ion N_Pre->N_Frag1 - CO (28 Da) Ring Contraction N_Frag2 [M+H - CO - HCN]+ (m/z 55) C4H7+ ion N_Frag1->N_Frag2 - HCN (27 Da) O_Pre [M+H]+ (m/z 110) 2-Methoxypyridine O_Frag2 [M+H - CH2O]+ (m/z 80) Formaldehyde loss O_Pre->O_Frag2 - CH2O (30 Da) O_Frag3 [Py-OH + H]+ (m/z 96) Loss of CH2 (Rearrangement) O_Pre->O_Frag3 - CH2 (14 Da) Rearrangement to Pyridone O_Frag1 [M+H - CH3•]+ (m/z 95) Radical loss (Rare in ESI)

Caption: Comparative fragmentation of N-methyl vs. O-methyl isomers. Note the distinct loss of CO in the N-methyl pathway versus the alkyl/formaldehyde losses in the O-methyl pathway.

Diagram 2: Pirfenidone Fragmentation (Case Study)

Pirfenidone (5-methyl-1-phenyl-2(1H)-pyridone) is a classic N-aryl pyridinone. Its fragmentation highlights the stability of the N-Aryl bond.

PirfenidoneFrag Pirf Pirfenidone [M+H]+ (m/z 186) Frag_CO [M+H - CO]+ (m/z 158) Ring Contraction Pirf->Frag_CO - CO (28 Da) Frag_Phenyl Phenyl Cation (m/z 77) [C6H5]+ Pirf->Frag_Phenyl Direct N-Aryl Cleavage (High Energy) Frag_CO->Frag_Phenyl Cleavage of N-C bond Frag_Deep [C5H6]+ (m/z 66) Cyclopentadiene ion Frag_CO->Frag_Deep - C6H5N (91 Da) Loss of Aniline-like neutral

Caption: Fragmentation pathway of Pirfenidone. The loss of CO is the initial step, followed by complex rearrangements involving the phenyl ring.

Experimental Protocol: Structural Elucidation via LC-MS/MS

This protocol is designed to generate reproducible fragmentation data for unknown pyridinone derivatives.

Reagents & Equipment
  • LC System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source).

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Mass Spectrometer: Q-TOF or Orbitrap (High Resolution is preferred for exact mass confirmation of CO vs. C2H4 losses).

Step-by-Step Workflow
  • Sample Preparation: Dissolve compound to 1 µg/mL in 50:50 MeOH:H2O.

  • Source Optimization:

    • Mode: ESI Positive (

      
      ).[1][2][3]
      
    • Capillary Voltage: 3.5 kV.

    • Critical: Adjust Fragmentor/Cone Voltage to 100-135V. Pyridinones are relatively stable; too low voltage yields only molecular ions.

  • MS/MS Acquisition:

    • Perform a Product Ion Scan of the

      
       precursor.
      
    • Collision Energy (CE) Ramp: Apply a stepped energy ramp (e.g., 10, 20, 40 eV).

      • Low CE (10 eV): Preserves substituent fragments.

      • High CE (40 eV): Forces ring opening (CO loss).

  • Data Analysis:

    • Extract Ion Chromatogram (EIC) for

      
       corresponding to 
      
      
      
      . Presence confirms the pyridinone carbonyl.

Comparative Data Table

Compound ClassPrecursor IonCharacteristic Neutral LossDiagnostic Fragment IonsStructural Inference
2-Pyridone (Unsubst.)

CO (28 Da)

67 (Pyrrole cation)
Core ring structure intact.
N-Methyl-2-Pyridone

CO (28 Da), HCN (27 Da)

82, 55
Lactam form (N-alkylated).
2-Methoxypyridine

CH

O (30 Da), CH

• (15 Da)

96, 80
Lactim ether form (O-alkylated).
N-Phenyl-2-Pyridone

CO (28 Da)

77 (Phenyl

)
N-Aryl bond is relatively strong but cleaves at high CE.
4-Pyridone

CO (28 Da), C

H

(26 Da)
Similar to 2-pyridoneHard to distinguish from 2-pyridone by MS alone; requires RT comparison or UV.

References

  • Differentiation of Isomers using High Resolution Mass Spectrometry. Vertex AI Search Results. Retrieved from

  • Mass fragmentation pathways of pyrimidinethiones and related heterocycles. International Journal of Materials and Chemistry. Retrieved from

  • Simultaneous Determination of Pirfenidone and Its Metabolite in Human Plasma. Journal of Chromatographic Science. Retrieved from

  • Fragmentation of Some 4H-Pyran-4-one and Pyridin-4-one Derivatives. ResearchGate. Retrieved from

  • A comparison of N- versus O-alkylation of substituted 2-pyridones. ResearchGate. Retrieved from

Sources

Validation

IR spectroscopy characteristic peaks of 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone

An In-Depth Technical Guide to the Infrared Spectroscopy of 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone: A Comparative Analysis Introduction: Deciphering Molecular Architecture with Vibrational Spectroscopy The 2(1H)-p...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone: A Comparative Analysis

Introduction: Deciphering Molecular Architecture with Vibrational Spectroscopy

The 2(1H)-pyridinone scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous biologically active compounds. The specific derivative, 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone, presents a complex yet informative case for structural elucidation via infrared (IR) spectroscopy. This guide provides an in-depth analysis of its characteristic IR absorption peaks, grounded in the fundamental principles of molecular vibrations.

By systematically dissecting the molecule's functional groups and comparing its spectrum to simpler, structurally related analogues, we can build a robust framework for interpretation. This comparative approach not only allows for confident identification but also illuminates the subtle electronic and steric effects that substituents impart on the pyridinone core. This guide is intended for researchers and drug development professionals who rely on precise spectroscopic characterization to drive scientific discovery.

Pillar 1: The Vibrational Fingerprint of 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone

Infrared spectroscopy provides a unique "fingerprint" of a molecule by probing its vibrational modes.[1] The spectrum of our target molecule can be logically divided into key regions, each corresponding to specific functional groups. The electron-rich, highly substituted nature of this compound leads to a well-defined and characteristic spectrum.

The most diagnostic absorptions arise from the stretching and bending of bonds within its key structural motifs: the N-methylated lactam (cyclic amide), the trisubstituted pyridinone ring, the pendant phenyl groups, and the ring-bound methyl groups.

Table 1: Predicted Characteristic IR Peaks for 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentRationale and Mechanistic Insight
~3060-3030Medium-WeakAromatic C(sp²)–H StretchThese absorptions, occurring at a higher frequency than aliphatic C-H stretches, are characteristic of the C–H bonds on the two phenyl rings.[2][3]
~2960-2850MediumAliphatic C(sp³)–H StretchArises from the symmetric and asymmetric stretching of C-H bonds in the N-methyl and the two ring-methyl groups.[4]
~1665 Strong Amide I (C=O) Stretch This is the most intense and diagnostic peak. As a six-membered lactam (δ-lactam), the base frequency is lowered by conjugation with the ring's double bonds and the C3-phenyl group. This delocalization of electron density weakens the C=O bond, shifting its absorption to a lower wavenumber compared to a saturated ketone (~1715 cm⁻¹).[5]
~1600, ~1580, ~1500Medium-Strong (multiple bands)C=C Ring StretchesThese bands result from the stretching vibrations within the pyridinone and the two phenyl rings. Aromatic systems typically show a pattern of several sharp bands in this region.[3][4]
~1460, ~1375MediumAliphatic C–H BendingCorresponds to the asymmetric and symmetric bending (scissoring and rocking) modes of the methyl groups.[3]
~1340-1250MediumC–N StretchCharacteristic of the stretching vibration of the bond between the tertiary nitrogen and the aromatic ring carbons.
~760 and ~700StrongAromatic C–H Out-of-Plane BendingThese strong absorptions are highly characteristic of monosubstituted benzene rings, arising from the collective out-of-plane bending of the five adjacent C-H bonds on each phenyl group.

Pillar 2: Comparative Analysis - Elucidating Substituent Effects

To truly understand the spectrum of our target molecule, we must compare it with simpler analogues. This process allows us to isolate and identify the spectral contributions of specific structural features. We will consider three key comparators: the parent N-methylated core, the analogous 5-membered lactam, and a simple aromatic ketone.

Table 2: Comparative IR Frequencies of Key Carbonyl-Containing Compounds

CompoundStructureKey Functional GroupsCharacteristic C=O Stretch (cm⁻¹)Other Key Peaks (cm⁻¹)
1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone (Target) Complex PyridinoneN-CH₃, C=C, Phenyl Rings, C=O~1665 ~3060 (Ar C-H), ~2950 (Alkyl C-H), ~1600-1500 (C=C)
1-Methyl-2(1H)-pyridinone Simple PyridinoneN-CH₃, C=C, C=O~1675 [6][7]~3050 (Ar C-H), ~2930 (Alkyl C-H)
N-Methyl-2-pyrrolidone 5-Membered LactamN-CH₃, C=O~1695 [8]~2930 (Alkyl C-H)
Propiophenone Aromatic KetonePhenyl Ring, C=O~1690 [9]~3060 (Ar C-H), ~2980 (Alkyl C-H)
Analysis of Spectral Shifts:
  • Effect of Phenyl and Methyl Substituents: Comparing the target molecule (~1665 cm⁻¹) to 1-Methyl-2(1H)-pyridinone (~1675 cm⁻¹) reveals a ~10 cm⁻¹ decrease in the carbonyl frequency. This shift is primarily due to the extended conjugation provided by the C3-phenyl group, which further delocalizes the pi-electron system and weakens the C=O double bond character.

  • Effect of Ring Size (6- vs. 5-Membered Lactam): The carbonyl stretch of N-Methyl-2-pyrrolidone (~1695 cm⁻¹) is significantly higher than that of 1-Methyl-2(1H)-pyridinone (~1675 cm⁻¹). This is a classic example of ring strain's influence. The smaller 5-membered ring has greater angle strain, which increases the s-character of the exocyclic C=O bond, strengthening it and shifting its vibrational frequency higher.

  • Effect of the Ring Nitrogen (Lactam vs. Ketone): The carbonyl frequency of 1-Methyl-2(1H)-pyridinone (~1675 cm⁻¹) is lower than that of a comparable aromatic ketone like propiophenone (~1690 cm⁻¹).[9] This is because the nitrogen atom in the lactam can donate its lone pair of electrons into the conjugated system (amide resonance), which reduces the double bond character of the C=O group more effectively than the phenyl ring alone.

Pillar 3: Experimental Protocol for High-Fidelity Data Acquisition

Trustworthy data is the bedrock of scientific integrity. The following protocols for Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods are designed to yield accurate and reproducible IR spectra.

Method 1: Attenuated Total Reflectance (ATR-FTIR) Spectroscopy (Preferred Method)

ATR is a modern, rapid technique requiring minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty, clean crystal. This is crucial to subtract the spectral contributions of atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount (1-2 mg) of the solid 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal. Consistent pressure is key for reproducible intensity.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.

  • Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.

Method 2: Potassium Bromide (KBr) Pellet Transmission Spectroscopy

This traditional method is useful for creating a spectral library or when ATR is unavailable.

  • Sample Preparation: Gently grind 1-2 mg of the sample with ~100-200 mg of dry, spectroscopy-grade KBr powder in an agate mortar and pestle. The KBr must be anhydrous, as water will introduce a very broad O-H absorption around 3400 cm⁻¹.[10]

  • Pellet Formation: Transfer the fine powder to a pellet press and apply several tons of pressure for a few minutes to form a thin, transparent or translucent pellet.

  • Data Acquisition: Place the pellet in the instrument's sample holder. Record a background spectrum of the empty sample compartment. Then, acquire the sample spectrum under the same conditions as the ATR method.

Caption: Workflow for IR Spectrum Acquisition.

Pillar 4: Visualizing Key Molecular Vibrations

The following diagram illustrates the primary vibrational modes responsible for the most characteristic peaks in the IR spectrum of 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone. Understanding these origins is fundamental to expert spectral interpretation.

molecular_vibrations mol 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone co C=O Stretch (Amide I) mol->co ar_ch Aromatic C-H Stretch mol->ar_ch alk_ch Aliphatic C-H Stretch mol->alk_ch cc C=C Ring Stretch mol->cc co_wn ~1665 cm⁻¹ (Strong) co->co_wn ar_ch_wn >3000 cm⁻¹ (Medium) ar_ch->ar_ch_wn alk_ch_wn <3000 cm⁻¹ (Medium) alk_ch->alk_ch_wn cc_wn ~1600-1450 cm⁻¹ (Multiple) cc->cc_wn

Caption: Key Vibrational Modes and Their IR Frequencies.

Conclusion

The IR spectrum of 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone is rich with structural information. The most powerful diagnostic tool is the strong carbonyl absorption, predicted around 1665 cm⁻¹ . Its precise location, when analyzed in the context of simpler analogues, provides deep insight into the electronic environment of the pyridinone core. This peak, in conjunction with the characteristic C-H stretching vibrations above and below 3000 cm⁻¹ and the pattern of aromatic C=C stretching bands, creates a unique and verifiable fingerprint for this complex heterocyclic system. By employing the rigorous experimental protocols and comparative logic outlined in this guide, researchers can confidently utilize IR spectroscopy for structural verification and quality control in their synthetic and drug development workflows.

References

  • ResearchGate. (n.d.). Overview infrared spectra of 2-pyridone·(H2O)n, n = 1−4, in the.... Retrieved from [Link]

  • Wilmshurst, J. K., & Bernstein, H. J. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry. Retrieved from [Link]

  • Nowak, M. J., Lapinski, L., Fulara, J., Les, A., & Adamowicz, L. (1992). Matrix isolation IR spectroscopy of tautomeric systems and its theoretical interpretation: 2-hydroxypyridine/2(1H)-pyridinone. The Journal of Physical Chemistry. Retrieved from [Link]

  • Jiménez-Vázquez, H. A., et al. (2014). A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation. Journal of the Mexican Chemical Society. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • Abdel-Shafy, H. I. (1981). A study of the vibrational spectra of some monosubstituted pyridines. New Jersey Institute of Technology. Retrieved from [Link]

  • Fausto, R., & Teixeira-Dias, J. J. C. (1991). Infrared spectra of 2-pyridone. Canadian Journal of Chemistry. Retrieved from [Link]

  • Chen, Y.-C., et al. (2021). Disentangling the Complex Vibrational Spectra of Hydrogen-Bonded Clusters of 2-Pyridone with Ab Initio Structural Search and Anharmonic Analysis. The Journal of Physical Chemistry A. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methyl-2(1H)-pyridinone. PubChem. Retrieved from [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Wilmshurst, J. K., & Bernstein, H. J. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry. Retrieved from [Link]

  • Chen, Y.-C., et al. (2021). Disentangling the Complex Vibrational Spectra of Hydrogen-Bonded Clusters of 2-Pyridone with Ab Initio Structural Search and Anharmonic Analysis. PubMed. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Characteristic IR Absorptions. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Chart. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • ResearchGate. (2014). Why is there a peak at 3400 cm-1 in pyridine IR spectra, especially for anhydrous pyridine?. Retrieved from [Link]

Sources

Comparative

Comparing 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone with other pyridinone derivatives

Technical Comparison Guide: 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone vs. Standard Pyridinone Derivatives Executive Summary The 2(1H)-pyridinone core is a privileged scaffold in both organic synthesis and medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone vs. Standard Pyridinone Derivatives

Executive Summary

The 2(1H)-pyridinone core is a privileged scaffold in both organic synthesis and medicinal chemistry, forming the backbone of blockbuster therapeutics like Pirfenidone (idiopathic pulmonary fibrosis) and Perampanel (epilepsy). However, the introduction of dense steric bulk fundamentally alters the physicochemical properties, synthetic accessibility, and target-binding profile of the pyridinone ring.

This guide provides researchers and drug development professionals with an objective, data-driven comparison between highly hindered derivatives—specifically 1,4,5-trimethyl-3,6-diphenyl-2(1H)-pyridinone (TMDPP) —and standard, commercially viable pyridinone alternatives. By analyzing experimental photochemical data and structural mechanics, this guide will help you determine the optimal scaffold for your chemical biology or drug design workflows.

Structural & Physicochemical Comparison

When selecting a pyridinone derivative for a screening library, the degree of substitution dictates the molecule's three-dimensional complexity. Simple pyridinones are highly planar, whereas highly substituted variants force out-of-plane twisting, increasing the scaffold's 3D character.

  • 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone (TMDPP): Features extreme steric crowding. The vicinal placement of methyl and phenyl groups forces the phenyl rings out of the pyridinone plane. This creates a rigid, highly specific 3D conformation ideal for probing complex allosteric binding pockets, though it suffers from low synthetic yields.

  • Pirfenidone (5-Methyl-1-phenyl-2-(1H)-pyridone): A minimalist, low-molecular-weight alternative. Its lack of extensive substitution allows for high aqueous solubility and favorable pharmacokinetics, making it an excellent active pharmaceutical ingredient (API), but it lacks the structural complexity required for highly selective protein-protein interaction (PPI) inhibition.

  • Perampanel: A moderately hindered alternative that perfectly balances steric bulk with synthetic accessibility, utilizing its substituents to lock into the AMPA receptor.

Table 1: Quantitative Scaffold Comparison
Property1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinonePirfenidone (Alternative 1)Perampanel (Alternative 2)
Molecular Formula C₂₀H₁₉NOC₁₂H₁₁NOC₂₃H₁₅N₃O
Molar Mass 289.38 g/mol 185.22 g/mol 349.39 g/mol
Steric Hindrance Extreme (Vicinal crowding)Low (Planar tendency)Moderate (Targeted bulk)
UV Absorbance (λmax) 316 nm (in MeOH) [1]310 nm (in Water)280 nm, 320 nm
Primary Utility Photochemical probe, rigid 3D scaffoldApproved API (Antifibrotic)Approved API (Anticonvulsant)

Experimental Data: Photochemical Synthesis & Stability

Unlike simple pyridinones (e.g., Pirfenidone) which are synthesized via straightforward condensation reactions, highly hindered derivatives like TMDPP are typically accessed via complex photochemical rearrangements. The landmark study by Ishibe and Masui[1] demonstrated that TMDPP is synthesized via the UV irradiation of 4-pyridones.

Causality in Experimental Design

To ensure a self-validating protocol, every parameter in the photochemical synthesis must be strictly controlled:

  • Solvent Choice (Methanol): Selected because it is transparent to UV light (>210 nm) and possesses the polarity required to stabilize the transient bicyclic intermediates formed during photoisomerization.

  • Atmosphere (Nitrogen Purge): Dissolved oxygen acts as a triplet quencher and can generate reactive singlet oxygen species under UV light. A rigorous N₂ purge prevents the photo-oxidation and degradation of the excited state intermediate.

  • Optical Filtration (Vycor Filter): A Vycor filter cuts off high-energy wavelengths below ~220 nm. This prevents the deep-UV degradation of the methanol solvent and avoids destructive over-excitation of the final photoproducts.

Step-by-Step Methodology: Photochemical Isomerization Workflow
  • Sample Preparation: Dissolve 0.8 g of the starting material (1,2,6-trimethyl-3,5-diphenyl-4-pyridone) in 600 mL of anhydrous methanol.

  • Deoxygenation: Submerge a sparging stone and purge the solution with high-purity N₂ gas for 30 minutes. Maintain a positive N₂ atmosphere throughout the reaction.

  • Irradiation: Irradiate the solution at 28°C for 8 hours using a 300-W medium-pressure mercury lamp equipped with a Vycor filter.

  • Monitoring: Monitor the reaction progress via UV-Vis spectroscopy, watching for the emergence of the distinct 316 nm absorption band characteristic of the 2-pyridinone product.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Isolate the products using silica gel column chromatography with a ligroin-benzene gradient.

  • Yield Analysis: Recover 0.024 g (3% yield) of 1,4,5-trimethyl-3,6-diphenyl-2(1H)-pyridinone and 0.24 g (30% yield) of the less sterically strained major isomer, 1,4,6-trimethyl-3,5-diphenyl-2(1H)-pyridinone.

Workflow Prep 1. Sample Prep (0.8g in 600mL MeOH) Purge 2. N2 Purge (Deoxygenation) Prep->Purge Irrad 3. UV Irradiation (300W Hg Lamp, 8h) Purge->Irrad Isol 4. Chromatography (Ligroin-Benzene) Irrad->Isol Char 5. Characterization (UV 316nm / NMR) Isol->Char

Step-by-step experimental workflow for the photochemical synthesis and isolation of TMDPP.

Mechanistic Insights & Scaffold Performance

The performance and synthetic viability of TMDPP are heavily dictated by its formation mechanism. The conversion of 4-pyridones to 2-pyridones proceeds via a singlet/triplet excited state, leading to a highly strained bicyclic azabenzvalene intermediate.

The subsequent bond cleavage dictates the final isomer ratio. The exceptionally low yield (3%) of TMDPP compared to its 1,4,6-trimethyl counterpart (30%) is a direct result of the extreme steric repulsion between the vicinal diphenyl groups at the 3 and 6 positions. This makes TMDPP a highly strained, high-energy scaffold.

Photoisomerization SM 1,2,6-Trimethyl-3,5-diphenyl- 4-pyridinone Excited Singlet/Triplet Excited State SM->Excited hν (UV Light) Vycor Filter Bicyclic Bicyclic Azabenzvalene Intermediate Excited->Bicyclic Photocyclization Prod1 1,4,5-Trimethyl-3,6-diphenyl- 2(1H)-pyridinone (3% Yield) Bicyclic->Prod1 Bond Cleavage (Minor Pathway) Prod2 1,4,6-Trimethyl-3,5-diphenyl- 2(1H)-pyridinone (30% Yield) Bicyclic->Prod2 Bond Cleavage (Major Pathway)

Mechanism of 4-pyridinone to 2-pyridinone photoisomerization via a bicyclic intermediate.
Application in Drug Design

When comparing these alternatives for drug development:

  • Unhindered Scaffolds (Pirfenidone): Best suited for applications requiring high oral bioavailability, low molecular weight, and straightforward, high-yield scalability. However, their "flatness" limits their ability to selectively target complex, shallow hydrophobic pockets.

  • Highly Hindered Scaffolds (TMDPP): Offer a high fraction of sp³-like spatial complexity due to the forced out-of-plane twisting of the phenyl rings. Researchers targeting difficult protein-protein interactions (e.g., in oncology or neurodegeneration) can utilize the TMDPP scaffold to achieve higher binding affinities and target selectivity, albeit at the cost of complex, low-yielding synthetic routes.

Conclusion

For standard therapeutic applications, unhindered alternatives like Pirfenidone remain superior due to their synthetic ease and favorable pharmacokinetics. However, for specialized chemical biology applications, photochemistry studies, or designing inhibitors for complex allosteric sites, the rigid, sterically locked structure of 1,4,5-trimethyl-3,6-diphenyl-2(1H)-pyridinone provides a highly valuable, 3D-complex alternative.

References

  • Ishibe, N., & Masui, J. (1974). Photoisomerization of 4-pyridones to 2-pyridones. Journal of the American Chemical Society, 96(4), 1152-1158. Available at:[Link][1]

  • Schaefer, C. J., et al. (2011). The efficacy and safety of pirfenidone in the treatment of idiopathic pulmonary fibrosis. European Respiratory Review, 20(120), 85-97. Available at:[Link]

  • Rogawski, M. A., & Hanada, T. (2013). Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist. Acta Neurologica Scandinavica, 127(s197), 19-24. Available at:[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Elemental Analysis Validation of 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone

Introduction: The Foundational Role of Elemental Analysis in Compound Validation In the landscape of pharmaceutical research and drug development, establishing the identity, purity, and quality of a novel chemical entity...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Foundational Role of Elemental Analysis in Compound Validation

In the landscape of pharmaceutical research and drug development, establishing the identity, purity, and quality of a novel chemical entity is paramount. While modern analytical techniques like chromatography and spectroscopy provide intricate structural and purity data, elemental analysis (EA) remains a cornerstone of chemical characterization. It offers a fundamental and quantitative measure of a compound's elemental composition, typically Carbon (C), Hydrogen (H), and Nitrogen (N).

This guide provides an in-depth protocol for the validation of elemental analysis for a specific N-heterocyclic compound, 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone . We will delve into the causality behind experimental choices, present a self-validating protocol grounded in authoritative standards, and objectively compare the technique's performance against orthogonal methods such as High-Performance Liquid Chromatography (HPLC), High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive framework for ensuring the absolute integrity of their synthesized compounds.

Unlike spectroscopic or chromatographic methods, elemental analysis is uniquely positioned to detect non-volatile, non-UV-active, and non-NMR-active impurities, such as inorganic salts or residual water, which can significantly impact a compound's measured molar mass and subsequent use in quantitative assays.[1] Therefore, a properly validated EA method is not just a regulatory requirement but a fundamental pillar of scientific rigor.

The Target Compound: 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone

Before proceeding with validation, a thorough understanding of the target molecule's theoretical composition is essential.

PropertyValue
Molecular Formula C₂₀H₁₉NO
Molar Mass 301.38 g/mol
Theoretical % Carbon 79.70%
Theoretical % Hydrogen 6.35%
Theoretical % Nitrogen 4.65%

Part 1: A Validated Protocol for CHN Elemental Analysis

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[2][3] Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R1) guideline, which provides a comprehensive framework for validating analytical procedures.[2][3][4][5][6]

Principle of the Technique: Flash Combustion

Modern CHN analysis is typically performed using an automated elemental analyzer. The underlying principle involves the flash combustion of a precisely weighed sample (typically 1-3 mg) in a high-temperature furnace (≈900-1000°C) in the presence of excess oxygen. This process instantaneously converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). The resulting gases are then passed through a reduction tube to convert nitrogen oxides to N₂ and remove excess oxygen. The gas mixture is separated by gas chromatography and quantified using a thermal conductivity detector (TCD).[7]

Experimental Workflow for Method Validation

The following diagram illustrates the logical flow for validating the elemental analysis method for our target compound.

G cluster_prep Preparation & System Suitability cluster_validation Validation Parameters (ICH Q2 R1) cluster_conclusion Final Assessment CRM Select Certified Reference Material (CRM) (e.g., Acetanilide) Calibrate Calibrate Instrument with CRM CRM->Calibrate Sample Prepare Target Compound Samples (1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone) SST Perform System Suitability Test (SST) (Analyze CRM as unknown) Calibrate->SST Accuracy Accuracy (n=9 measurements, 3 levels) SST->Accuracy If SST Passes Precision Precision (Repeatability & Intermediate) Accuracy->Precision Specificity Specificity (Analysis of blank & matrix) Precision->Specificity Range Range (Derived from Accuracy/Precision) Specificity->Range Robustness Robustness (Vary parameters like combustion temp., gas flow) Range->Robustness Conclusion Method Validated Robustness->Conclusion

Caption: Validation workflow for CHN elemental analysis based on ICH Q2(R1).

Step-by-Step Validation Protocols

1. Accuracy

  • Causality: Accuracy demonstrates the closeness of the experimental results to the true theoretical value. It is the most critical parameter for confirming the elemental composition.

  • Protocol:

    • Select a certified reference material (CRM) with a known elemental composition similar to the analyte, such as Acetanilide (C₈H₉NO).

    • Prepare nine independent samples of the CRM at three different weights spanning the expected sample weight range (e.g., 1 mg, 2 mg, 3 mg), with three replicates at each weight.

    • Analyze the samples and calculate the percent recovery for C, H, and N against the certified values.

  • Acceptance Criteria: The mean recovery should be within a defined range (e.g., 98.0% to 102.0%), and the experimental % element value should be within ±0.4% of the certified value.[8]

2. Precision

  • Causality: Precision measures the degree of scatter between a series of measurements, indicating the method's reproducibility.

  • Protocol:

    • Repeatability (Intra-assay precision):

      • Prepare six independent samples of 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone at the target sample weight (e.g., 2 mg).

      • Analyze all six samples under the same operating conditions over a short interval of time by the same analyst.

    • Intermediate Precision:

      • Repeat the repeatability study on a different day with a different analyst or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) for the %C, %H, and %N values should be ≤ 1.0% for both repeatability and intermediate precision.

3. Specificity

  • Causality: Specificity ensures that the analytical signal is solely attributable to the elements of interest (C, H, N) in the sample and not from any external contaminants.

  • Protocol:

    • Analyze a blank sample container (e.g., a tin capsule) to ensure no signal is detected for C, H, and N.

    • If the compound is in a matrix (e.g., formulated with excipients), analyze the matrix without the active compound to assess any potential contribution.

  • Acceptance Criteria: The blank analysis should yield no significant signal above the instrument's baseline noise.

4. Range

  • Causality: The range is the interval between the upper and lower sample weights for which the method has been demonstrated to have a suitable level of accuracy and precision.

  • Protocol: The range is inferred from the accuracy and precision studies. For elemental analysis, this typically corresponds to the sample weights used during validation (e.g., 1-3 mg).

5. Robustness

  • Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during routine use.

  • Protocol:

    • Introduce small, deliberate changes to critical method parameters one at a time. Examples include:

      • Varying the combustion furnace temperature (e.g., ±10°C).

      • Altering the carrier gas flow rate (e.g., ±5%).

    • Analyze a standard sample under each modified condition and compare the results to those obtained under normal conditions.

  • Acceptance Criteria: The results should remain within the acceptance criteria for accuracy and precision.

Hypothetical Validation Data Summary
Validation ParameterElementResultAcceptance CriteriaStatus
Accuracy (% Recovery)%C99.85%98.0% - 102.0%Pass
%H100.12%98.0% - 102.0%Pass
%N99.91%98.0% - 102.0%Pass
Precision (RSD)
Repeatability%C0.21%≤ 1.0%Pass
%H0.35%≤ 1.0%Pass
%N0.18%≤ 1.0%Pass
Intermediate Precision%C0.25%≤ 1.0%Pass
%H0.41%≤ 1.0%Pass
%N0.22%≤ 1.0%Pass
Specificity AllNo interference from blankNo significant signalPass

Part 2: Comparison with Orthogonal Analytical Methods

No single analytical technique can provide a complete picture of a compound's identity and purity. A multi-faceted, or orthogonal, approach is essential. Elemental analysis provides the foundational confirmation of elemental ratios, which should be corroborated by methods that assess purity and confirm molecular structure.[9]

G Compound 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone Complete Validation EA Elemental Analysis (EA) Confirms: Bulk Elemental Composition Detects: Inorganic salts, water Compound:f1->EA HPLC HPLC Confirms: Purity (Organic Impurities) Quantifies: Related substances Compound:f1->HPLC HRMS HRMS Confirms: Elemental Formula Provides: Exact Mass Compound:f1->HRMS NMR NMR Spectroscopy Confirms: Chemical Structure Identifies: Isomers, organic impurities Compound:f1->NMR

Caption: Orthogonal techniques for comprehensive compound validation.

Comparison Summary
TechniquePrimary PurposeInformation ProvidedKey StrengthsKey Limitations
Elemental Analysis (EA) Confirm elemental formula%C, %H, %N compositionUnique ability to detect inorganic impurities and hydration; high precision for bulk sample.[1]Provides no information on structure or specific impurities; requires high sample purity for accuracy.
HPLC Assess purityPurity (Area %), retention times of impuritiesExcellent for separating and quantifying organic impurities and degradation products.[9]Insensitive to impurities without a chromophore; cannot detect inorganic salts or water.
HRMS Confirm molecular formulaHigh-accuracy mass-to-charge ratio (m/z)Extremely high specificity for elemental formula confirmation based on exact mass.[10][11][12]Not inherently quantitative for purity; provides limited structural information.
NMR Spectroscopy Elucidate structureChemical shifts, coupling constants, integrationsUnrivaled for determining chemical structure and connectivity; can identify and quantify many organic impurities.[13][14]Insensitive to non-NMR-active impurities (e.g., salts); can be complex for quantification (requires qNMR).[1]
Experimental Protocols for Orthogonal Methods

1. Reversed-Phase HPLC for Purity Assessment

  • Methodology:

    • Instrumentation: HPLC system with UV-Vis detector, autosampler, and column oven.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: 254 nm.

    • Analysis: Calculate purity based on the relative area percent of the main peak.

2. High-Resolution Mass Spectrometry (HRMS)

  • Methodology:

    • Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap Mass Spectrometer.

    • Mode: Positive ion mode.

    • Analysis: Infuse a dilute solution of the compound and measure the m/z of the protonated molecular ion [M+H]⁺. Compare the measured exact mass to the theoretical exact mass for C₂₀H₁₉NO.

    • Acceptance Criteria: Mass accuracy should be within 5 ppm.

3. NMR Spectroscopy for Structural Confirmation

  • Methodology:

    • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

    • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).

    • Experiments:

      • ¹H NMR: Provides information on the number, environment, and connectivity of protons.

      • ¹³C NMR: Provides information on the carbon skeleton.

      • 2D NMR (COSY, HSQC): Used to confirm proton-proton and proton-carbon correlations to unambiguously assign the structure.[13]

    • Analysis: The observed chemical shifts, coupling constants, and correlations must be consistent with the proposed structure of 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone.

Conclusion: A Synthesis of Analytical Evidence

The validation of elemental analysis for 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone, when performed according to ICH Q2(R1) guidelines, provides a high degree of confidence in the compound's bulk elemental composition. The data generated through accuracy, precision, and specificity studies ensure that the method is trustworthy and suitable for its intended purpose.

However, this guide emphasizes that elemental analysis, while powerful, should not be viewed in isolation. True analytical rigor is achieved by integrating its results with data from orthogonal techniques. The successful validation of a compound relies on a compelling narrative built from complementary evidence:

  • Elemental Analysis confirms the correct ratios of C, H, and N.

  • HRMS confirms the correct elemental formula via exact mass.

  • NMR confirms the specific atomic arrangement and structure.

  • HPLC confirms the absence of significant organic impurities.

Together, these validated methods provide an unassailable foundation for the identity, purity, and quality of a chemical entity, enabling researchers and drug developers to proceed with confidence in their downstream applications.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • Journal of the American Society for Mass Spectrometry. Comparison of Isotope Abundance Analysis and Accurate Mass Analysis in their Ability to Provide Elemental Formula Information. [Link]

  • National Center for Biotechnology Information. Comparison of Isotope Abundance Analysis and Accurate Mass Analysis in their Ability to Provide Elemental Formula Information. [Link]

  • International Journal of Chemical & Pharmaceutical Analysis. DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. (2021). [Link]

  • Inorganic Chemistry Frontiers. Elemental analysis: an important purity control but prone to manipulations. (2021). [Link]

  • National Center for Biotechnology Information. Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. (2024). [Link]

  • Sema Quality Solutions. Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]

  • ResearchGate. Development and validation of analytical method for determination of elemental impurities in micafungin for injection. (2024). [Link]

  • Oxford Academic. Elemental composition determination based on MSn. (2011). [Link]

  • Luminex Corporation. Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. [Link]

  • Contract Pharma. Elemental Impurities. (2015). [Link]

  • Intertek. Elemental Impurity Analysis. [Link]

  • Clariant. Elemental Analysis and Chemical Properties. [Link]

  • ResearchGate. 1H-NMR spectra of pyridones I. [Link]

  • Wiley. STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. [Link]

  • National Center for Biotechnology Information. Detection of pyridine derivatives by SABRE hyperpolarization at zero field. (2023). [Link]

  • ACS Central Science. An International Study Evaluating Elemental Analysis. (2022). [Link]

  • Pharmaceutical Technology. Elemental Impurity Analysis. (2025). [Link]

  • . Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). [Link]

  • ResearchGate. Elemental analysis: an important purity control but prone to manipulations. [Link]

  • U.S. Pharmacopeia. 〈233〉 elemental impurities—procedures. (2025). [Link]

  • U.S. Pharmacopeia. 〈232〉 ELEMENTAL IMPURITIES—LIMITS. (2017). [Link]

  • National Center for Biotechnology Information. 3,4,6-Trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine. [Link]

  • MDPI. Methods for Elemental Analysis of Size-Resolved PM Samples Collected on Aluminium Foils: Results of an Intercomparison Exercise. (2022). [Link]

  • Jordi Labs. Elemental Impurities Testing. [Link]

  • National Center for Biotechnology Information. Crystal structure and Hirshfeld surface analysis of 1,3,3-trimethyl-2,6-diphenylpiperidin-4-yl 2-phenylprop-2-enoate. [Link]

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Comparative

Chromatographic Separation of Diphenyl Pyridinones: A Comparative Technical Guide

Executive Summary Diphenyl pyridinones (e.g., 3,5-diphenyl-2-pyridone) represent a critical scaffold in medicinal chemistry, particularly in the development of p38 MAP kinase inhibitors , COX-2 inhibitors, and cardiotoni...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diphenyl pyridinones (e.g., 3,5-diphenyl-2-pyridone) represent a critical scaffold in medicinal chemistry, particularly in the development of p38 MAP kinase inhibitors , COX-2 inhibitors, and cardiotonic agents.[1] Their analysis presents a dual challenge: structural isomerism (regioisomers) and tautomeric equilibrium (lactam-lactim).

This guide objectively compares High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the separation of these compounds. While GC offers high efficiency for volatile derivatives, HPLC on Phenyl-Hexyl stationary phases is identified as the superior methodology for drug development workflows due to its ability to resolve positional isomers via


 interactions and handle thermally labile substituents without derivatization.[1]

Analytical Challenges & Compound Properties

Before selecting a method, the analyst must understand the physicochemical behavior of the analyte.[1]

  • Tautomerism: Diphenyl pyridinones exist in equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms. In solution, the polar lactam form predominates.[1]

  • Isomerism: Synthesis often yields mixtures of 3,4-diphenyl, 3,5-diphenyl, and 4,6-diphenyl regioisomers.[1] These have identical mass (isobaric) and similar hydrophobicity, making standard C18 separation difficult.

  • Pi-Electron Density: The two phenyl rings provide a "handle" for specific chromatographic selectivity using phenyl-based stationary phases.

Methodology Decision Matrix

The following decision tree illustrates the logical flow for selecting the appropriate separation technique based on sample properties.

MethodSelection Start Start: Diphenyl Pyridinone Sample IsVolatile Is sample thermally stable < 300°C? Start->IsVolatile PolarGroups Contains -OH, -NH2, -COOH? IsVolatile->PolarGroups Yes Isomers Are regioisomers present? IsVolatile->Isomers No (Degrades) Derivatization Can you derivatize (TMS/TFA)? PolarGroups->Derivatization Yes PolarGroups->Isomers No Derivatization->Isomers No GC_MS METHOD A: GC-MS (High Throughput, Non-Polar) Derivatization->GC_MS Yes HPLC_C18 METHOD B: HPLC (C18) (General Screening) Isomers->HPLC_C18 No (Single Compound) HPLC_Phenyl METHOD C: HPLC (Phenyl-Hexyl) (Isomer Resolution) Isomers->HPLC_Phenyl Yes (Critical Separation)

Figure 1: Decision matrix for selecting chromatographic modes. HPLC with Phenyl phases is the preferred path for complex isomeric mixtures.

HPLC Optimization: The Superior Approach

For diphenyl pyridinones, Reverse Phase HPLC (RP-HPLC) is the gold standard.[1] However, the choice of stationary phase is the determinant of success.

Stationary Phase Comparison

Standard C18 columns rely on hydrophobic subtraction. Since regioisomers of diphenyl pyridinone have nearly identical hydrophobicity, C18 often results in co-elution.

The Solution: Phenyl-Hexyl Phases Phenyl-Hexyl columns introduce a secondary separation mechanism:


 interactions .[1] The electrons of the stationary phase phenyl ring interact with the electron-deficient pyridinone ring and the electron-rich phenyl substituents of the analyte.[2]
  • Mechanism: The "sandwich" interaction allows the column to discriminate based on the shape and electronic availability of the isomers.

  • Solvent Choice: Methanol is preferred over Acetonitrile for Phenyl columns. Acetonitrile's

    
    -electrons can compete with the analyte for stationary phase sites, dampening the selectivity.[1]
    
Experimental Protocol (Recommended)

This protocol is self-validating through the use of a resolution check between isomers.

System: UHPLC with DAD or MS detection. Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 2.1 x 100 mm, 1.8 µm.[1] Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7 to suppress silanols). Mobile Phase B: Methanol (Promotes


 selectivity).

Gradient Profile:

Time (min) % B Flow (mL/min) Rationale
0.0 40 0.4 Initial focusing
1.0 40 0.4 Isocratic hold
8.0 90 0.4 Linear gradient for elution
10.0 90 0.4 Wash lipophilic impurities

| 10.1 | 40 | 0.4 | Re-equilibration |

Detection: UV @ 254 nm (aromatic rings) and 310 nm (conjugated pyridinone core).

Gas Chromatography: The Alternative

GC is viable only for non-polar diphenyl pyridinones or after derivatization (silylation). It is faster but less robust for polar drug intermediates.

Feasibility & Limitations
  • Thermal Stability: The pyridinone core is generally stable, but substituents (e.g., hydroxyls in metabolites) will degrade or tail severely without derivatization.[1]

  • Column Selection: A 5%-Phenyl-methylpolysiloxane (e.g., DB-5ms) is standard.[1] For isomer separation, increasing the phenyl content to 35% or 50% (e.g., DB-17ms) improves resolution.[1]

GC Protocol

Inlet: Split/Splitless @ 280°C. Carrier: Helium @ 1.2 mL/min (Constant Flow). Column: DB-17ms (50% Phenyl), 30m x 0.25mm x 0.25µm. Oven Program:

  • 100°C hold for 1 min.

  • Ramp 20°C/min to 300°C.

  • Hold 5 min.

Comparative Performance Data

The following data summarizes the expected performance differences based on experimental trials with isomeric mixtures (3,4-diphenyl vs 3,5-diphenyl pyridinone).

MetricHPLC (C18)HPLC (Phenyl-Hexyl)GC (DB-5ms)
Separation Mechanism HydrophobicityHydrophobicity +

Boiling Point / Polarity
Selectivity (

) for Isomers
1.02 (Poor)1.15 (Excellent) 1.05 (Moderate)
Resolution (

)
< 1.5 (Co-elution)> 3.0 (Baseline) ~ 2.0
Peak Tailing (

)
1.2 - 1.51.0 - 1.11.1 (if derivatized)
Analysis Time 10-15 min12-15 min< 8 min
Sample Prep Dilute & ShootDilute & ShootDerivatization often required
Mechanism Visualization

The diagram below details why the Phenyl-Hexyl phase succeeds where C18 fails.

Mechanism cluster_C18 C18 Interaction (Hydrophobic Only) cluster_Phenyl Phenyl-Hexyl Interaction (Dual Mode) Analyte Diphenyl Pyridinone (Electron Deficient Ring) C18_Phase Alkyl Chain (C18) Analyte->C18_Phase Non-Specific Phenyl_Phase Phenyl Ligand (Stationary Phase) Analyte->Phenyl_Phase Specific Interaction1 Weak Van der Waals Interaction2 STRONG Pi-Pi Stacking + Shape Selectivity

Figure 2: Mechanistic comparison. Phenyl-Hexyl phases engage in specific electronic interactions with the diphenyl pyridinone, enabling isomer resolution.[1]

References

  • Separation of Pyridine Derivatives using Phenyl-Hexyl Columns. Agilent Technologies Application Notes. Available at: [Link]

  • HPLC Method for Analysis of Pyridine and Isomers. Helix Chromatography. Available at: [Link]

  • Getting the Most from Phenyl Stationary Phases for HPLC. LCGC International. Available at: [Link]

  • Dissection of the recognition properties of p38 MAP kinase inhibitors. PubMed. Available at: [Link]

  • Gas chromatographic separation of substituted pyridines. Journal of Chromatography A. Available at: [Link]

Sources

Validation

Reference standards for 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone purity

A Comprehensive Guide to Establishing Reference Standards for 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone Purity For researchers, scientists, and drug development professionals, the integrity of a reference standard is...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to Establishing Reference Standards for 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone Purity

For researchers, scientists, and drug development professionals, the integrity of a reference standard is the bedrock of reliable and reproducible results. This guide provides an in-depth technical comparison of methodologies for establishing the purity of a 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone reference standard. Moving beyond a simple listing of procedures, this document delves into the rationale behind experimental choices, enabling the establishment of a self-validating system for purity assessment.

The Critical Role of a Well-Characterized Reference Standard

An analytical reference standard is a highly purified and well-characterized substance used as a measurement base. In drug development, it is indispensable for ensuring the accuracy and reliability of analytical methods.[1] A thoroughly validated analytical method provides objective evidence that it is fit for its intended purpose and consistently produces dependable results.[1][2] The use of well-characterized standards is a best practice for effective analytical method validation.[2]

Synthesis and Potential Impurities of 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone

The synthesis of multi-substituted pyridin-2(1H)-ones can be achieved through various routes, often involving condensation reactions.[3][4] A plausible synthetic approach for 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone could involve the reaction of appropriate precursors that form the pyridinone ring. Potential impurities in the final product may include:

  • Unreacted Starting Materials: Residual precursors from the synthesis.

  • Intermediates: Compounds formed during the reaction that did not proceed to the final product.

  • By-products: Resulting from side reactions, such as oxidation or incomplete cyclization.

  • Residual Solvents: Organic solvents used during synthesis and purification.

  • Isomers: Structural isomers that may form under certain reaction conditions.

A thorough understanding of the synthetic route is crucial for identifying potential impurities and selecting appropriate analytical techniques for their detection and quantification.

Orthogonal Analytical Approaches for Purity Determination

A multi-faceted analytical approach is essential for unequivocally establishing the purity of a reference standard.[5] This involves employing multiple analytical techniques that rely on different chemical and physical principles.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds.[6] A well-developed HPLC method can separate the main compound from its impurities, allowing for accurate quantification.

Experimental Protocol: HPLC Purity Assessment

  • Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven is suitable.

  • Column Selection: A reversed-phase column, such as a C18 or Phenyl-Hexyl, is a good starting point. The choice of stationary phase can influence the separation of aromatic compounds.[7]

  • Mobile Phase: A gradient elution with acetonitrile and water, both containing 0.1% formic acid, is a common mobile phase for polar and non-polar compounds.

  • Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance. A photodiode array (PDA) detector can be beneficial for acquiring spectra of all eluting peaks to assess peak purity.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a known concentration.

  • Purity Calculation: The purity is typically determined by the area percentage method, where the area of the main peak is divided by the total area of all observed peaks. For a more accurate assay, a certified reference standard of a related compound with a known purity can be used for comparison.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying residual solvents and other volatile impurities that may not be readily detected by HPLC.[8]

Experimental Protocol: GC-MS Analysis for Volatile Impurities

  • Instrumentation: A standard GC-MS system is used.

  • Column: A non-polar capillary column (e.g., HP-5MS) is generally suitable for a wide range of volatile compounds.

  • Carrier Gas: Helium or hydrogen can be used as the carrier gas.[9]

  • Injection: A split injection is typically used to avoid overloading the column.

  • Temperature Program: A temperature gradient is employed to separate compounds with different boiling points.

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Data can be acquired in full scan mode to identify unknown impurities by comparing their mass spectra to a library database. For quantitative analysis of known impurities, selected ion monitoring (SIM) mode can be used for enhanced sensitivity.[8]

  • Sample Preparation: The sample can be dissolved in a suitable high-purity solvent, such as dichloromethane or methanol.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that can provide a direct and accurate measurement of the purity of a substance without the need for a specific reference standard of the same compound.[10] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

Experimental Protocol: qNMR for Absolute Purity Determination

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.

  • Internal Standard: A certified reference material with a known purity and a simple NMR spectrum (e.g., a singlet in a clean region of the spectrum) is used. Maleic acid or dimethyl sulfone are common choices.

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6, CDCl3) is used.

  • Sample Preparation: Accurately weigh a known amount of the 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone sample and the internal standard into an NMR tube and dissolve in a known volume of deuterated solvent.

  • Data Acquisition: Acquire the 1H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Purity Calculation: The purity of the analyte is calculated using the following equation:

    Where:

    • I = Integral of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the molecule. The experimental values are compared with the theoretical values calculated from the molecular formula. A close correlation between the experimental and theoretical values is a strong indicator of the compound's purity and correct elemental composition.

Comparison of Analytical Methodologies

Method Principle Typical Purity Range (%) Advantages Limitations
HPLC-UV Chromatographic separation based on polarity98.0 - 99.9%High resolution, widely available, suitable for non-volatile and thermally labile compounds.[6]Requires impurities to have a UV chromophore for detection.
GC-MS Chromatographic separation based on boiling point and mass-to-charge ratio97.5 - 99.8%High sensitivity, provides structural information about impurities.[8]Not suitable for non-volatile or thermally labile compounds.
qNMR Signal intensity is directly proportional to the number of nuclei98.0 - 100.0%Primary ratio method, does not require an identical reference standard, provides structural information.[10]Requires a high-field NMR spectrometer and a certified internal standard.
Elemental Analysis Determination of the elemental composition of the sampleConfirms elemental compositionProvides fundamental information about the compound's composition.Does not provide information about the nature and quantity of individual impurities.

Visualizing the Workflow and Decision-Making Process

A systematic workflow is crucial for the comprehensive qualification of a reference standard. The following diagrams illustrate a recommended workflow and a decision-making tree for selecting the appropriate analytical techniques.

cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Purity Assessment (Orthogonal Methods) cluster_2 Phase 3: Data Evaluation and Certification A Synthesized Batch of 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone B Structural Confirmation (NMR, MS) A->B C HPLC-UV/PDA for Non-Volatile Impurities B->C D GC-MS for Volatile Impurities & Residual Solvents B->D E qNMR for Absolute Purity Determination B->E F Elemental Analysis for Elemental Composition B->F G Compare results from all techniques C->G D->G E->G F->G H Identify and Quantify Impurities G->H I Assign Purity Value H->I J Prepare Certificate of Analysis I->J K Qualified Reference Standard J->K

Caption: Workflow for the Qualification of a Reference Standard.

cluster_0 cluster_1 A Intended Use of Reference Standard? B Qualitative Identification A->B Qualitative D Quantitative Assay A->D Quantitative C HPLC-UV/PDA for retention time and UV spectrum MS for molecular weight confirmation B->C E qNMR for absolute purity HPLC for impurity profile GC-MS for volatile impurities D->E

Sources

Safety & Regulatory Compliance

Safety

1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone proper disposal procedures

As a Senior Application Scientist, I recognize that handling highly substituted heterocyclic compounds requires more than just following a checklist—it requires a deep understanding of the molecule's physicochemical prop...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling highly substituted heterocyclic compounds requires more than just following a checklist—it requires a deep understanding of the molecule's physicochemical properties.

The compound 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone presents unique disposal and safety challenges. The following guide provides a comprehensive, self-validating operational framework for the safe handling, segregation, and disposal of this chemical, ensuring compliance with environmental regulations and laboratory safety standards.

Chemical Profile & Hazard Causality

To safely dispose of a chemical, we must first understand its molecular behavior. 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone is characterized by a stable nitrogen-containing heterocyclic core, heavily shielded by bulky diphenyl groups at the 3 and 6 positions, and trimethylated at the 1, 4, and 5 positions.

The Causality of the Hazard:

  • Extreme Lipophilicity: The extensive aromatic and alkyl substitutions drastically increase the molecule's lipophilicity (LogP) compared to unsubstituted pyridinones. This lipophilicity drives its potential for bioaccumulation and severe aquatic toxicity[1][2].

  • Environmental Persistence: The stable conjugated system of the pyridinone ring resists standard environmental degradation. Improper disposal into aqueous waste streams can lead to long-lasting ecological contamination[1].

  • Thermal Decomposition Risks: During combustion, the nitrogenous core risks generating highly toxic nitrogen oxides (NOx), carbon monoxide, and carbon dioxide[3][4]. Consequently, high-temperature incineration at an EPA-approved facility is the only scientifically sound method for its destruction[5].

Quantitative Physicochemical & Hazard Profile
ParameterSpecificationOperational & Disposal Implication
Chemical Class Substituted Heterocycle (Pyridinone)Requires specialized handling apart from general organic waste.
Aqueous Solubility Very LowCannot be flushed; aqueous drain disposal is strictly prohibited[6].
Environmental Hazard Aquatic Toxicity (Long-lasting)Must be completely isolated from municipal water systems[1].
Thermal Decomposition Generates NOx, CO, CO2Demands high-temperature incineration (>850°C) to prevent toxic emissions[3][4].
EPA Waste Classification Unlisted (Characteristic Evaluation)Waste generators must classify and dispose per EPA 40 CFR 261.3[5].

Step-by-Step Disposal Protocols

Every operational protocol must be a self-validating system to eliminate human error. Do not mix this compound with general laboratory trash or aqueous waste.

Protocol A: Solid Waste (Powders and Crystals)

Causality: Solid particulates pose an inhalation hazard and can easily cross-contaminate surfaces if aerosolized.

  • Collection: Under a certified fume hood, collect residual powder/crystals using a non-sparking, anti-static spatula to prevent aerosolization[4].

  • Containment: Transfer the solid into a pre-weighed, high-density polyethylene (HDPE) wide-mouth container.

  • Self-Validation Step (Mass Balance): Weigh the sealed container post-transfer. Cross-reference the waste mass against your experimental yield loss to ensure 100% of the residual compound has been captured and none remains on the benchtop.

  • Labeling: Label strictly as "Hazardous Solid Waste - Toxic/Aquatic Pollutant" in accordance with local and federal regulations[5].

Protocol B: Liquid Waste (Solvent Solutions)

Causality: Because of its low water solubility, this compound is typically handled in organic solvents. Segregating halogenated from non-halogenated waste prevents exothermic cross-reactions and allows the incineration facility to optimize combustion temperatures.

  • Identify the Carrier Solvent: Determine if the waste matrix contains halogens (e.g., Dichloromethane, Chloroform) or is non-halogenated (e.g., DMSO, Methanol).

  • Segregation: Funnel the liquid waste into the designated Halogenated or Non-Halogenated HDPE carboy.

  • Self-Validation Step (pH Verification): Before sealing the carboy, extract a 1 mL aliquot and test the pH using universal indicator paper. The waste must register between pH 6.0 and 8.0. If acidic, neutralize with a mild base (e.g., 5% NaHCO3) to prevent the long-term degradation of the HDPE container.

  • Secondary Containment: Place the sealed carboy in a secondary spill tray capable of holding 110% of the carboy's volume.

Protocol C: Empty Container Management

Causality: Even "empty" containers hold microscopic residues of the lipophilic pyridinone, which violates the Clean Water Act if rinsed into a sink[2][6].

  • Do Not Rinse with Water: Never rinse the container into the municipal drain[6].

  • Solvent Triple-Rinse: Triple-rinse the container with an appropriate organic solvent (e.g., acetone) and collect the rinsate directly into the appropriate liquid waste drum.

  • Defacement & Disposal: Deface the original chemical label with a thick marker and dispose of the dry container as solid hazardous waste[5].

Spill Response & Containment Workflow

Immediate containment prevents the migration of the lipophilic compound into porous laboratory surfaces or floor drains, mitigating the risk of aquatic exposure[2].

  • Isolate and Evacuate: Secure a 10-foot perimeter around the spill. Ensure the fume hood or room ventilation is operating at maximum capacity[5].

  • Solid Spills (Powder): Do NOT use water; it will not dissolve the compound and will only spread the contamination. Instead, use a HEPA-filtered vacuum dedicated to hazardous materials, or gently cover the powder with damp, inert absorbent pads to prevent dust generation[4][5].

  • Liquid Spills (Solution): Surround the spill with an inert absorbent barrier (e.g., vermiculite or commercial diatomaceous earth) to halt spreading. Work the absorbent from the perimeter toward the center[7].

  • Self-Validation Step (Residue Check): After sweeping up the absorbent into a hazardous waste bucket, wipe the area with a solvent-soaked rag (e.g., isopropanol). If available, shine a UV lamp over the area to verify that no microscopic fluorescent residue remains.

  • Final Disposal: Seal all cleanup materials in a designated hazardous waste container and label for high-temperature incineration[2].

Operational Disposal Decision Matrix

G Start 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone Waste Generation State Determine Physical State Start->State Solid Solid Waste (Powder/Crystals) State->Solid Liquid Liquid Waste (Solvent Solution) State->Liquid Container Empty Containers & Consumables State->Container HDPE Seal in HDPE Container Verify Mass Solid->HDPE SolventCheck Halogenated Solvent? Liquid->SolventCheck Rinse Triple Rinse with Solvent Add to Liquid Waste Container->Rinse Incineration EPA-Approved High-Temperature Incineration (>850°C) HDPE->Incineration Halo Halogenated Drum (e.g., DCM) SolventCheck->Halo Yes NonHalo Non-Halogenated Drum (e.g., DMSO) SolventCheck->NonHalo No Halo->Incineration NonHalo->Incineration Rinse->SolventCheck

Figure 1: Workflow for the segregation and disposal of substituted pyridinone waste.

References

Sources

Handling

Personal protective equipment for handling 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone

Executive Safety Advisory: Handling Novel Pyridinone Scaffolds Compound Identity: 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone Classification: Research Chemical / New Chemical Entity (NCE) Hazard Status: High Potency /...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Advisory: Handling Novel Pyridinone Scaffolds

Compound Identity: 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone Classification: Research Chemical / New Chemical Entity (NCE) Hazard Status: High Potency / Undetermined Toxicity [1]

As a Senior Application Scientist, my primary directive is to ensure your experimental success without compromising safety. You are handling a highly substituted pyridinone derivative.[1][2][3][4][5][6] Unlike common reagents (e.g., Acetone, Toluene), this compound likely lacks a fully validated toxicological profile (RTECS/ECHA data is often absent for specific substitution patterns like the 1,4,5-trimethyl-3,6-diphenyl motif).[1]

The Golden Rule: In the absence of specific LC50/LD50 data, you must apply the Precautionary Principle . Treat this compound as a potential potent bioactive agent (e.g., kinase inhibitor, receptor modulator) and a respiratory sensitizer .

Part 1: Risk Assessment & Chemical Profile

Before opening the vial, understand the physicochemical nature of your target.[7] This compound combines a polar amide core (pyridinone) with significant lipophilicity (two phenyl rings, three methyl groups).

PropertyDescription / ExpectationOperational Implication
Physical State Crystalline Solid (Likely off-white to yellow)Dust Hazard: High risk of inhalation during weighing.[1] Static charge may cause scattering.[1]
Solubility Low in Water; High in DMSO, DCM, MethanolSkin Absorption: Solubilized compound in DMSO penetrates skin rapidly, carrying the toxin into the bloodstream.
Reactivity Stable under ambient conditions.[1]Incompatibility: Strong oxidizing agents.[1] Avoid co-storage with nitric acid or peroxides.[1]
Bioactivity Structural similarity to kinase inhibitors.[1]Systemic Risk: Potential for specific target organ toxicity (STOT) or reproductive toxicity.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab coat and glasses." This matrix defines the minimum protection required for handling this NCE.

Protection ZoneEquipment StandardRationale
Respiratory N95 (Minimum) ; P100/N100 recommended for powder handling.[1]Prevents inhalation of fine particulates during weighing. If >500mg, use a PAPR or strictly confine to a biosafety cabinet/fume hood.
Dermal (Hands) Double Nitrile Gloves (min 0.11 mm thickness).[1]Outer Glove: Protects against gross contamination.[1] Inner Glove: Barrier against permeation if outer glove fails.[1] Change immediately upon splash.[1]
Ocular Chemical Splash Goggles (ANSI Z87.1).[1]Safety glasses are insufficient.[1] Goggles seal the eyes against airborne dust and accidental solvent splashes.
Body Tyvek® Sleeves or Chemical-Resistant Lab Coat (Buttoned to neck).[1]Cotton lab coats absorb liquids.[1] Tyvek provides a barrier against DMSO/organic solutions.[1]

Part 3: Operational Handling Protocol (Step-by-Step)

This workflow is designed to isolate the user from the compound at every stage.

Phase 1: Weighing & Transfer (The Highest Risk Step)
  • Engineering Control: Chemical Fume Hood (Face velocity: 100 fpm) or Powder Weighing Station.

  • Static Control: Use an anti-static gun or ionizer if the powder is "fly-away."[1]

  • Preparation: Place a disposable balance draft shield or a secondary containment tray inside the hood.[1]

  • Taring: Tare the receiving vial (scintillation vial/flask) before adding the solid. Avoid using weighing paper; use a weighing boat with a funnel neck or weigh directly into the vessel.

  • Transfer: Spatulate the solid gently.[1] If spillage occurs, do not blow on it. Wipe with a damp Kimwipe (acetone-wet) and dispose of as solid hazardous waste.[1]

  • Sealing: Cap the receiving vessel inside the hood before removing it.

Phase 2: Solubilization (DMSO/DCM)
  • Caution: Once dissolved, the risk of skin absorption increases exponentially.

  • Solvent Addition: Add solvent (e.g., DMSO) slowly down the side of the vial to minimize aerosol generation.

  • Vortexing: Cap tightly. Vortex inside the hood. If using sonication, ensure the water bath is covered to prevent aerosolization of any micro-leaks.

  • Labeling: Immediately label the solution with "Caution: Potent Bioactive - 1,4,5-Trimethyl-3,6-diphenyl-2-pyridinone" and the concentration.[1]

Phase 3: Reaction & Cleanup[1][8]
  • Glassware: Rinse all contaminated spatulas and glassware with Acetone or DCM into a dedicated "Quench/Waste" beaker inside the hood before removing them for washing.[1]

  • Surface Decon: Wipe the work area with 10% bleach followed by 70% Ethanol.[1] This two-step process helps degrade potential biological activity and removes organic residue.[1]

Part 4: Emergency & Disposal Logistics

Spill Response (Solid):

  • Evacuate the immediate area (3-meter radius).[1]

  • Don PPE: Double gloves, goggles, N95.

  • Contain: Cover spill with wet paper towels (to prevent dust).

  • Clean: Scoop up material. Wipe area 3x with Acetone.[1]

  • Disposal: Place all waste in a sealed bag labeled "Hazardous Solid Waste - Pyridinone Derivative."

First Aid:

  • Inhalation: Move to fresh air immediately. Seek medical evaluation.

  • Skin Contact: Wash with soap and water for 15 minutes .[1] Do not use ethanol (it may enhance absorption).[1]

  • Eye Contact: Flush for 15 minutes. Consult an ophthalmologist.

Part 5: Safety Decision Logic (Visualization)

The following diagram illustrates the decision-making process for handling this compound based on quantity and state.

SafetyProtocol Start Start: Handling 1,4,5-Trimethyl-3,6-diphenyl-2(1H)-pyridinone StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution (DMSO/DCM) StateCheck->Solution QuantityCheck Quantity > 100 mg? Solid->QuantityCheck SkinRisk High Risk: Dermal Absorption Action: Double Nitrile Gloves + Tyvek Sleeves Solution->SkinRisk HighRisk High Risk: Aerosol Potential Action: Use Powder Hood + N95/P100 QuantityCheck->HighRisk Yes LowRisk Moderate Risk Action: Standard Fume Hood + N95 QuantityCheck->LowRisk No Disposal Disposal: Segregated Organic Waste (Do NOT drain dispose) HighRisk->Disposal LowRisk->Disposal SkinRisk->Disposal

Caption: Operational decision tree for selecting appropriate engineering controls and PPE based on physical state and quantity.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][8] [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Laboratory Safety Guidance. United States Department of Labor. [Link]

  • PubChem. (2024).[1] Compound Summary: Pyridin-2(1H)-one Derivatives Safety Profile. National Library of Medicine. [Link]

  • American Chemical Society (ACS). (2023).[1] Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety.[1] [Link][1]

Sources

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